(S)-Retosiban
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C27H34N4O5 |
|---|---|
Poids moléculaire |
494.6 g/mol |
Nom IUPAC |
(3R,6R)-6-[(2S)-butan-2-yl]-3-(2,3-dihydro-1H-inden-2-yl)-1-[(1S)-1-(2-methyl-1,3-oxazol-4-yl)-2-morpholin-4-yl-2-oxoethyl]piperazine-2,5-dione |
InChI |
InChI=1S/C27H34N4O5/c1-4-16(2)23-25(32)29-22(20-13-18-7-5-6-8-19(18)14-20)26(33)31(23)24(21-15-36-17(3)28-21)27(34)30-9-11-35-12-10-30/h5-8,15-16,20,22-24H,4,9-14H2,1-3H3,(H,29,32)/t16-,22+,23+,24-/m0/s1 |
Clé InChI |
PLVGDGRBPMVYPB-IAHMWCFXSA-N |
SMILES isomérique |
CC[C@H](C)[C@@H]1C(=O)N[C@@H](C(=O)N1[C@@H](C2=COC(=N2)C)C(=O)N3CCOCC3)C4CC5=CC=CC=C5C4 |
SMILES canonique |
CCC(C)C1C(=O)NC(C(=O)N1C(C2=COC(=N2)C)C(=O)N3CCOCC3)C4CC5=CC=CC=C5C4 |
Origine du produit |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Oxytocin Antagonist Retosiban
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the structure, synthesis, and mechanism of action of Retosiban, a potent and selective oxytocin receptor antagonist investigated for the treatment of preterm labor. While the topic specifies (S)-Retosiban, the vast majority of published research, including all clinical development, has focused on the active stereoisomer, Retosiban ((3R,6R,7R)-isomer). This compound is noted as an isomer used as an experimental control[1]. Therefore, this guide will focus on the well-characterized Retosiban and will specify stereochemistry where critical.
Chemical Structure and Properties
Retosiban (also known as GSK221149A) is a non-peptide, orally active oxytocin receptor antagonist.[2] Its structure is based on a central 2,5-diketopiperazine ring, a motif that provides a rigid scaffold for its substituents.[3]
Key Structural Features:
-
Core: A 2,5-diketopiperazine ring.[3]
-
Stereochemistry: The active isomer is (3R, 6R, 7R). The stereoisomer with an (S) configuration at the C-7 position is 10-fold less potent, and the (3S, 6S, 7S) isomer is over 500 times less active.[3]
-
Substituents:
-
An R-indanyl group at the 3-position, which penetrates a deep hydrophobic pocket in the oxytocin receptor.
-
An R-(S-secButyl) group at the 6-position.
-
An R-2-methyl oxazole ring attached to an amide at the N1-position, which confers good aqueous solubility, low protein binding, and minimal interaction with cytochrome P450 enzymes.
-
Physicochemical Properties: At physiological pH, Retosiban is uncharged and demonstrates good solubility.
| Property | Value | Reference |
| IUPAC Name | (3R,6R)-6-[(2S)-butan-2-yl]-3-(2,3-dihydro-1H-inden-2-yl)-1-[(1R)-1-(2-methyl-1,3-oxazol-4-yl)-2-(morpholin-4-yl)-2-oxoethyl]piperazine-2,5-dione | |
| CAS Number | 820957-38-8 | |
| Molecular Formula | C₂₇H₃₄N₄O₅ | |
| Molar Mass | 494.592 g·mol⁻¹ | |
| Solubility | > 0.22 mg/mL | |
| LogD (pH 7.4) | 2.2 |
Synthesis of Retosiban
A highly stereoselective, lab-scale synthesis of Retosiban has been described utilizing a four-component Ugi reaction. This reaction efficiently creates a linear peptide precursor, which is subsequently cyclized and modified to yield the final product.
Synthesis Workflow:
-
Ugi Reaction: A four-component condensation of Cbz-protected R-indanylglycine (1), D-alloisoleucine methyl ester hydrochloride (2), 2-methyloxazole-4-carboxaldehyde (3), and 2-benzyloxyphenylisonitrile (4) forms the linear peptide intermediate (5).
-
Deprotection and Cyclization: Hydrogenation removes the Cbz and benzyl protecting groups, which facilitates the spontaneous cyclization of the linear peptide (5) to the phenolic cyclic dipeptide (6). This intermediate is a mix of diastereoisomers at the exocyclic amide position.
-
Amide Hydrolysis: The phenolic amide is hydrolyzed using carbonyl diimidazole (CDI) followed by hydrochloric acid. This step also causes epimerization at the exocyclic position, yielding the desired (7R)-stereochemistry in the resulting carboxylic acid (7) as the major product.
-
Final Amidation: The carboxylic acid (7) is activated with the peptide coupling reagent PyBOP, followed by the addition of morpholine to form the final product, Retosiban (8).
Mechanism of Action
Retosiban functions as a competitive antagonist of the oxytocin receptor (OTR), a G-protein-coupled receptor (GPCR). The primary signaling pathway activated by oxytocin in the myometrium involves the coupling of the OTR to Gαq proteins, which in turn activates phospholipase C (PLC) and leads to the production of inositol 1,4,5-trisphosphate (IP3). IP3 triggers the release of calcium from intracellular stores, leading to uterine muscle contraction.
Retosiban potently blocks this pathway. Interestingly, its pharmacological profile is distinct from the peptide-based antagonist, atosiban. While both are competitive antagonists at the level of IP3 production, atosiban exhibits agonist activity at higher concentrations, stimulating prostaglandin production via Gαi coupling and ERK1/2 activation. In contrast, Retosiban demonstrates no such agonist activity and acts as a pure antagonist on these pathways. It has also been shown to inhibit the basal (oxytocin-independent) production of IP3.
Pharmacological and Clinical Data
Retosiban has been characterized through extensive preclinical and clinical studies, demonstrating high affinity and selectivity for the oxytocin receptor and potential efficacy in delaying preterm labor.
Table 1: In Vitro and Preclinical Pharmacological Data
| Parameter | Species | Value | Reference(s) |
| Binding Affinity (Ki) | Human | 0.65 nM | |
| Rat | 4.1 nM | ||
| Receptor Selectivity vs. V₁ₐ, V₁b, V₂ | Human | >1400-fold | |
| Oral Bioavailability | Rat | ~100% | |
| Pharmacokinetic Half-life | Rat | 1.4 hours | |
| In Vivo Efficacy (ID₅₀) (Oxytocin-induced contractions) | Rat | 0.27 mg/kg (IV) |
Table 2: Human Clinical Trial Data
| Study Phase | Comparison | Key Endpoint | Result | Reference(s) |
| Phase II | Retosiban vs. Placebo (IV) | Uterine quiescence in 6 hours | 63% of women on Retosiban vs. 43% on placebo achieved quiescence. | |
| Median time to delivery | 26 days for Retosiban group vs. 13 days for placebo group. | |||
| Pharmacokinetic Half-life (oral) | 1.45 hours | |||
| Phase III (Terminated early) | Retosiban vs. Placebo (IV) | Mean time to delivery/treatment failure | 18.9 days for Retosiban vs. 11.1 days for placebo. | |
| Phase III (Terminated early) | Retosiban vs. Atosiban (IV) | Adjusted mean time to delivery | 32.51 days for Retosiban vs. 33.71 days for atosiban (not statistically significant). |
Key Experimental Protocols
This section outlines the methodologies for key experiments used to characterize Retosiban.
Synthesis of Retosiban (Ugi-based approach)
This protocol is a summary of the lab-scale synthesis described in the literature.
-
Reaction Setup: Equimolar amounts of (R)-2-((((benzyloxy)carbonyl)amino)-2-(2,3-dihydro-1H-inden-2-yl)acetic acid (1), D-alloisoleucine methyl ester hydrochloride (2), 2-methyloxazole-4-carboxaldehyde (3), and 2-(benzyloxy)phenyl isocyanide (4) are dissolved in methanol.
-
Ugi Reaction: The mixture is stirred at room temperature for 24-48 hours until completion, monitored by TLC or LC-MS. The solvent is removed in vacuo to yield the crude linear peptide (5).
-
Cyclization: The crude peptide (5) is dissolved in methanol with a palladium on carbon (Pd/C) catalyst. The mixture is subjected to a hydrogen atmosphere (e.g., using a balloon or Parr shaker) for 12-24 hours to effect deprotection and cyclization. The catalyst is removed by filtration (e.g., through Celite), and the solvent is evaporated to yield the cyclic dipeptide (6).
-
Hydrolysis: The dipeptide (6) is dissolved in a suitable solvent like THF, and carbonyl diimidazole (CDI) is added. After stirring, aqueous HCl is added to hydrolyze the amide and epimerize the chiral center, yielding the carboxylic acid (7).
-
Amidation: The acid (7) is dissolved in DMF or a similar solvent. PyBOP and a non-nucleophilic base (e.g., DIPEA) are added, followed by morpholine. The reaction is stirred until completion.
-
Purification: The final product, Retosiban (8), is purified from the reaction mixture using standard techniques such as column chromatography or preparative HPLC. The structure and purity are confirmed by NMR and mass spectrometry.
Oxytocin Receptor Competitive Binding Assay
This is a generalized protocol to determine the binding affinity (Ki) of a test compound like Retosiban.
-
Membrane Preparation: Membranes are prepared from cells stably expressing the human oxytocin receptor (e.g., CHO-K1 or HEK293 cells).
-
Assay Buffer: A typical buffer is 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.
-
Reaction Mixture: In a 96-well plate, add assay buffer, a constant concentration of a radiolabeled ligand (e.g., [³H]-oxytocin), and varying concentrations of the unlabeled competitor (Retosiban).
-
Incubation: Add the cell membranes to initiate the binding reaction. Incubate at room temperature for 60-90 minutes.
-
Termination and Filtration: The reaction is terminated by rapid filtration through a glass fiber filter (e.g., GF/C) using a cell harvester. The filters are washed with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: The filters are dried, and a scintillation cocktail is added. The radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to fit a one-site competition binding curve. The IC₅₀ value is determined and then converted to a Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Inositol 1,4,5-Trisphosphate (IP3) Production Assay
This protocol measures the effect of Retosiban on the OTR-Gαq-PLC signaling pathway.
-
Cell Culture: Human myometrial cells or OTR-expressing cell lines are cultured to near confluence in appropriate multi-well plates.
-
Antagonist Pre-incubation: Cells are pre-incubated with varying concentrations of Retosiban or vehicle for 15-30 minutes.
-
Agonist Stimulation: Cells are then stimulated with an EC₈₀ concentration of oxytocin for a short period (e.g., 30-60 seconds). For basal inhibition, no agonist is added.
-
Lysis: The reaction is stopped by adding an acid (e.g., perchloric acid) to lyse the cells and stabilize the IP3.
-
Quantification: The IP3 levels in the cell lysates are quantified using a commercially available competitive binding assay kit, such as a radioimmunoassay (RIA) or an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The concentration-response curves are plotted to determine the potency of Retosiban in inhibiting oxytocin-stimulated (or basal) IP3 production.
Phase III Clinical Trial Protocol (Summarized)
This protocol is a summary of the design for the terminated Phase III trials (e.g., NCT02377466).
-
Study Design: A randomized, double-blind, parallel-group, multicenter study comparing intravenous Retosiban to either placebo or an active comparator (atosiban).
-
Participant Population: Pregnant women (e.g., aged 12-45) with a singleton pregnancy, intact membranes, and diagnosed with spontaneous preterm labor at a gestational age between 24 and 34 weeks.
-
Randomization and Blinding: Eligible participants are randomized (1:1) to receive either Retosiban or the comparator. Both participants and investigators are blinded to the treatment assignment.
-
Treatment Regimen: A 48-hour continuous intravenous infusion of the assigned treatment. For example, a loading dose followed by a maintenance infusion.
-
Primary Endpoints:
-
vs. Placebo: Co-primary endpoints of (1) time to delivery or treatment failure and (2) a composite of neonatal morbidity and mortality.
-
vs. Atosiban: Primary endpoint of time to delivery.
-
-
Secondary Endpoints: Measures of neonatal health, such as specific morbidities (e.g., respiratory distress syndrome), mortality, and length of hospital stay.
-
Safety Assessments: Monitoring and reporting of adverse events in both the mother and the newborn.
-
Statistical Analysis: The primary analysis would typically use a time-to-event method, such as a Kaplan-Meier analysis with a log-rank test or a Cox proportional hazards model, to compare the treatment groups.
References
(S)-Retosiban: A Technical Overview for Drug Development Professionals
(S)-Retosiban , also known as GSK-221149-A, is a potent and highly selective, orally active antagonist of the oxytocin receptor.[1][2] Developed by GlaxoSmithKline, it has been investigated primarily for its potential as a tocolytic agent to prevent preterm labor.[3][4] This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, signaling pathways, and key experimental findings related to this compound.
Chemical and Physical Properties
This compound is a non-peptide, small molecule belonging to the diketopiperazine class of organic compounds.[3] Its chemical structure is characterized by a central 2,5-diketopiperazine ring with specific stereochemistry that is crucial for its high-affinity binding to the oxytocin receptor.
| Property | Value | Reference |
| CAS Number | 820957-38-8 | |
| IUPAC Name | (3R,6R)-6-[(2S)-butan-2-yl]-3-(2,3-dihydro-1H-inden-2-yl)-1-[(1R)-1-(2-methyl-1,3-oxazol-4-yl)-2-(morpholin-4-yl)-2-oxoethyl]piperazine-2,5-dione | |
| Molecular Formula | C27H34N4O5 | |
| Molar Mass | 494.592 g·mol−1 | |
| Affinity (Ki) | 0.65 nM (human OT receptor), 4.1 nM (rat OT receptor) | |
| Selectivity | >1400-fold over vasopressin receptors | |
| Solubility | > 0.22 mg/ml | |
| LogD | 2.2 |
Mechanism of Action and Signaling Pathway
This compound functions as a competitive antagonist of the oxytocin receptor (OTR), a G-protein coupled receptor (GPCR). By binding to the OTR, Retosiban blocks the downstream signaling cascade initiated by the endogenous ligand, oxytocin. This antagonism effectively inhibits oxytocin-induced uterine contractions, which are a primary driver of labor.
The binding of oxytocin to its receptor primarily activates the Gq/phospholipase C (PLC)/inositol 1,4,5-trisphosphate (IP3) signaling pathway. This leads to an increase in intracellular calcium levels and subsequent smooth muscle contraction. This compound competitively inhibits this pathway.
Interestingly, studies have revealed that the signaling of the oxytocin receptor is more complex, involving other G-proteins and downstream effectors. The oxytocin receptor can also couple to Gi proteins, leading to the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels. Furthermore, activation of the OTR can stimulate the mitogen-activated protein kinase (MAPK) cascade, specifically ERK1/2.
This compound has been shown to prevent stretch-induced phosphorylation of ERK1/2 in human myometrial tissue, suggesting its mechanism extends beyond simple competitive antagonism of the Gq pathway. Unlike the peptide-based OTR antagonist atosiban, Retosiban does not appear to stimulate ERK1/2 activity or prostaglandin production at higher concentrations, indicating a different pharmacological profile.
Caption: this compound competitively antagonizes the oxytocin receptor, inhibiting downstream signaling pathways that lead to uterine contraction.
Experimental Protocols and Findings
In Vitro Pharmacological Studies
Methodology: Human myometrial strips were obtained from women undergoing Cesarean section. These tissue samples were subjected to pharmacological manipulations to assess the effect of this compound on oxytocin-induced contractions and downstream signaling. In some experiments, myometrial explants were exposed to prolonged mechanical stretch to mimic in vivo conditions. The effects on contractility were measured, and protein analysis was performed to quantify the phosphorylation of key signaling proteins like ERK1/2. Inhibition of inositol 1,4,5-trisphosphate (IP3) production was also quantified to determine the antagonist's effect on the primary signaling pathway.
Key Findings:
-
This compound significantly reduced the contractile activity of both spontaneously active and oxytocin-stimulated human myometrial strips.
-
The antagonism of oxytocin action by this compound in human myometrium was found to be potent, rapid, and reversible.
-
Inhibition of IP3 production by this compound followed single-site competitive binding kinetics.
-
This compound was also observed to inhibit the basal production of IP3 in the absence of oxytocin, suggesting potential inverse agonist activity.
-
In stretched myometrial explants, this compound prevented the stretch-induced stimulation of myometrial contractility and the phosphorylation of ERK1/2.
In Vivo Preclinical and Clinical Studies
Methodology: Preclinical studies involved intravenous and oral administration of this compound to rats to assess its effect on oxytocin-induced and spontaneous uterine contractions. Phase I clinical studies were conducted in healthy nonpregnant women to evaluate the safety and tolerability of single and repeat oral or intravenous doses. Subsequent Phase II and III clinical trials were designed to evaluate the efficacy and safety of intravenous this compound in women in spontaneous preterm labor, often with a placebo or atosiban as a comparator. The primary outcomes of these trials typically included the time to delivery and neonatal morbidity and mortality.
Key Findings:
-
In rats, this compound produced a dose-dependent decrease in oxytocin-induced uterine contractions. It also significantly reduced spontaneous uterine contractions in late-term pregnant rats.
-
Phase I studies demonstrated that this compound was well-tolerated in healthy nonpregnant women.
-
Phase II studies provided preliminary evidence that intravenous this compound can suppress uterine contractions and prolong pregnancy in women in spontaneous preterm labor, although the results were not always statistically significant.
Summary for the Drug Development Professional
This compound is a well-characterized, potent, and selective oxytocin receptor antagonist with a distinct pharmacological profile compared to earlier peptide-based antagonists. Its high oral bioavailability and selectivity make it an attractive candidate for development. While in vitro and early clinical data were promising for its use as a tocolytic agent, challenges in clinical trial recruitment have left its ultimate clinical utility in this indication unproven. The detailed understanding of its chemical properties and mechanism of action, however, provides a solid foundation for further research and potential exploration in other oxytocin-mediated conditions.
References
(S)-Retosiban: A Technical Guide to a Potent and Selective Oxytocin Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-Retosiban, also known as GSK-221,149-A, is a potent, selective, and orally active non-peptide antagonist of the oxytocin receptor (OTR).[1][2] Developed by GlaxoSmithKline, it has been investigated primarily for the treatment of preterm labor.[1][3] This technical guide provides an in-depth overview of this compound, including its mechanism of action, pharmacological properties, and detailed experimental protocols for its characterization. The information is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and related fields.
Introduction
Oxytocin, a nonapeptide hormone, plays a crucial role in the initiation and progression of uterine contractions during labor.[4] The oxytocin receptor (OTR), a G-protein coupled receptor (GPCR), is the primary mediator of oxytocin's effects on the myometrium. Antagonism of the OTR presents a logical therapeutic strategy for the management of preterm labor, a major cause of neonatal morbidity and mortality. This compound emerged as a promising clinical candidate due to its high affinity and selectivity for the OTR, coupled with favorable pharmacokinetic properties.
Mechanism of Action
This compound is a competitive antagonist of the oxytocin receptor. It binds to the OTR with high affinity, thereby preventing the binding of endogenous oxytocin and inhibiting the downstream signaling cascade that leads to uterine muscle contraction. The primary signaling pathway of the OTR involves coupling to Gq/11 proteins, which activates phospholipase C (PLC). PLC then catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the sarcoplasmic reticulum, leading to myometrial contraction. By blocking this pathway, this compound effectively reduces the frequency and strength of uterine contractions.
Signaling Pathway
The canonical signaling pathway initiated by oxytocin binding to its receptor and the inhibitory effect of this compound are depicted below.
Quantitative Pharmacological Data
The following tables summarize the key quantitative data for this compound.
Table 1: Binding Affinity and Selectivity
| Parameter | Species | Value | Reference(s) |
| Ki (hOTR) | Human | 0.65 nM | |
| Ki (rOTR) | Rat | 4.1 nM | |
| Selectivity | >1400-fold over vasopressin receptors |
Table 2: In Vitro and In Vivo Potency
| Assay | Species | Parameter | Value | Reference(s) |
| Oxytocin-induced uterine contractions | Rat (in vivo, i.v.) | ID₅₀ | 0.27 mg/kg | |
| Oxytocin-induced uterine contractions | Rat (in vivo, i.v.) | IC₅₀ | 180 nM | |
| Oxytocin-induced concentration-response | Rat (in vitro) | - | Parallel rightward shift (0.1-10 µM) |
Table 3: Pharmacokinetic Parameters
| Parameter | Species | Value | Reference(s) |
| Oral Bioavailability | Rat | ~100% | |
| Half-life (t½) | Rat | 1.4 hours | |
| Intrinsic Clearance | Human (microsomes) | Low | |
| Protein Binding | - | <80% | |
| CYP450 Inhibition | - | IC₅₀ > 100µM |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize this compound.
Radioligand Binding Assay
This protocol determines the binding affinity of this compound for the oxytocin receptor.
Methodology:
-
Membrane Preparation:
-
Culture cells expressing the recombinant human oxytocin receptor (e.g., HEK293 or CHO cells).
-
Harvest cells and resuspend in ice-cold lysis buffer (e.g., 50 mM Tris, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4).
-
Homogenize the cell suspension and centrifuge to pellet the membranes.
-
Wash the membrane pellet and resuspend in assay buffer.
-
Determine the protein concentration using a suitable method (e.g., BCA assay).
-
-
Competition Binding Assay:
-
In a 96-well plate, add the following to each well in this order:
-
Assay buffer.
-
A fixed concentration of radioligand (e.g., [³H]-Oxytocin).
-
Increasing concentrations of unlabeled this compound or vehicle (for total binding) or a saturating concentration of unlabeled oxytocin (for non-specific binding).
-
Cell membrane preparation (typically 3-20 µg of protein per well).
-
-
Incubate the plate at a specified temperature and duration to reach equilibrium (e.g., 60 minutes at 30°C).
-
-
Separation and Detection:
-
Rapidly filter the contents of each well through a glass fiber filter plate (e.g., GF/C) pre-soaked in a solution like 0.3% polyethyleneimine to reduce non-specific binding.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filters and add scintillation cocktail.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
In Vitro Functional Assay: Uterine Contraction
This protocol assesses the ability of this compound to inhibit oxytocin-induced contractions in isolated uterine tissue.
Methodology:
-
Tissue Preparation:
-
Euthanize a female rat and excise the uterine horns.
-
Dissect the uteri into longitudinal strips (e.g., 2x10 mm).
-
Mount the myometrial strips vertically in an organ bath containing a physiological salt solution (e.g., Krebs solution) maintained at 37°C and aerated with 95% O₂ and 5% CO₂.
-
Apply a passive tension (e.g., 1 g) and allow the tissue to equilibrate until a stable baseline of spontaneous contractions is achieved (approximately 90 minutes).
-
-
Antagonist Activity Assessment:
-
Generate a cumulative concentration-response curve for oxytocin to establish a baseline contractile response.
-
Wash the tissue and allow it to return to its baseline activity.
-
Pre-incubate the uterine strips with varying concentrations of this compound for a defined period.
-
Generate a second cumulative concentration-response curve for oxytocin in the presence of this compound.
-
-
Data Analysis:
-
Measure the amplitude and frequency of uterine contractions.
-
Plot the oxytocin concentration-response curves in the absence and presence of this compound.
-
A rightward shift in the oxytocin concentration-response curve in the presence of this compound indicates competitive antagonism.
-
Calculate the pA₂ value to quantify the potency of this compound as a competitive antagonist.
-
In Vivo Animal Model: Preterm Labor
This protocol describes a model for inducing preterm labor in mice to evaluate the in vivo efficacy of this compound.
Methodology:
-
Animal Model:
-
Use timed-pregnant mice (e.g., CD-1 or C57BL/6). The day a vaginal plug is observed is designated as gestational day 0.5.
-
-
Induction of Preterm Labor:
-
Lipopolysaccharide (LPS)-Induced Model: On gestational day 15, perform a mini-laparotomy under anesthesia. Inject LPS into the uterine horn to induce localized inflammation and subsequent preterm labor.
-
RU486-Induced Model: On gestational day 17, administer RU486 (a progesterone receptor antagonist) subcutaneously to induce uterine contractions and cervical ripening.
-
-
Treatment:
-
Administer this compound or a vehicle control at a predetermined time relative to the induction of preterm labor. The route of administration can be oral or intravenous.
-
-
Monitoring and Outcome Measures:
-
Continuously monitor the animals for signs of labor, including vaginal bleeding and delivery of pups.
-
Record the time to delivery for each animal.
-
Count the number of live and dead pups delivered.
-
Statistical analysis (e.g., Kaplan-Meier survival analysis for time to delivery) is used to compare the efficacy of this compound to the control group.
-
Drug Development and Clinical Trials
This compound was advanced into clinical development for the treatment of spontaneous preterm labor. Phase II and Phase III clinical trials were initiated to evaluate its efficacy and safety. However, these trials were terminated early due to slow recruitment.
The typical drug development process for a compound like this compound is outlined in the Gantt chart below.
References
(S)-Retosiban: A Technical Overview of a Selective Oxytocin Receptor Antagonist
Introduction
(S)-Retosiban, also known as GSK-221,149-A, is a potent and selective, orally active non-peptide antagonist of the oxytocin receptor (OTR).[1][2] Developed by GlaxoSmithKline, it has been investigated primarily for the treatment of preterm labor.[1][3] Its mechanism of action involves competitively blocking the oxytocin receptor, thereby inhibiting oxytocin-induced uterine contractions.[1] This document provides a detailed technical overview of the discovery, development, mechanism of action, and experimental evaluation of this compound.
Chemical and Physical Properties
This compound is a 2,5-diketopiperazine derivative. The specific stereochemistry of this compound, designated as the (3R, 6R, 7R)-isomer, is crucial for its high potency. It possesses favorable physicochemical properties for a drug candidate, including good aqueous solubility (> 0.22 mg/ml) and a logD of 2.2 at physiological pH, where it exists in an uncharged state.
| Property | Value | Reference |
| IUPAC Name | (3R,6R)-6-[(2S)-butan-2-yl]-3-(2,3-dihydro-1H-inden-2-yl)-1-[(1R)-1-(2-methyl-1,3-oxazol-4-yl)-2-(morpholin-4-yl)-2-oxoethyl]piperazine-2,5-dione | |
| CAS Number | 820957-38-8 | |
| Molecular Formula | C27H34N4O5 | |
| Molar Mass | 494.592 g·mol−1 |
Pharmacology and Pharmacokinetics
This compound demonstrates high affinity for the human oxytocin receptor with sub-nanomolar potency. Its selectivity for the oxytocin receptor over the structurally related vasopressin receptors is a key feature, reducing the potential for off-target effects.
Pharmacodynamics: Receptor Binding and In Vitro Activity
| Parameter | Species | Value | Reference |
| Ki (Binding Affinity) | Human OT Receptor | 0.65 nM | |
| Ki (Binding Affinity) | Rat OT Receptor | 4.1 nM | |
| Selectivity | >1400-fold over vasopressin receptors | ||
| In Vitro Activity | Produces parallel rightward shifts of oxytocin-induced concentration-response curves in rat isolated myometrial strips (0.1-10 μM) |
Pharmacokinetics
Preclinical studies in rats have shown excellent oral bioavailability and a relatively short half-life. It exhibits low intrinsic clearance in human microsomes, suggesting a favorable metabolic profile.
| Parameter | Species | Value | Reference |
| Oral Bioavailability | Rat | ~100% | |
| Half-life | Rat | 1.4 hours | |
| Protein Binding | Human | <80% | |
| CYP450 Inhibition (IC50) | > 100μM |
Mechanism of Action and Signaling Pathway
This compound acts as a competitive antagonist at the oxytocin receptor, a G-protein coupled receptor (GPCR). The binding of oxytocin to its receptor primarily activates the Gαq/11 protein, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the sarcoplasmic reticulum, while DAG activates protein kinase C (PKC). This cascade ultimately leads to the phosphorylation of myosin light chain, resulting in smooth muscle contraction. This compound competitively blocks the initial binding of oxytocin, thereby inhibiting this entire downstream signaling cascade.
References
(S)-Retosiban: A Technical Guide for Preterm Labor Research
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
(S)-Retosiban (GSK221149A) is a potent, highly selective, and orally bioavailable non-peptide antagonist of the oxytocin receptor (OTR). Developed by GlaxoSmithKline, it represented a promising therapeutic candidate for the management of preterm labor by inhibiting uterine contractions. Although its clinical development was halted due to challenges in demonstrating significant efficacy in late-phase trials, the extensive preclinical and clinical research conducted provides valuable insights for the development of future tocolytic agents. This guide offers an in-depth technical overview of this compound, summarizing its mechanism of action, pharmacokinetic profile, clinical trial outcomes, and detailed experimental protocols relevant to its study.
Mechanism of Action
This compound functions as a competitive antagonist at the oxytocin receptor.[1] Oxytocin, a key hormone in parturition, binds to its G-protein coupled receptor (GPCR) on myometrial cells, initiating a signaling cascade that leads to uterine contractions.
Specifically, the activation of the oxytocin receptor is coupled to Gαq/11 proteins. This activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of calcium (Ca2+) from the sarcoplasmic reticulum, increasing intracellular calcium concentrations. This elevated calcium binds to calmodulin, which then activates myosin light-chain kinase (MLCK), leading to myometrial smooth muscle contraction.[2]
This compound competitively blocks the binding of oxytocin to its receptor, thereby inhibiting this entire downstream signaling pathway and reducing the frequency and force of uterine contractions.[1][2] It exhibits high affinity for the human oxytocin receptor (Ki = 0.65 nM) and demonstrates over 1400-fold selectivity against the structurally related vasopressin V1a and V2 receptors, suggesting a favorable side-effect profile compared to less selective antagonists like atosiban.[3]
Signaling Pathway of Oxytocin Receptor and Inhibition by this compound
Caption: Oxytocin receptor signaling cascade leading to myometrial contraction and its competitive inhibition by this compound.
Pharmacokinetics and Pharmacodynamics
This compound was developed for both intravenous and oral administration.
-
Absorption and Bioavailability: The compound is rapidly absorbed after oral administration. Preclinical studies in rats demonstrated an oral bioavailability approaching 100%.
-
Half-life: In pregnant women, the observed half-life after oral administration is approximately 1.45 hours.
-
Metabolism: It exhibits low intrinsic clearance in human microsomes and does not significantly inhibit major cytochrome P450 enzymes, indicating a low potential for drug-drug interactions.
-
Selectivity: As a potent OTR antagonist, it shows high selectivity (>1400-fold) over vasopressin receptors, which is a key differentiator from atosiban, a mixed oxytocin/vasopressin V1a antagonist.
-
Pharmacodynamic Effects: In preclinical studies, intravenous this compound led to a dose-dependent decrease in both oxytocin-induced and spontaneous uterine contractions in rats. In clinical trials with women in preterm labor, intravenous administration was associated with a reduction in uterine contraction frequency.
Clinical Development and Efficacy
This compound underwent several clinical trials to evaluate its efficacy and safety in treating spontaneous preterm labor. While early phase studies showed promise, later phase trials were terminated early due to slow recruitment and did not demonstrate a significant benefit over comparators.
Phase II Studies
A Phase II proof-of-concept, randomized, double-blind, placebo-controlled trial investigated the efficacy of intravenous this compound administered for 48 hours to women in spontaneous preterm labor (30 0/7 to 35 6/7 weeks' gestation).
| Outcome Measure | This compound (n=30) | Placebo (n=34) | Relative Risk (RR) / Mean Difference |
| Uterine Quiescence at 48h | 62% | 41% | RR: 1.53 (95% CrI: 0.98, 2.48) |
| Mean Time to Delivery | - | - | 8.2 days longer with Retosiban (95% CrI: 2.7, 13.74) |
| Preterm Births (<37 weeks) | 18.7% | 47.2% | RR: 0.38 (95% CrI: 0.15, 0.81) |
| Delivery within 7 Days | 0% | 17.6% | - |
| Data from Thornton et al. (2015). | |||
| CrI: Credible Interval |
Another Phase II pilot dose-ranging study also provided preliminary, though not statistically significant, evidence that intravenous this compound could suppress uterine contractions and prolong pregnancy. In this study, women receiving a 12-hour infusion of Retosiban followed by placebo had a median time to delivery of 26 days, compared to 13 days for those receiving a placebo infusion first.
Phase III Program (NEWBORN studies)
The Phase III program for this compound included two large, randomized, double-blind trials: one comparing it to a placebo and another to atosiban. Unfortunately, both trials were terminated prematurely due to significant recruitment challenges.
| Trial | Comparison | Primary Endpoint | Key Findings at Early Termination |
| Placebo-Controlled | This compound (n=10) vs. Placebo (n=13) | Time to Delivery/Treatment Failure & Neonatal Composite | Mean time to delivery/failure: 18.9 days (Retosiban) vs. 11.1 days (Placebo). No formal hypothesis testing was conducted due to small sample size. |
| Atosiban-Comparator | This compound (n=47) vs. Atosiban (n=50) | Time to Delivery | Adjusted mean time to delivery: 32.51 days (Retosiban) vs. 33.71 days (Atosiban). The difference was not statistically significant. |
| Data from Saade et al. (2020). |
Across all trials, this compound demonstrated a favorable safety profile, with adverse events being infrequent and comparable to those in placebo or atosiban groups.
Experimental Protocols
Protocol 1: In Vitro Myometrial Contractility Assay
This protocol is essential for assessing the direct effect of compounds like this compound on uterine muscle function.
Objective: To measure the inhibitory effect of an oxytocin receptor antagonist on spontaneous and oxytocin-induced contractions in isolated human myometrial strips.
Methodology:
-
Tissue Acquisition: Obtain human myometrial biopsies from consenting patients undergoing elective Cesarean section at term.
-
Tissue Preparation: Immediately place the biopsy in cold, oxygenated Physiological Saline Solution (PSS). Under a dissecting microscope, dissect longitudinal myometrial strips (approx. 2 mm x 10 mm).
-
Mounting: Mount the strips in an organ bath containing PSS, maintained at 37°C and continuously bubbled with 95% O₂ / 5% CO₂. Attach one end of the strip to a fixed hook and the other to an isometric force transducer. Apply a resting tension (e.g., 1-2 g) and allow the tissue to equilibrate for 60-90 minutes until stable spontaneous contractions develop.
-
Agonist Stimulation (Optional): To study induced contractions, add a submaximal concentration of oxytocin (e.g., 0.5 nM) to the organ bath to achieve stable, rhythmic contractions.
-
Antagonist Application: Construct a cumulative concentration-response curve for this compound. Add the antagonist to the bath in increasing logarithmic concentrations (e.g., 1 nM to 10 µM) at set intervals (e.g., every 20-30 minutes).
-
Data Acquisition and Analysis: Record the amplitude (force) and frequency of contractions. Calculate the inhibitory concentration 50% (IC₅₀) by plotting the percentage inhibition of contractile activity against the log concentration of this compound.
Experimental Workflow for In Vitro Contractility Assay
Caption: Workflow for assessing the tocolytic effect of this compound using an in vitro myometrial contractility assay.
Protocol 2: In Vivo Mifepristone-Induced Preterm Labor Model in Mice
This animal model is used to evaluate the efficacy of potential tocolytics in preventing or delaying preterm birth.
Objective: To determine if this compound can delay the time to delivery in a chemically-induced mouse model of preterm labor.
Methodology:
-
Animal Mating: House female mice (e.g., CD-1 strain) with males. Check for vaginal plugs daily; the day a plug is found is designated as gestational day 1.
-
Induction of Preterm Labor: On gestational day 15, administer a subcutaneous injection of mifepristone (RU486), a progesterone receptor antagonist, at a dose predetermined to reliably induce preterm birth (e.g., 30-150 µg per mouse).
-
Treatment Administration: At a set time post-mifepristone injection (e.g., 5 hours after the observed onset of contractions), administer the test compound.
-
Test Group: this compound (dose determined by pharmacokinetic studies, administered orally or subcutaneously).
-
Control Group: Vehicle control.
-
Positive Control Group: Atosiban or another known tocolytic.
-
-
Monitoring: Continuously monitor the mice for signs of labor and the time of delivery of the first pup. Record the number of live and stillborn pups.
-
Data Analysis: Use survival analysis (e.g., Kaplan-Meier curves) to compare the time to delivery between the treatment and control groups. Statistical significance can be assessed using the log-rank test.
Drug Development and Evaluation Logic
The development of a novel tocolytic agent like this compound follows a structured, multi-stage process from initial discovery to clinical evaluation.
Logical Flow of Tocolytic Drug Development
Caption: The logical progression of this compound's development from preclinical research through clinical trial phases.
Conclusion and Future Directions
This compound is a well-characterized, highly selective oxytocin receptor antagonist that showed initial promise as a tocolytic agent. While its development was discontinued, the research provides a solid foundation for future drug discovery efforts in obstetrics. The challenges faced during the Phase III trials, particularly with patient recruitment, highlight the complexities of conducting clinical studies in the preterm labor population. Future research could focus on identifying specific subpopulations of patients with preterm labor who might benefit most from oxytocin antagonism or exploring the prophylactic use of such agents in high-risk pregnancies, a potential application supported by preclinical data. The detailed molecular and clinical data available for this compound remain a valuable resource for scientists working to address the significant unmet medical need of preterm birth.
References
Preclinical Profile of (S)-Retosiban: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-Retosiban, also known as GSK-221,149-A, is a potent and highly selective, orally active non-peptide oxytocin receptor antagonist that was under development by GlaxoSmithKline for the treatment of preterm labor.[1][2] Preterm birth remains a significant cause of infant morbidity and mortality worldwide, and effective tocolytic agents with favorable safety profiles are urgently needed.[3] This technical guide provides a comprehensive overview of the preclinical studies of this compound, detailing its mechanism of action, pharmacokinetics, and key in vitro and in vivo efficacy data. The information is intended to serve as a valuable resource for researchers and professionals in the field of obstetrics and drug development.
Mechanism of Action
This compound is a competitive antagonist of the oxytocin receptor (OTR).[1] It blocks the binding of oxytocin to its receptor in the uterine smooth muscle (myometrium), thereby inhibiting the downstream signaling cascade that leads to uterine contractions.[1] This action forms the basis of its potential as a tocolytic agent to prevent preterm labor.
Notably, preclinical studies have revealed a more nuanced mechanism of action. This compound also acts as an inverse agonist of the OTR. In human myometrial tissue, mechanical stretch, a key factor in the initiation of labor, can activate the OTR even in the absence of oxytocin. This compound was found to prevent this stretch-induced, agonist-free activation of the OTR, suggesting a role in mitigating a fundamental physiological trigger of parturition.
Signaling Pathway
The activation of the oxytocin receptor, a Gq/11-coupled receptor, initiates a signaling cascade involving the phosphorylation of extracellular signal-regulated kinases (ERK1/2). This compound has been shown to inhibit this stretch-induced phosphorylation of ERK1/2 in human myometrial explants. This effect was reversed by the presence of a different OTR antagonist, atosiban, further confirming that the action of this compound is mediated through the OTR.
Data Presentation
Binding Affinity and Selectivity
This compound demonstrates high affinity for the human oxytocin receptor with excellent selectivity over the closely related vasopressin receptors.
| Parameter | Value | Reference |
| Binding Affinity (Ki) | 0.65 nM | |
| Selectivity | >1400-fold over vasopressin receptors (V1a, V1b, V2) |
Pharmacokinetics
Preclinical pharmacokinetic studies were conducted in rats, demonstrating good oral bioavailability and a relatively short half-life.
| Species | Parameter | Value | Reference |
| Rat | Oral Bioavailability | ~100% | |
| Half-life | 1.4 hours | ||
| Intrinsic Clearance (Microsomes) | Low to moderate | ||
| Human | Intrinsic Clearance (Microsomes) | Low | |
| Cytochrome P450 Inhibition (IC50) | >100 µM | ||
| Protein Binding | <80% |
In Vitro Efficacy
Studies using human myometrial tissue have demonstrated the ability of this compound to inhibit uterine contractility.
| Experimental Model | Treatment | Effect | Reference |
| Human Myometrial Strips | This compound | Significantly reduced spontaneous and oxytocin-stimulated contractile activity | |
| Human Myometrial Explants (under high stretch) | 10 nM this compound | Prevented stretch-induced stimulation of myometrial contractility | |
| 10 nM this compound | Reduced phosphorylation of ERK1/2 by 53% | ||
| 1 µM this compound | Reduced phosphorylation of ERK1/2 by 62% |
In Vivo Efficacy
Preclinical in vivo studies in animal models have supported the tocolytic potential of this compound.
| Animal Model | Treatment | Effect | Reference |
| Anesthetized Rats | Intravenous this compound | Dose-dependent decrease in oxytocin-induced uterine contractions | |
| Late-term Pregnant Rats | This compound | Reduced spontaneous uterine activity | |
| Cynomolgus Monkeys (100-150 days gestation) | Oral this compound | Reduced the risk of spontaneous delivery (Hazard Ratio = 0.07) |
Experimental Protocols
Human Myometrial Explant Stretch Assay
This in vitro model was crucial in elucidating the inverse agonist activity of this compound.
-
Tissue Collection: Myometrial biopsies were obtained from women undergoing planned term cesarean sections.
-
Explant Preparation: The myometrial tissue was dissected into small explants.
-
Stretching Protocol: Explants were mounted in a specialized culture system and subjected to either low or high mechanical tension for a defined period (e.g., 20 hours).
-
Drug Treatment: this compound (e.g., 10 nM or 1 µM) or vehicle was added to the culture medium. In some experiments, a peptide OTR antagonist (atosiban) was co-incubated to confirm the OTR-mediated effect.
-
Contractility Assessment: After the incubation period, the contractile response of the explants to agents like potassium chloride (KCl) and oxytocin was measured.
-
Biochemical Analysis: Explants were analyzed for the phosphorylation status of key signaling proteins, such as ERK1/2, using techniques like Western blotting.
Cynomolgus Monkey Model of Spontaneous Labor
This in vivo model provided evidence for the efficacy of this compound in a non-human primate.
-
Animal Model: Pregnant cynomolgus monkeys were used as a translational model for human pregnancy.
-
Treatment Administration: Animals were treated with oral this compound or a vehicle control during a specific gestational window (e.g., 100 to 150 days of gestation).
-
Monitoring: The primary endpoint was the time to spontaneous delivery.
-
Data Analysis: Time-to-event analysis (e.g., hazard ratio calculation) was used to determine the effect of this compound on the risk of spontaneous labor.
Preclinical to Clinical Development Logic
The development of this compound followed a logical progression from preclinical evaluation to clinical trials.
Safety and Toxicology
Preclinical safety and toxicology data are not extensively detailed in the publicly available literature. However, Phase 2 clinical trials in women with spontaneous preterm labor indicated a favorable safety and tolerability profile for both mother and neonate. No new safety signals were identified for this compound in the subsequent, albeit prematurely terminated, Phase 3 trials. A follow-up study of infants born to mothers who participated in the trials showed no unexpected adverse outcomes or impairments associated with this compound exposure.
Conclusion
The preclinical data for this compound strongly supported its development as a novel tocolytic agent. Its high affinity and selectivity for the oxytocin receptor, coupled with its unique inverse agonist activity against stretch-induced receptor activation, presented a promising mechanism of action. Favorable oral bioavailability and demonstrated efficacy in relevant in vitro and in vivo models further underscored its potential. While the clinical development of this compound was ultimately halted due to recruitment challenges in Phase 3 trials, the preclinical body of work remains a valuable case study for the development of future oxytocin receptor antagonists for the management of preterm labor.
References
(S)-Retosiban: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available solubility and stability data for (S)-Retosiban, an isomer of the potent and selective oxytocin receptor antagonist, Retosiban (GSK221149A). Given that this compound is primarily utilized as an experimental control, and Retosiban is the active pharmaceutical ingredient, this guide focuses on the data available for Retosiban, which is more extensively characterized and relevant for drug development.
Introduction
Retosiban is a competitive oxytocin receptor antagonist that has been investigated for the treatment of preterm labor.[1] It is a small molecule belonging to the diketopiperazine class of compounds.[2] Understanding the solubility and stability of Retosiban is critical for the development of viable pharmaceutical formulations and for ensuring its quality, safety, and efficacy throughout its shelf life. This guide summarizes the publicly available data on these properties, provides plausible experimental protocols based on standard pharmaceutical practices, and illustrates key related pathways.
Solubility Data
Retosiban is characterized as having good aqueous solubility.[1] At physiological pH, it exists in an uncharged state.[1] The following tables summarize the available quantitative and semi-quantitative solubility data for Retosiban and its (S)-isomer in various solvent systems.
Table 1: Solubility of Retosiban
| Solvent System | Solubility | Molar Concentration | Notes |
| Aqueous solution (physiological pH) | > 0.22 mg/mL | > 0.45 mM | [1] |
| DMSO | 100 mg/mL | 202.19 mM | Ultrasonic assistance may be needed. |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL | ≥ 5.05 mM | Clear solution. |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL | ≥ 5.05 mM | Clear solution. |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL | ≥ 5.05 mM | Clear solution. |
Table 2: Solubility of this compound
| Solvent System | Solubility | Molar Concentration | Notes |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 5 mg/mL | ≥ 10.11 mM | Clear solution. |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 5 mg/mL | ≥ 10.11 mM | Clear solution. |
Stability Data
The stability of a drug substance is a critical quality attribute that influences its shelf-life and storage conditions. The available data for Retosiban focuses on the stability of the solid form and its stock solutions.
Table 3: Storage and Stability of Retosiban
| Form | Storage Temperature | Duration |
| Solid Powder | -20°C | 3 years |
| Solid Powder | 4°C | 2 years |
| In Solvent | -80°C | 6 months |
| In Solvent | -20°C | 1 month |
Experimental Protocols
Detailed, proprietary experimental protocols for the solubility and stability testing of Retosiban are not publicly available. However, based on standard pharmaceutical industry practices for poorly soluble drugs and stability-indicating assays, the following sections describe plausible methodologies.
Thermodynamic Solubility Determination (Shake-Flask Method)
This protocol describes a common method for determining the equilibrium solubility of a compound.
Caption: Workflow for Thermodynamic Solubility Determination.
Methodology:
-
Preparation: An excess amount of solid this compound is added to a series of vials, each containing a specific solvent system (e.g., water, buffers of different pH, or co-solvent mixtures).
-
Equilibration: The vials are sealed and placed in a shaker bath maintained at a constant temperature (e.g., 25°C or 37°C). The samples are agitated for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached. The presence of undissolved solid should be visually confirmed.
-
Sample Analysis: After equilibration, the samples are filtered (e.g., using a 0.22 µm syringe filter) or centrifuged to separate the saturated solution from the excess solid.
-
Quantification: An aliquot of the clear supernatant is carefully removed, diluted as necessary, and the concentration of this compound is determined using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
Stability-Indicating Method Development and Forced Degradation Studies
A stability-indicating analytical method is crucial for accurately measuring the decrease of the active pharmaceutical ingredient (API) due to degradation. Forced degradation studies are performed to identify potential degradation products and to demonstrate the specificity of the analytical method.
Caption: Workflow for Forced Degradation and Stability-Indicating Method Development.
Methodology:
-
Stress Conditions: Solutions of this compound are subjected to various stress conditions as recommended by the International Council for Harmonisation (ICH) guidelines. These typically include:
-
Acidic and Basic Hydrolysis: Treatment with dilute acid (e.g., 0.1 M HCl) and base (e.g., 0.1 M NaOH) at elevated temperatures.
-
Oxidation: Exposure to an oxidizing agent (e.g., 3% hydrogen peroxide) at room temperature.
-
Thermal Stress: Heating the solid drug or a solution at a high temperature (e.g., 80°C).
-
Photostability: Exposing the drug substance to light as per ICH Q1B guidelines.
-
-
Chromatographic Analysis: A stability-indicating HPLC method is developed to separate the parent drug from any degradation products. This often involves screening different columns, mobile phases, and detection wavelengths.
-
Method Validation: The developed analytical method is validated according to ICH Q2(R1) guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness. The ability of the method to separate the degradants from the main peak is a key aspect of this validation.
Oxytocin Receptor Signaling Pathway
Retosiban exerts its therapeutic effect by antagonizing the oxytocin receptor, a G-protein coupled receptor (GPCR). The binding of oxytocin to its receptor initiates a signaling cascade that leads to uterine contractions.
Caption: Oxytocin Receptor Signaling Pathway and the Action of this compound.
The activation of the oxytocin receptor by its endogenous ligand, oxytocin, leads to the coupling of Gαq and/or Gαi proteins. This initiates a downstream cascade involving the activation of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, while DAG activates Protein Kinase C (PKC). The increased intracellular calcium and activation of PKC, along with other pathways like the MAPK and CaMK cascades, ultimately converge to stimulate uterine smooth muscle contraction. This compound, as a competitive antagonist, blocks the binding of oxytocin to its receptor, thereby inhibiting this signaling cascade and preventing uterine contractions.
Conclusion
This technical guide has summarized the available solubility and stability data for this compound and its active isomer, Retosiban. While specific, detailed experimental data from the manufacturer is limited in the public domain, this guide provides a solid foundation for researchers and drug development professionals by presenting the known quantitative data and outlining plausible, industry-standard experimental protocols. The provided diagrams of key workflows and the oxytocin receptor signaling pathway offer a clear visual representation of important concepts related to the development and mechanism of action of this compound. Further internal studies would be necessary to establish a comprehensive and definitive profile for a specific formulation or drug product.
References
(S)-Retosiban: A Technical Guide to its Binding Affinity and Functional Selectivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-Retosiban, also known as GSK221149A, is a potent and highly selective, orally active, non-peptide antagonist of the oxytocin receptor (OTR).[1][2][3] Developed by GlaxoSmithKline, it has been investigated primarily for the treatment of preterm labor due to its ability to inhibit oxytocin-induced uterine contractions.[1][4] This technical guide provides an in-depth overview of the binding affinity and functional selectivity of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action.
This compound is a competitive antagonist of the OTR, meaning it binds to the same site as the endogenous ligand, oxytocin, thereby blocking its action. Its high affinity for the OTR is in the sub-nanomolar range, and it demonstrates remarkable selectivity over the closely related vasopressin receptors. Furthermore, this compound exhibits functional selectivity, or biased antagonism, by differentially affecting the downstream signaling pathways activated by the oxytocin receptor. This nuanced mechanism of action distinguishes it from other oxytocin receptor antagonists like atosiban.
Data Presentation: Binding Affinity and Selectivity
The binding profile of this compound has been characterized through extensive in vitro studies. The following tables summarize the quantitative data on its binding affinity for the human and rat oxytocin receptors, as well as its selectivity over human vasopressin receptors.
Table 1: this compound Binding Affinity for Oxytocin Receptors
| Receptor Species | Binding Affinity (Ki) |
| Human Oxytocin Receptor | 0.65 nM |
| Rat Oxytocin Receptor | 4.1 nM |
Table 2: this compound Selectivity Profile against Human Vasopressin Receptors
| Receptor Subtype | Selectivity vs. Human Oxytocin Receptor |
| Vasopressin V1a Receptor | >1400-fold |
| Vasopressin V1b Receptor | >1400-fold |
| Vasopressin V2 Receptor | >1400-fold |
Signaling Pathways and Functional Selectivity
The oxytocin receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gαq to activate the phospholipase C (PLC) pathway, leading to the production of inositol trisphosphate (IP3) and subsequent release of intracellular calcium. This is the canonical pathway for oxytocin-induced smooth muscle contraction. However, the OTR can also couple to other G-proteins, such as Gαi, which inhibits adenylyl cyclase and decreases cyclic AMP (cAMP) levels, and can also activate the mitogen-activated protein kinase (MAPK) pathway, leading to the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2).
This compound demonstrates functional selectivity by primarily acting as an antagonist and inverse agonist at the Gαq-IP3 signaling pathway, while not affecting the Gαi-cAMP or ERK1/2 pathways. This is in contrast to the peptide-based antagonist atosiban, which has been shown to act as an agonist at the Gαi and ERK1/2 pathways at higher concentrations.
Caption: OTR signaling and ligand modulation.
Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize the binding affinity and functional selectivity of this compound.
Radioligand Binding Assay for Affinity Determination
This protocol describes a competitive radioligand binding assay to determine the inhibition constant (Ki) of this compound for the human oxytocin receptor.
Caption: Radioligand binding assay workflow.
Materials:
-
Receptor Source: Membrane preparations from Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells stably expressing the recombinant human oxytocin receptor.
-
Radioligand: [³H]-Oxytocin.
-
Test Compound: this compound.
-
Non-specific Binding Control: A high concentration of unlabeled oxytocin (e.g., 1 µM).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Filtration Plates: 96-well glass fiber filter plates (e.g., GF/C), pre-soaked in 0.3% polyethyleneimine.
-
Scintillation Cocktail.
Procedure:
-
Membrane Preparation:
-
Culture and harvest cells expressing the human OTR.
-
Homogenize cells in ice-cold lysis buffer and centrifuge to pellet the cell membranes.
-
Wash the membrane pellet and resuspend in assay buffer.
-
Determine the protein concentration of the membrane preparation.
-
-
Assay Setup (in triplicate):
-
Total Binding: Add assay buffer, [³H]-Oxytocin (at a concentration near its Kd), and receptor membranes.
-
Non-specific Binding (NSB): Add non-specific binding control solution (1 µM unlabeled oxytocin), [³H]-Oxytocin, and receptor membranes.
-
Competition: Add serial dilutions of this compound, [³H]-Oxytocin, and receptor membranes.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the pre-soaked filter plate using a vacuum manifold. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of [³H]-Oxytocin) by fitting the data to a sigmoidal dose-response curve.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand.
-
Functional Selectivity Assays
This assay measures the ability of this compound to antagonize oxytocin-induced IP3 production, a hallmark of Gαq activation. The more stable downstream metabolite, inositol monophosphate (IP1), is often measured in the presence of lithium chloride (LiCl), which blocks its degradation.
Caption: IP1 accumulation assay workflow.
Materials:
-
Cells: CHO or HEK293 cells stably expressing the human OTR.
-
Agonist: Oxytocin.
-
Antagonist: this compound.
-
Reagents: Lithium chloride (LiCl), IP-One HTRF kit (containing IP1-d2 and anti-IP1-Europium Cryptate).
Procedure:
-
Seed cells in a 96-well plate and culture overnight.
-
Wash the cells and pre-incubate with various concentrations of this compound or vehicle for a specified time.
-
Stimulate the cells with an EC80 concentration of oxytocin in a buffer containing LiCl.
-
Incubate for 30-60 minutes at 37°C.
-
Lyse the cells and add the HTRF detection reagents (IP1-d2 and anti-IP1-Cryptate).
-
Incubate for 1 hour at room temperature, protected from light.
-
Read the plate on an HTRF-compatible microplate reader.
-
Calculate the HTRF ratio and plot against the concentration of this compound to determine the IC50 for the inhibition of the Gαq pathway.
This assay determines if this compound affects the Gαi-mediated inhibition of cAMP production.
Procedure:
-
Seed cells expressing the OTR in a 96-well plate.
-
Pre-treat cells with various concentrations of this compound or vehicle.
-
Stimulate the cells with forskolin (to increase basal cAMP levels) in the presence or absence of oxytocin.
-
Incubate for a defined period.
-
Lyse the cells and measure intracellular cAMP levels using a suitable detection kit (e.g., HTRF, ELISA, or luminescence-based assays).
-
Analyze the data to determine if this compound modulates the oxytocin-induced decrease in forskolin-stimulated cAMP levels.
This assay investigates the effect of this compound on oxytocin-induced ERK1/2 phosphorylation.
Procedure:
-
Culture cells expressing the OTR to near confluence and then serum-starve overnight to reduce basal ERK1/2 phosphorylation.
-
Pre-treat the cells with this compound or vehicle.
-
Stimulate with oxytocin for a short period (typically 5-15 minutes).
-
Lyse the cells in a buffer containing phosphatase and protease inhibitors.
-
Separate the protein lysates by SDS-PAGE and transfer to a membrane (Western blot).
-
Probe the membrane with primary antibodies specific for phosphorylated ERK1/2 and total ERK1/2.
-
Incubate with a secondary antibody conjugated to a detectable enzyme (e.g., HRP).
-
Visualize the protein bands using a chemiluminescent substrate and quantify the band intensities.
-
Normalize the phosphorylated ERK1/2 signal to the total ERK1/2 signal to determine the effect of this compound on oxytocin-induced ERK1/2 activation.
Conclusion
This compound is a highly potent and selective antagonist of the oxytocin receptor. Its sub-nanomolar affinity for the human OTR and over 1400-fold selectivity against vasopressin receptors make it a precise pharmacological tool. The functional selectivity of this compound, characterized by its potent antagonism and inverse agonism of the Gαq-IP3 pathway without impacting the Gαi-cAMP or ERK1/2 signaling cascades, highlights its sophisticated mechanism of action. This detailed understanding of its binding profile and functional selectivity, supported by the experimental protocols provided, is crucial for researchers and drug development professionals working on oxytocin receptor modulation and related therapeutic areas.
References
(S)-Retosiban: A Deep Dive into the Structure-Activity Relationship of a Potent Oxytocin Receptor Antagonist
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-Retosiban, also known as GSK221149A, is a potent and highly selective, orally bioavailable, non-peptide competitive antagonist of the oxytocin receptor.[1][2][3] It has been investigated for the treatment of preterm labor due to its ability to inhibit oxytocin-induced uterine contractions.[1][2] This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound, detailing the key structural features that govern its high affinity and selectivity for the oxytocin receptor. This document also outlines the experimental protocols used to characterize this class of compounds and visualizes the associated signaling pathways and experimental workflows.
Core Structure and Stereochemistry
This compound is a 2,5-diketopiperazine derivative with three key chiral centers that are crucial for its biological activity. The optimal stereochemistry for oxytocin receptor antagonism has been identified as (3R, 6R, 7R). Alterations to this stereochemical arrangement lead to a significant reduction in potency. For instance, inversion of the stereocenter at the C-7 position in the acyclic amide side-chain results in a 10-fold decrease in activity, while the (3S, 6S, 7S) isomer is over 500 times less active than the (3R, 6R, 7R)-isomer.
The core structure of this compound can be divided into three main components, each playing a critical role in its interaction with the oxytocin receptor:
-
The 2,5-Diketopiperazine Scaffold: This central heterocyclic ring serves as a rigid backbone, positioning the substituents in the correct orientation for optimal receptor binding.
-
Substituents at the 3 and 6 Positions: These lipophilic groups are essential for anchoring the molecule within the receptor binding pocket.
-
The N-1 Acyclic Amide Side-Chain: This portion of the molecule extends towards the extracellular surface of the receptor and contributes to both potency and pharmacokinetic properties.
Structure-Activity Relationship (SAR)
The development of this compound involved extensive SAR studies to optimize its potency, selectivity, and pharmacokinetic profile. The following tables summarize the quantitative data on how modifications to the core structure affect its binding affinity for the human oxytocin receptor.
Table 1: Effect of Stereochemistry on Oxytocin Receptor Affinity
| Compound/Isomer | Stereochemistry (3, 6, 7) | hOT-R Ki (nM) | Fold Change from this compound |
| This compound | (3R, 6R, 7R) | 0.65 | - |
| Isomer 1 | (3R, 6R, 7S) | 6.5 | 10-fold less potent |
| Isomer 2 | (3S, 6S, 7S) | >325 | >500-fold less potent |
Data compiled from multiple sources.
Table 2: SAR of Substituents at the 3-Position
| R3 Substituent | hOT-R Ki (nM) |
| Indanyl | 0.65 |
| Phenethyl | Weakened activity |
| Benzyl | Further weakened activity |
Data reflects qualitative descriptions from available literature.
Table 3: SAR of Substituents at the 6-Position
| R6 Substituent | hOT-R Ki (nM) |
| (S)-sec-Butyl | 0.65 |
| Isobutyl | - |
| Smaller alkyl groups | Reduced activity |
Data reflects qualitative descriptions from available literature.
Table 4: SAR of the N-1 Acyclic Amide Side-Chain (7-Position)
| 7-Position Moiety | hOT-R Ki (nM) | Notes |
| (R)-1-(2-methyl-1,3-oxazol-4-yl)-2-(morpholin-4-yl)-2-oxoethyl | 0.65 | Good aqueous solubility, low protein binding, minimal Cyp450 interaction |
| Phenylisopropylamide | - | Potent, but further optimization led to the oxazole moiety |
Data compiled from multiple sources.
The crystal structure of the human oxytocin receptor in complex with retosiban reveals that the lipophilic indanyl substituent penetrates a deep, mainly hydrophobic pocket, while the oxazol-morpholine amide moiety is positioned closer to the extracellular surface. The oxazole ring is the most solvent-exposed part of the molecule, and the morpholine ring does not appear to have direct interactions with the receptor.
Oxytocin Receptor Signaling Pathway
The oxytocin receptor is a class A G-protein coupled receptor (GPCR) that primarily couples to Gαq/11 proteins. Upon agonist binding, the receptor activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, leading to various cellular responses, including uterine muscle contraction. This compound acts as a competitive antagonist, blocking the binding of oxytocin and thereby inhibiting this signaling cascade.
Oxytocin Receptor Signaling Pathway.
Experimental Protocols
The characterization of this compound and its analogs involves a series of in vitro assays to determine their binding affinity and functional activity.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for the oxytocin receptor.
1. Membrane Preparation:
-
Human embryonic kidney (HEK) or Chinese hamster ovary (CHO) cells stably expressing the recombinant human oxytocin receptor are cultured.
-
Cells are harvested and homogenized in a lysis buffer.
-
The homogenate is centrifuged to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in an appropriate buffer, and the protein concentration is determined.
2. Competition Binding Assay:
-
A constant concentration of a radiolabeled ligand (e.g., [³H]-oxytocin) is incubated with the cell membrane preparation.
-
Increasing concentrations of the unlabeled test compound (e.g., this compound) are added to compete with the radioligand for binding to the receptor.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled standard oxytocin antagonist.
-
After incubation, the bound and free radioligand are separated by rapid filtration through a glass fiber filter.
-
The radioactivity retained on the filter is measured by liquid scintillation counting.
3. Data Analysis:
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.
-
The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation.
Radioligand Binding Assay Workflow.
In Vitro Functional Assay: Uterine Myometrial Strip Contraction
This assay assesses the functional antagonist activity of a compound by measuring its ability to inhibit oxytocin-induced contractions of uterine muscle tissue.
1. Tissue Preparation:
-
Myometrial tissue is obtained from biopsies of the uterus (e.g., from rats or humans undergoing cesarean section).
-
The tissue is dissected into longitudinal strips of a standardized size.
2. Organ Bath Setup:
-
Each myometrial strip is mounted in an organ bath containing a physiological salt solution, maintained at 37°C, and aerated with a gas mixture (e.g., 95% O₂, 5% CO₂).
-
One end of the strip is fixed, and the other is connected to an isometric force transducer to record contractile activity.
-
The strips are allowed to equilibrate and establish spontaneous contractions.
3. Measurement of Antagonist Activity:
-
Oxytocin is added to the organ bath to induce or enhance uterine contractions.
-
Once a stable contractile response to oxytocin is achieved, the test compound is added in a cumulative, concentration-dependent manner.
-
The inhibitory effect of the compound on the frequency and amplitude of contractions is recorded.
-
The concentration of the antagonist that produces a 50% inhibition of the oxytocin-induced response (IC50) can be determined.
Uterine Contraction Assay Workflow.
Conclusion
The structure-activity relationship of this compound is well-defined, with its high affinity and selectivity for the oxytocin receptor being critically dependent on the specific stereochemistry of its 2,5-diketopiperazine core and the nature of the substituents at the 3, 6, and 7 positions. The indanyl and sec-butyl groups provide essential lipophilic interactions within the receptor, while the oxazole-containing side chain enhances both potency and pharmacokinetic properties. The detailed experimental protocols described herein provide a robust framework for the evaluation of novel oxytocin receptor antagonists. A thorough understanding of the SAR of this chemical series is invaluable for the rational design and development of new therapeutic agents targeting the oxytocin system.
References
Methodological & Application
Application Notes and Protocols for (S)-Retosiban in Tocolysis Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-Retosiban is a potent and highly selective, orally active, non-peptide competitive antagonist of the oxytocin receptor (OTR).[1] It has been investigated as a tocolytic agent for the management of preterm labor.[2][3] Preterm birth is a major cause of neonatal morbidity and mortality, and the development of effective and safe tocolytics is a significant area of unmet medical need. This compound's high affinity for the OTR (Ki = 0.65 nM) and over 1400-fold selectivity over the closely related vasopressin receptors suggest a favorable profile for targeting uterine contractions with minimal off-target effects.[1][2] These application notes provide a comprehensive overview of the experimental design for evaluating this compound as a tocolytic agent, including its mechanism of action, preclinical and clinical data, and detailed experimental protocols.
Mechanism of Action
This compound functions by blocking the binding of oxytocin to its receptor in the myometrium, the smooth muscle layer of the uterus. Oxytocin plays a crucial role in initiating and sustaining uterine contractions during labor. The binding of oxytocin to the G-protein coupled OTR activates the Gαq/11 signaling pathway, leading to a cascade of intracellular events that culminate in myometrial contraction. This compound competitively inhibits this interaction, thereby reducing the frequency and force of uterine contractions.
Oxytocin Receptor Signaling Pathway and Inhibition by this compound
The following diagram illustrates the signaling cascade initiated by oxytocin binding to its receptor and the point of intervention for this compound.
Preclinical Data
Preclinical studies have demonstrated the efficacy of this compound in various in vitro and in vivo models.
In Vitro Studies
In vitro pharmacological studies using human myometrial strips have shown that this compound significantly reduces the contractile activity of both spontaneously active and oxytocin-stimulated tissues. Furthermore, it has been shown to prevent stretch-induced stimulation of human myometrial contractility.
| Parameter | Value | Reference |
| Binding Affinity (Ki) | 0.65 nM | |
| Selectivity | >1400-fold for OTR over vasopressin receptors (V1a, V1b, V2) | |
| In Vitro Efficacy | - Significantly reduced spontaneous and oxytocin-stimulated human myometrial strip contractions.- Prevented stretch-induced stimulation of human myometrial contractility. |
In Vivo Studies
In vivo studies in animal models have further confirmed the tocolytic potential of this compound.
| Animal Model | Administration | Key Findings | Reference |
| Anesthetized Rats | Intravenous (IV) | Dose-dependent decrease in oxytocin-induced uterine contractions. | |
| Late-term Pregnant Rats | Intravenous (IV) | Significantly reduced spontaneous uterine contractions. | |
| Cynomolgus Monkeys | Oral (100 or 300 mg/kg/day from day 100 to 150 of gestation) | Reduced the risk of spontaneous delivery. |
Clinical Data
This compound has been evaluated in clinical trials for the treatment of spontaneous preterm labor.
Phase II Clinical Trial Data
A phase II pilot dose-ranging study provided preliminary evidence for the efficacy and safety of intravenous this compound.
| Parameter | This compound Group | Placebo Group | Reference |
| Uterine Quiescence at 6h | 63% | 43% | |
| ≥50% Reduction in Contractions at 6h | 63% | 29% | |
| Median Time to Delivery | 26 days | 13 days | |
| Mean Time to Delivery/Treatment Failure | 18.9 days | 11.1 days |
Note: The differences in uterine quiescence and reduction in contractions were not statistically significant in this pilot study.
Phase III Clinical Trials
Two multicenter, randomized, double-blind phase III trials were initiated to further assess the efficacy and safety of this compound compared to placebo and atosiban. However, these trials were terminated early due to slow recruitment.
| Trial | Comparator | Key Outcome | Reference |
| Placebo-controlled | Placebo | Mean time to delivery/treatment failure: 18.9 days (Retosiban) vs. 11.1 days (Placebo) | |
| Atosiban-controlled | Atosiban | Adjusted mean time to delivery: 32.51 days (Retosiban) vs. 33.71 days (Atosiban) (p > 0.05) |
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the tocolytic effects of this compound.
Experimental Workflow
Protocol 1: Ex Vivo Human Myometrial Contractility Assay
Objective: To assess the inhibitory effect of this compound on spontaneous and oxytocin-induced contractions of human myometrial tissue.
Materials:
-
Fresh human myometrial biopsies obtained from women undergoing elective cesarean section at term.
-
Physiological Saline Solution (PSS): 116 mM NaCl, 4.6 mM KCl, 1.16 mM NaH₂PO₄·H₂O, 1.16 mM MgSO₄·7H₂O, 21.9 mM NaHCO₃, 1.8 mM CaCl₂·2H₂O, 11.6 mM D-glucose, bubbled with 95% O₂/5% CO₂.
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Oxytocin stock solution (e.g., 1 mM in water).
-
Organ bath system with force transducers.
-
Data acquisition system.
Procedure:
-
Tissue Preparation:
-
Immediately place the myometrial biopsy in cold PSS and transport to the laboratory.
-
Dissect the myometrium into longitudinal strips (approximately 2 mm x 2 mm x 10 mm).
-
Mount the strips vertically in the organ baths containing PSS maintained at 37°C and bubbled with 95% O₂/5% CO₂.
-
Apply an initial tension of 1-2 g and allow the tissue to equilibrate for at least 60-90 minutes, with regular washes every 15-20 minutes.
-
-
Assessment of this compound on Spontaneous Contractions:
-
Once stable spontaneous contractions are established, record a baseline period of 30 minutes.
-
Add this compound cumulatively to the organ bath to achieve a range of final concentrations (e.g., 1 nM to 10 µM).
-
Allow the tissue to stabilize for 20-30 minutes at each concentration before recording the contractile activity.
-
-
Assessment of this compound on Oxytocin-Induced Contractions:
-
After the equilibration period, induce submaximal contractions with a fixed concentration of oxytocin (e.g., 0.5 nM).
-
Once the oxytocin-induced contractions are stable (approximately 30-45 minutes), add this compound cumulatively as described above.
-
-
Data Analysis:
-
Measure the frequency, amplitude, and duration of contractions.
-
Calculate the area under the curve (AUC) as an integrated measure of contractility.
-
Express the data as a percentage of the baseline (for spontaneous contractions) or the stable oxytocin-induced response.
-
Construct concentration-response curves and calculate the IC₅₀ value for this compound.
-
Protocol 2: In Vivo Tocolysis in a Rat Model
Objective: To evaluate the tocolytic efficacy of this compound in inhibiting oxytocin-induced uterine contractions in anesthetized, late-term pregnant rats.
Materials:
-
Late-term pregnant Sprague-Dawley rats (e.g., day 19-21 of gestation).
-
Anesthetic (e.g., urethane or isoflurane).
-
Intrauterine balloon catheter or pressure transducer.
-
Infusion pumps.
-
This compound solution for intravenous administration.
-
Oxytocin solution for intravenous infusion.
-
Data acquisition system for recording intrauterine pressure.
Procedure:
-
Animal Preparation:
-
Anesthetize the pregnant rat.
-
Perform a laparotomy to expose the uterine horns.
-
Insert an intrauterine balloon catheter or pressure transducer into one uterine horn to monitor contractions.
-
Cannulate the jugular vein for intravenous administration of compounds.
-
-
Experimental Protocol:
-
Allow the animal to stabilize after surgery.
-
Infuse oxytocin intravenously at a constant rate to induce regular uterine contractions.
-
Once a stable pattern of contractions is established, administer a bolus dose of this compound intravenously.
-
Alternatively, administer a continuous infusion of this compound.
-
Record intrauterine pressure continuously throughout the experiment.
-
Test a range of this compound doses to establish a dose-response relationship.
-
-
Data Analysis:
-
Quantify the frequency and amplitude of uterine contractions before and after this compound administration.
-
Calculate the percentage inhibition of oxytocin-induced uterine activity for each dose of this compound.
-
Determine the ED₅₀ (effective dose producing 50% of the maximal response).
-
Protocol 3: Clinical Trial Design for Tocolysis (Phase II/III)
Objective: To assess the efficacy and safety of intravenous this compound for the treatment of spontaneous preterm labor in pregnant women.
Study Design: Randomized, double-blind, placebo-controlled, multicenter trial.
Inclusion Criteria:
-
Singleton pregnancy.
-
Gestational age between 24 and 34 weeks.
-
Diagnosis of spontaneous preterm labor (e.g., regular uterine contractions and cervical changes).
-
Intact membranes.
Exclusion Criteria:
-
Contraindications to tocolysis (e.g., fetal distress, severe preeclampsia, chorioamnionitis).
-
Known fetal anomalies.
-
Multiple gestation.
Treatment Protocol:
-
Investigational Arm: Intravenous this compound.
-
Loading dose: 6 mg administered over 5-10 minutes.
-
Maintenance infusion: 6 mg/hour for up to 48 hours.
-
Dose escalation (if inadequate response): An additional 6 mg loading dose followed by an increased maintenance infusion of 12 mg/hour.
-
-
Control Arm: Placebo (matching intravenous administration).
-
Standard of Care: All participants may receive antenatal corticosteroids for fetal lung maturation.
Primary Endpoints:
-
Proportion of women who do not deliver within 48 hours of starting treatment.
-
Time to delivery.
Secondary Endpoints:
-
Proportion of women who do not deliver within 7 days.
-
Gestational age at delivery.
-
Neonatal morbidity and mortality composite index.
-
Maternal and fetal safety assessments (adverse events).
Data Analysis:
-
Compare the primary and secondary endpoints between the this compound and placebo groups using appropriate statistical methods (e.g., Kaplan-Meier analysis for time to delivery, chi-square or Fisher's exact test for proportions).
Conclusion
This compound has demonstrated a promising preclinical profile as a selective and potent oxytocin receptor antagonist for the treatment of preterm labor. The provided application notes and protocols offer a framework for the continued investigation and development of this compound and other tocolytic agents. While clinical development has been challenging, the scientific rationale for targeting the oxytocin receptor in tocolysis remains strong, and these experimental designs are crucial for advancing research in this critical area of women's health.
References
Application Notes and Protocols for (S)-Retosiban in Myometrial Contractility Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction: (S)-Retosiban, also known as GSK221149A, is a potent, selective, and orally active nonpeptide antagonist of the oxytocin receptor (OTR).[1][2] It exhibits high affinity for the human oxytocin receptor with a Ki of 0.65 nM and demonstrates over 1400-fold selectivity over the closely related vasopressin receptors.[1][2] this compound is being investigated for its potential as a tocolytic agent to prevent preterm labor by inhibiting uterine contractions.[1] Some studies also suggest that Retosiban may act as an inverse agonist at the OTR, particularly in the context of stretch-induced myometrial activation.
These application notes provide detailed protocols for utilizing this compound in in vitro myometrial contractility studies, a critical tool for understanding its pharmacological effects and mechanism of action.
Data Presentation
Table 1: Pharmacological Properties of this compound
| Parameter | Value | Species | Notes | Reference |
| Binding Affinity (Ki) | 0.65 nM | Human (hOT) | Potent and selective for the oxytocin receptor. | |
| 4.1 nM | Rat (rOT) | |||
| Selectivity | >1400-fold | Human | Selectivity over vasopressin receptors (V1a, V1b, V2). | |
| In Vivo Efficacy (ID50) | 0.27 mg/kg | Rat | Dose-dependent decrease in oxytocin-induced uterine contractions (intravenous administration). | |
| In Vivo Efficacy (IC50) | 180 nM | Rat | Dose-dependent decrease in oxytocin-induced uterine contractions (intravenous administration). |
Table 2: Effects of this compound on Myometrial Contractility
| Experimental Condition | Concentration of this compound | Observed Effect | Reference |
| Oxytocin-Induced Contractions | 0.1-10 µM | Produces parallel rightward shifts of oxytocin-induced concentration-response curves in isolated rat myometrial strips. | |
| Stretch-Induced Contractions | 10 nM | Prevented stretch-induced stimulation of myometrial contractility and phosphorylation of ERK1/2. | |
| 1 µM | Inhibited the procontractile effect of stretch on human myometrium. | ||
| Spontaneous Contractions | 0.3-3 mg/kg (i.v.) | Significantly reduced spontaneous uterine contractions in a dose-dependent manner in late-term pregnant rats. |
Experimental Protocols
Protocol 1: Ex Vivo Myometrial Strip Contractility Assay Using an Organ Bath System
This protocol details the methodology for assessing the inhibitory effect of this compound on agonist-induced myometrial contractions.
1. Materials and Reagents:
-
Myometrial biopsies obtained with informed consent from patients undergoing cesarean section.
-
Physiological Saline Solution (PSS), e.g., Krebs solution, maintained at 37°C and gassed with 95% O2 / 5% CO2 (carbogen).
-
This compound
-
Oxytocin (or other contractile agonist)
-
Organ bath system with isometric force transducers.
2. Myometrial Tissue Preparation:
-
Immediately place the fresh myometrial biopsy in cold PSS and transport it to the laboratory.
-
Dissect the tissue to isolate the myometrium, removing adipose and connective tissues.
-
Cut longitudinal myometrial strips (e.g., 2 mm x 10 mm).
3. Organ Bath Setup and Equilibration:
-
Mount the myometrial strips in organ bath chambers containing PSS maintained at 37°C and continuously gassed with carbogen.
-
Attach one end of the tissue strip to a fixed hook and the other end to an isometric force transducer.
-
Apply a baseline tension (e.g., 1-2 grams) and allow the tissue to equilibrate for at least 60-90 minutes, or until stable spontaneous contractions are observed. During equilibration, wash the tissue with fresh PSS every 15-20 minutes.
4. Induction of Contractions and Application of this compound:
-
Induce stable contractions using a fixed concentration of an agonist, such as oxytocin (e.g., 0.5 nM). Allow the agonist-induced contractions to stabilize for approximately 45 minutes.
-
Record the stable agonist-induced contractions for 10-20 minutes to establish a baseline (control) period.
-
Add this compound to the organ bath in a cumulative, concentration-dependent manner (e.g., from 10⁻⁹ M to 10⁻⁶ M).
-
Allow the tissue response to stabilize for a set period (e.g., 10-20 minutes) after each addition before adding the next concentration.
5. Data Analysis:
-
Measure the frequency, amplitude, and area under the curve of the contractions.
-
Express the contractile activity after each concentration of this compound as a percentage of the baseline agonist-induced activity.
-
Plot the percentage inhibition against the logarithm of the this compound concentration to generate a concentration-response curve and determine the IC50 value.
Protocol 2: Investigation of this compound on Stretch-Induced Myometrial Contractility
This protocol is designed to study the effect of this compound on myometrial contractility induced by mechanical stretch.
1. Materials and Reagents:
-
Myometrial biopsies
-
This compound
-
Cell culture medium
-
Apparatus for applying mechanical stretch to tissue explants
2. Myometrial Explant Culture and Stretch Application:
-
Dissect myometrial biopsies into small explants.
-
Culture the explants under low (e.g., 0.6 g) or high (e.g., 2.4 g) mechanical stretch in the presence of this compound (e.g., 10 nM, 100 nM, 1 µM) or vehicle for a prolonged period (e.g., 20-24 hours).
3. Assessment of Contractility and Signaling Pathways:
-
After the incubation period, thoroughly wash the explants to remove the drug.
-
Assess the contractility of the explants in response to agonists like KCl and oxytocin using an organ bath system as described in Protocol 1.
-
For signaling pathway analysis, lyse the tissue explants and perform Western blot analysis or ELISAs to measure the phosphorylation of proteins such as ERK1/2.
4. Data Analysis:
-
Compare the contractile responses and protein phosphorylation levels between explants subjected to low and high stretch in the presence and absence of this compound.
-
Analyze the data to determine if this compound prevents stretch-induced increases in contractility and signaling pathway activation.
Mandatory Visualizations
Caption: Signaling pathway of oxytocin-induced myometrial contraction and the inhibitory action of this compound.
Caption: Experimental workflow for ex vivo myometrial contractility assay using this compound.
Caption: Proposed signaling pathway for stretch-induced myometrial contraction and its inhibition by this compound.
References
Application Notes and Protocols for (S)-Retosiban in In Vivo Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-Retosiban, also known as GSK-221,149-A, is a potent and highly selective, orally active antagonist of the oxytocin receptor (OTR).[1][2] As a competitive antagonist, it blocks the binding of oxytocin to its receptor, thereby inhibiting the downstream signaling pathways that lead to uterine muscle contractions.[1] This mechanism of action makes this compound a subject of interest for the potential treatment of preterm labor.[2][3] Preclinical in vivo studies in various animal models are crucial for evaluating its efficacy, pharmacokinetics, and safety profile. These application notes provide a comprehensive overview of this compound dosage and administration for in vivo animal studies, along with detailed experimental protocols.
Mechanism of Action
This compound is a competitive oxytocin receptor antagonist. By blocking the oxytocin-mediated contraction of the uterine smooth muscle, it serves as a tocolytic agent to prevent preterm labor and premature birth. It exhibits high affinity for the oxytocin receptor with over 1400-fold selectivity over the related vasopressin receptors.
Data Presentation: this compound Dosage in In Vivo Animal Studies
The following table summarizes the reported dosages and administration routes of this compound in various animal models.
| Animal Model | Route of Administration | Dosage | Vehicle | Study Focus | Reference |
| Rat (non-pregnant) | Intravenous (i.v.) | 0.1-1 mg/kg (single dose) | Not specified | Inhibition of oxytocin-induced uterine contractions | |
| Rat (late-term pregnant) | Intravenous (i.v.) | 0.3-3 mg/kg (single dose) | Not specified | Reduction of spontaneous uterine contractions | |
| Rat (nulliparous female) | Oral (p.o.) | 5 mg/kg (once daily) | Not specified | Blockade of oxytocin-induced uterine contractions | |
| Cynomolgus Monkey (pregnant) | Oral (p.o.) | 100 mg/kg/day or 300 mg/kg/day | 1% (w/v) aqueous methylcellulose with 0.1% (w/v) Tween 80 | Delay of spontaneous labor |
Experimental Protocols
Protocol 1: Evaluation of this compound in a Lipopolysaccharide (LPS)-Induced Preterm Labor Model in Mice
This protocol describes the induction of preterm labor in mice using LPS to mimic infection-induced preterm birth and the subsequent administration of this compound to evaluate its tocolytic efficacy.
Materials:
-
Pregnant mice (e.g., C57BL/6 or CD-1 strain) at gestational day 15 (E15).
-
This compound
-
Lipopolysaccharide (LPS) from E. coli
-
Sterile, pyrogen-free Phosphate-Buffered Saline (PBS)
-
Vehicle for this compound (e.g., 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline)
-
Sterile syringes and needles (e.g., 27-30 gauge)
-
Animal scale
-
Warming pad
Procedure:
-
Animal Preparation:
-
House pregnant mice individually under standard laboratory conditions.
-
On gestational day 15, weigh each mouse to determine the correct dosage.
-
-
Preparation of Reagents:
-
Prepare a stock solution of LPS in sterile PBS. A typical dose to induce preterm labor is 100 µg per animal, but this may need to be optimized for the specific mouse strain and LPS batch.
-
Prepare the this compound solution in the chosen vehicle. For intravenous administration, ensure the solution is sterile and filtered. For oral administration, a suspension may be acceptable.
-
-
Induction of Preterm Labor:
-
Administer LPS via intraperitoneal (i.p.) injection. A common volume for i.p. injection in mice is 100-200 µL.
-
A control group should receive an i.p. injection of sterile PBS.
-
-
This compound Administration:
-
Based on protocols for other oxytocin antagonists, this compound should be administered shortly after the LPS challenge. For example, administer the first dose of this compound 30 minutes to 2 hours after LPS injection.
-
Intravenous (i.v.) Administration: Doses ranging from 0.3 to 3 mg/kg can be tested. Administer via the tail vein. The maximum bolus injection volume for a mouse is typically 5 ml/kg.
-
Oral (p.o.) Administration: A dose of 5 mg/kg can be used as a starting point. Administer using oral gavage. The maximum oral gavage volume for a mouse is typically 10 ml/kg.
-
A vehicle control group should receive the same volume of the vehicle used to dissolve this compound.
-
-
Monitoring and Data Collection:
-
Monitor the mice for signs of labor, including nesting behavior, abdominal contractions, and delivery of pups.
-
Record the time of delivery for each mouse. Preterm birth is typically defined as delivery before a specific gestational day (e.g., E18.5 in mice).
-
Record the number of live and stillborn pups.
-
The primary endpoint is the delay in the time to delivery in the this compound-treated group compared to the LPS-only group.
-
Protocol 2: Evaluation of this compound in a Mifepristone (RU486)-Induced Preterm Labor Model in Rats
This protocol details the use of the progesterone receptor antagonist mifepristone to induce preterm labor in rats and the assessment of this compound's ability to delay delivery.
Materials:
-
Pregnant rats (e.g., Sprague-Dawley) at gestational day 17.
-
This compound
-
Mifepristone (RU486)
-
Vehicle for Mifepristone (e.g., sesame oil)
-
Vehicle for this compound
-
Sterile syringes and needles
-
Animal scale
Procedure:
-
Animal Preparation:
-
House pregnant rats individually.
-
On gestational day 17, weigh each rat.
-
-
Preparation of Reagents:
-
Prepare a solution of mifepristone in sesame oil. A dose of 150 µg per mouse has been shown to reliably induce preterm birth. This dose may need to be adjusted for rats based on body weight.
-
Prepare the this compound solution or suspension.
-
-
Induction of Preterm Labor:
-
Administer mifepristone via subcutaneous (s.c.) injection.
-
A control group should receive an s.c. injection of the vehicle (sesame oil).
-
-
This compound Administration:
-
Administer this compound at the onset of uterine contractions, which can be monitored through observation or more sophisticated methods like telemetry. Alternatively, a fixed time point after mifepristone administration can be chosen (e.g., 5 hours post-injection).
-
Intravenous (i.v.) Administration: Test a dose range of 0.3-3 mg/kg.
-
Oral (p.o.) Administration: A starting dose of 5 mg/kg can be evaluated.
-
-
Monitoring and Data Collection:
-
Closely monitor the rats for the onset of labor and the time of delivery of the first pup.
-
Record litter size and pup viability.
-
The primary outcome is the extension of the gestational period in the this compound treated group compared to the mifepristone-only group.
-
Signaling Pathways and Experimental Workflows
Oxytocin Receptor Signaling Pathway
Caption: Oxytocin receptor signaling pathway leading to uterine contraction and its inhibition by this compound.
Experimental Workflow for In Vivo Efficacy Study
References
(S)-Retosiban: Application Notes and Protocols for Research
(S)-Retosiban , an isomer of the potent and selective oxytocin receptor antagonist Retosiban (GSK221149A), serves as a critical control in studies investigating the oxytocin signaling pathway.[1] These application notes provide detailed protocols for the preparation and storage of this compound solutions intended for researchers, scientists, and drug development professionals.
Chemical Properties and Storage
Proper handling and storage of this compound are paramount to ensure its stability and the reproducibility of experimental results.
| Property | Data | Reference |
| Synonyms | (S)-GSK 221149, (S)-GSK 221149A | [1] |
| Molecular Formula | C₂₇H₃₄N₄O₅ | [2] |
| Molar Mass | 494.59 g/mol | [2] |
| Appearance | Solid powder | |
| Storage of Powder | -20°C for up to 3 years | |
| Stock Solution Storage | -80°C for up to 6 months; -20°C for up to 1 month | [1] |
Note: It is highly recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles, which can compromise the integrity of the compound.
Solution Preparation
The following protocols detail the preparation of this compound solutions for in vitro and in vivo applications. As this compound is an isomer of Retosiban, the preparation protocols are analogous.
In Vitro Stock Solution (10 mM in DMSO)
For many cell-based assays, a high-concentration stock solution in dimethyl sulfoxide (DMSO) is initially prepared.
Protocol:
-
Equilibrate the vial of this compound powder to room temperature.
-
To prepare a 10 mM stock solution, add the appropriate volume of DMSO to the vial. For example, to 1 mg of this compound (M.W. 494.59), add 202.19 µL of DMSO.
-
To aid dissolution, the mixture can be gently heated to 37°C or sonicated until a clear solution is obtained.
-
Aliquot the stock solution into smaller volumes and store at -80°C for long-term storage (up to 6 months) or -20°C for shorter-term storage (up to 1 month).
In Vivo Working Solutions
For animal studies, this compound is typically formulated in a vehicle that is biocompatible and enhances solubility. It is recommended to prepare these working solutions fresh on the day of use.
| Formulation | Solvent Composition | Final Concentration |
| Protocol 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 5 mg/mL |
| Protocol 2 | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 5 mg/mL |
| Protocol 3 (for oral administration) | 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL |
Experimental Protocol for In Vivo Solution Preparation (Example using Protocol 1):
This protocol provides a clear, step-by-step workflow for preparing a 1 mL working solution of this compound.
Detailed Steps:
-
Begin with a pre-made high-concentration stock solution of this compound in DMSO (e.g., 50 mg/mL).
-
In a sterile tube, add the solvents in the specified order: a. Add 400 µL of PEG300 to 100 µL of the this compound stock solution and mix thoroughly. b. To this mixture, add 50 µL of Tween-80 and mix again until the solution is homogeneous. c. Finally, add 450 µL of saline to bring the total volume to 1 mL. Mix thoroughly.
-
If any precipitation or phase separation occurs, gentle heating and/or sonication can be used to facilitate dissolution.
-
The final solution should be clear and ready for administration.
Mechanism of Action: Oxytocin Receptor Antagonism
This compound acts as a competitive antagonist at the oxytocin receptor (OTR), a G-protein coupled receptor (GPCR). The binding of oxytocin to its receptor primarily activates the Gq/11 protein, initiating a signaling cascade that leads to an increase in intracellular calcium and subsequent physiological responses, such as uterine muscle contraction. This compound blocks this binding, thereby inhibiting the downstream signaling pathways.
The primary signaling pathway inhibited by this compound is the phospholipase C (PLC) pathway. Upon oxytocin binding, the activated Gαq subunit stimulates PLC, which then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of stored calcium ions (Ca²⁺) into the cytoplasm. This rise in intracellular Ca²⁺ is a key event in smooth muscle contraction. Studies have shown that Retosiban effectively inhibits the production of IP3.
References
Application of (S)-Retosiban in Uterine Tissue Experiments: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-Retosiban, also known as GSK-221149A, is a potent and highly selective, orally active, non-peptide oxytocin receptor (OTR) antagonist.[1][2][3] It has been investigated for its tocolytic properties, aiming to prevent preterm labor by inhibiting uterine contractions.[1][3] this compound acts as a competitive antagonist at the oxytocin receptor, blocking the downstream signaling cascade that leads to myometrial contraction. Emerging evidence also suggests that it may function as an inverse agonist in certain contexts, such as in stretched myometrium. This document provides detailed application notes and protocols for researchers studying the effects of this compound on uterine tissue.
Mechanism of Action
This compound competitively binds to the oxytocin receptor, a G-protein coupled receptor (GPCR). The primary signaling pathway initiated by oxytocin binding involves the activation of Gαq/11, which in turn activates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the sarcoplasmic reticulum, while DAG activates protein kinase C (PKC). The subsequent increase in intracellular Ca2+ leads to the activation of calmodulin and myosin light chain kinase (MLCK), resulting in myometrial contraction. This compound blocks this cascade by preventing the initial binding of oxytocin to its receptor.
In stretched myometrial tissue, the OTR can become activated in an agonist-independent manner. In this scenario, this compound has been shown to act as an inverse agonist, reducing the basal activity of the receptor and inhibiting stretch-induced contractions and the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2).
Data Presentation
The following tables summarize the quantitative data on the effects of this compound in various uterine tissue experiments.
Table 1: Potency and Selectivity of this compound
| Parameter | Value | Species/System | Reference |
| Ki (OTR) | 0.65 nM | Human (recombinant) | |
| Selectivity | >1400-fold over vasopressin receptors (V1a, V1b, V2) | Human (recombinant) |
Table 2: Efficacy of this compound in Inhibiting Uterine Contractions
| Experimental Model | Agonist | This compound Concentration | Effect | Reference |
| Human Myometrial Explants (High Stretch) | Stretch-induced | 10 nM | Prevention of stretch-induced stimulation of contractility | |
| Human Myometrial Explants (High Stretch) | Stretch-induced | 1 µM | Statistically significant reduction in response to KCl and oxytocin | |
| Human Myometrial Explants (High Stretch) | Stretch-induced | 10 nM | 53% reduction in ERK1/2 phosphorylation | |
| Human Myometrial Explants (High Stretch) | Stretch-induced | 1 µM | 62% reduction in ERK1/2 phosphorylation | |
| Women in spontaneous preterm labor | Endogenous | Intravenous administration | 62% achieved uterine quiescence (vs. 41% placebo) | |
| Women in spontaneous preterm labor | Endogenous | Intravenous administration | Increased time to delivery by a mean of 8.2 days (vs. placebo) |
Experimental Protocols
Protocol 1: Isolated Uterine Tissue Contractility Assay (Organ Bath)
This protocol details the procedure for assessing the effect of this compound on spontaneous or agonist-induced contractions of isolated uterine muscle strips.
1. Materials and Reagents:
-
Human myometrial biopsies or animal uterine tissue
-
Krebs-Henseleit solution (or other physiological saline solution)
-
This compound stock solution (in DMSO or appropriate solvent)
-
Oxytocin (or other contractile agonist)
-
Organ bath system with force transducers
-
Carbogen gas (95% O2, 5% CO2)
-
Data acquisition system
2. Tissue Preparation:
-
Obtain fresh uterine tissue and immediately place it in ice-cold physiological saline solution.
-
Dissect longitudinal or circular strips of myometrium (approximately 10 mm long and 2 mm wide).
-
Carefully remove the endometrium and any excess connective tissue.
3. Experimental Setup:
-
Mount the tissue strips in the organ baths containing physiological saline solution maintained at 37°C and continuously bubbled with carbogen gas.
-
Attach one end of the strip to a fixed hook and the other to an isometric force transducer.
-
Apply an initial tension of approximately 1-2 grams and allow the tissue to equilibrate for at least 60-90 minutes, with regular washes every 15-20 minutes, until stable spontaneous contractions are observed.
4. Experimental Procedure:
-
Baseline Recording: Record stable spontaneous contractions for a 20-30 minute baseline period.
-
Agonist-Induced Contractions (Optional): To study the effect on induced contractions, add a submaximal concentration of oxytocin (e.g., 0.1-1 nM) to the bath and allow the contractions to stabilize.
-
This compound Application: Add this compound to the organ bath in a cumulative or non-cumulative manner, with concentrations typically ranging from 1 nM to 10 µM.
-
Data Recording: Record the contractile activity (frequency, amplitude, and duration) for at least 20-30 minutes at each concentration.
-
Washout: After the final concentration, wash the tissue extensively with fresh physiological saline solution to assess the reversibility of the drug's effect.
5. Data Analysis:
-
Measure the frequency (contractions per minute), amplitude (in grams or millinewtons), and area under the curve of the contractions.
-
Express the data as a percentage of the baseline or agonist-induced activity.
-
Calculate IC50 values for the inhibition of contraction parameters.
Protocol 2: Myometrial Explant Culture for Stretch-Induced Contractility Studies
This protocol is designed to investigate the effect of this compound on stretch-induced changes in myometrial contractility and signaling.
1. Materials and Reagents:
-
Human myometrial biopsies
-
Dulbecco's Modified Eagle Medium (DMEM) with supplements (e.g., fetal bovine serum, antibiotics)
-
Collagenase type IA and XI
-
This compound stock solution
-
Culture plates
-
Stretching apparatus or culture dishes with flexible bottoms
2. Cell/Tissue Culture:
-
Mince the myometrial tissue into small pieces (1-2 mm³).
-
Digest the tissue with collagenase solution at 37°C for 60-90 minutes to isolate myometrial cells or create explants.
-
For explants, plate the small tissue pieces onto culture dishes. For cell culture, plate the isolated cells.
-
Culture the cells/explants in DMEM at 37°C in a humidified incubator with 5% CO2.
3. Experimental Procedure:
-
Once the cells are confluent or the explants have adhered, apply mechanical stretch to the cultures.
-
Treat the stretched cultures with this compound (e.g., 10 nM - 1 µM) or vehicle control for a specified duration (e.g., 24 hours).
-
For Contractility Analysis: Following treatment, wash the explants and transfer them to an organ bath to assess their contractile response to agonists like oxytocin or KCl as described in Protocol 1.
-
For Signaling Analysis: Lyse the cells/explants and perform Western blotting or ELISA to analyze the phosphorylation status of proteins such as ERK1/2.
4. Data Analysis:
-
For contractility, analyze the data as described in Protocol 1.
-
For signaling studies, quantify the protein phosphorylation levels and express them as a fold change relative to the control group.
Mandatory Visualizations
Caption: Oxytocin receptor signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for an isolated uterine tissue contractility assay.
Caption: Logical relationship of this compound's action in preventing preterm labor.
References
Application Notes and Protocols for Studying Oxytocin Signaling Pathways with (S)-Retosiban
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-Retosiban is a potent and selective, orally active, non-peptide antagonist of the oxytocin receptor (OTR), a Class A G-protein coupled receptor (GPCR).[1][2] It exhibits high affinity for the human oxytocin receptor with a Ki value of 0.65 nM and demonstrates over 1400-fold selectivity over the related vasopressin receptors.[1][3] The primary mechanism of action of this compound is the competitive blockade of oxytocin binding to its receptor, thereby inhibiting downstream signaling cascades.[1] This makes this compound a valuable pharmacological tool for elucidating the intricate signaling pathways governed by the oxytocin system. These pathways are integral to a myriad of physiological processes, including uterine contractions, lactation, and complex social behaviors.
Mechanism of Action and Signaling Pathways
The binding of oxytocin to its receptor predominantly activates the Gαq/11 protein, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). The rise in intracellular Ca2+ is a critical event that triggers various cellular responses, including smooth muscle contraction.
This compound, by competitively antagonizing the OTR, prevents the initiation of this cascade. Furthermore, studies have suggested that this compound may also exhibit inverse agonist properties, capable of reducing basal OTR activity in the absence of an agonist. This is particularly relevant in tissues where mechanical stretch may induce agonist-independent receptor activation.
Beyond the canonical Gαq pathway, the oxytocin receptor can also couple to other G proteins, such as Gαi, and activate alternative signaling pathways, including the mitogen-activated protein kinase (MAPK) cascade, leading to the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2). This compound has been shown to inhibit oxytocin-induced IP3 production but, interestingly, does not appear to affect ERK1/2 phosphorylation stimulated by other means, highlighting its specificity for the OTR-mediated Gαq pathway.
Data Presentation
The following table summarizes the quantitative data for this compound and the commonly used peptide-based OTR antagonist, Atosiban.
| Parameter | This compound | Atosiban | Reference |
| Binding Affinity (Ki) | 0.65 nM (human OTR) | ~10-15 nM (human OTR) | |
| Selectivity | >1400-fold over vasopressin receptors | Mixed V1a/OTR antagonist | |
| Mechanism of Action | Competitive Antagonist, Potential Inverse Agonist | Competitive Antagonist | |
| Effect on IP3 Production | Inhibits both basal and oxytocin-stimulated production | Inhibits oxytocin-stimulated production | |
| Effect on ERK1/2 Phosphorylation | No effect on non-OTR mediated stimulation | Can stimulate ERK1/2 activity at higher concentrations |
Mandatory Visualizations
References
Application Notes and Protocols for In Vivo Administration of (S)-Retosiban in Rat Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-Retosiban, also known as Retosiban or GSK-221,149-A, is a potent and highly selective competitive antagonist of the oxytocin receptor.[1][2] With a high affinity for the oxytocin receptor (Ki = 0.65 nM) and over 1400-fold selectivity against the closely related vasopressin receptors, this compound has been a key compound in preclinical and clinical research for the management of conditions associated with uterine contractions, such as preterm labor.[1][3][4] These application notes provide detailed protocols for the in vivo administration of this compound in rat models, along with key pharmacokinetic and pharmacodynamic data to guide experimental design.
Mechanism of Action
This compound functions by competitively blocking the binding of oxytocin to its receptor on the surface of uterine smooth muscle cells. The oxytocin receptor is a G-protein coupled receptor (GPCR) that, upon activation by oxytocin, initiates a downstream signaling cascade primarily through the Gq/11 protein. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the sarcoplasmic reticulum, leading to an increase in cytosolic Ca2+ levels. This elevated calcium binds to calmodulin, which then activates myosin light-chain kinase (MLCK), resulting in the phosphorylation of myosin light chains and subsequent uterine muscle contraction. By preventing the initial binding of oxytocin, this compound effectively inhibits this entire cascade, leading to uterine relaxation.
Caption: this compound competitively antagonizes the oxytocin receptor.
Data Presentation
Pharmacokinetic Parameters of this compound in Rats
| Parameter | Value | Route of Administration | Reference(s) |
| Oral Bioavailability | ~100% | Oral | |
| Half-life (t½) | 1.4 hours | Oral | |
| Protein Binding | <80% | N/A |
Pharmacodynamic Effects of this compound in Rats
| Experimental Model | Route of Administration | Dosage | Effect | Reference(s) |
| Oxytocin-induced Uterine Contractions (non-pregnant, anesthetized rats) | Intravenous | 0.1 - 1 mg/kg | Dose-dependent reduction in contractions (ID₅₀ = 0.27 mg/kg) | |
| Spontaneous Uterine Contractions (late-term pregnant rats) | Intravenous | 0.3 - 3 mg/kg | Dose-dependent reduction in contractions (26%, 33%, and 44% reduction, respectively) | |
| Oxytocin-induced Uterine Contractions (non-pregnant rats) | Oral | 5 mg/kg (once daily for 1 and 4 days) | 72% blockade of contractions |
Experimental Protocols
Preparation of this compound for In Vivo Administration
This compound has good solubility (>0.22 mg/mL) at physiological pH. The following are recommended vehicle formulations for preparing this compound for injection in rats:
Formulation 1 (for Intravenous Administration):
-
10% DMSO
-
40% PEG300
-
5% Tween-80
-
45% Saline
Preparation Steps:
-
Dissolve the required amount of this compound in DMSO.
-
Add PEG300 and mix thoroughly.
-
Add Tween-80 and mix until a clear solution is formed.
-
Add saline to reach the final volume and mix well.
-
If precipitation occurs, gentle warming and/or sonication can be used to aid dissolution.
Formulation 2 (for Oral Gavage):
-
10% DMSO
-
90% Corn Oil
Preparation Steps:
-
Dissolve the required amount of this compound in DMSO.
-
Add the corn oil and mix thoroughly until a uniform suspension is achieved.
Protocol 1: Intravenous Administration to Inhibit Oxytocin-Induced Uterine Contractions
Objective: To evaluate the efficacy of this compound in inhibiting oxytocin-induced uterine contractions in anesthetized, non-pregnant female rats.
Materials:
-
This compound
-
Vehicle for intravenous administration (see preparation protocol)
-
Oxytocin
-
Anesthetic (e.g., sodium pentobarbital)
-
Saline
-
Intrauterine pressure catheter or strain gauge transducer
-
Data acquisition system
-
Female Sprague-Dawley rats (non-pregnant)
Procedure:
-
Anesthetize the rat using an appropriate anesthetic.
-
Surgically expose a jugular vein for intravenous administration and cannulate it.
-
For monitoring uterine activity, either insert a saline-filled catheter into the uterine horn or attach a strain gauge transducer to the uterine surface.
-
Allow the animal to stabilize for a period before commencing the experiment.
-
Induce uterine contractions with a continuous intravenous infusion of oxytocin at a dose sufficient to produce regular, measurable contractions.
-
Once a stable baseline of uterine contractions is established, administer a single intravenous bolus of this compound at the desired dose (e.g., 0.1, 0.3, or 1 mg/kg).
-
Continuously record uterine contractions for a defined period post-administration.
-
A vehicle control group should be included to account for any effects of the vehicle on uterine activity.
Caption: Intravenous administration workflow in anesthetized rats.
Protocol 2: Oral Gavage Administration to Inhibit Spontaneous Uterine Contractions
Objective: To assess the effect of orally administered this compound on spontaneous uterine contractions in late-term pregnant rats.
Materials:
-
This compound
-
Vehicle for oral gavage (see preparation protocol)
-
Oral gavage needles (flexible-tipped recommended)
-
Intrauterine pressure monitoring equipment (as in Protocol 1)
-
Data acquisition system
-
Late-term pregnant Sprague-Dawley rats (e.g., gestational day 19-21)
Procedure:
-
Handle the pregnant rats with care to minimize stress. Anesthesia may be required depending on the experimental setup for monitoring uterine activity.
-
If monitoring uterine activity, follow the surgical procedures outlined in Protocol 1.
-
Administer this compound via oral gavage at the desired dose (e.g., 5 mg/kg). Ensure the gavage needle is correctly placed in the esophagus to deliver the compound directly to the stomach.
-
A control group receiving the vehicle via oral gavage should be included.
-
Monitor and record spontaneous uterine contractions for a specified duration following administration.
-
For studies involving repeated dosing, administer this compound once daily for the desired number of days.
Caption: Oral gavage administration workflow in pregnant rats.
Concluding Remarks
These application notes and protocols provide a comprehensive guide for the in vivo use of this compound in rat models. The provided data and methodologies should enable researchers to design and execute robust experiments to further investigate the therapeutic potential of this potent oxytocin receptor antagonist. Adherence to appropriate animal welfare guidelines and institutional protocols is paramount in all experimental procedures.
References
- 1. The Oxytocin-Oxytocin Receptor System and Its Antagonists as Tocolytic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Retosiban - Wikipedia [en.wikipedia.org]
- 3. Treatment of spontaneous preterm labour with retosiban: a phase II pilot dose‐ranging study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Treatment of spontaneous preterm labourwith retosiban: a phase 2 proof-of-concept study - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Navigating (S)-Retosiban Solubility: A Technical Troubleshooting Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting solubility issues encountered with (S)-Retosiban. The following question-and-answer format directly addresses common challenges to facilitate a smooth experimental workflow.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its general solubility characteristics?
This compound is the (S)-isomer of Retosiban, a potent and selective antagonist of the oxytocin receptor (OTR). It is a non-peptide, cyclic dipeptide derivative. While its isomer, Retosiban, is reported to have good aqueous solubility (> 0.22 mg/mL) at physiological pH, this compound is practically insoluble in water.[1] For laboratory use, it is typically dissolved in organic solvents like dimethyl sulfoxide (DMSO) to create a stock solution, which is then diluted into an aqueous experimental medium.
Q2: I'm having trouble dissolving my lyophilized this compound powder. What is the recommended solvent?
For initial solubilization and the preparation of high-concentration stock solutions, 100% DMSO is the recommended solvent. Commercial suppliers report high solubility in DMSO, though gentle heating (to 37°C) and sonication may be required to facilitate complete dissolution.[2][3]
Q3: What are the known solubility limits for this compound in common solvents?
Quantitative solubility data for this compound is limited. However, data from chemical suppliers provides a strong indication of its solubility profile. The table below summarizes the available information for this compound and its isomer, Retosiban.
| Compound | Solvent | Solubility | Notes |
| This compound | DMSO | ≥ 200 mg/mL (404.38 mM) | Ultrasonic assistance may be needed.[2] |
| Retosiban | DMSO | ≥ 100 mg/mL (202.19 mM) | Ultrasonic assistance may be needed.[3] |
| Retosiban | Water | > 0.22 mg/mL | At physiological pH. |
| This compound | Water | Insoluble | - |
| This compound | Ethanol | Insoluble | - |
Q4: My this compound, dissolved in DMSO, precipitates when I dilute it into my aqueous cell culture medium or buffer. What can I do?
This is the most common solubility challenge with this compound. The abrupt change in solvent polarity when adding the DMSO stock to an aqueous solution causes the compound to crash out. Here are several troubleshooting steps:
-
Decrease the Final Concentration: The most straightforward solution is to lower the final concentration of this compound in your experiment.
-
Reduce the DMSO Stock Concentration: Prepare a less concentrated stock solution in DMSO. This will increase the volume of stock needed for dilution, but the final percentage of DMSO in your aqueous solution will be lower, which can sometimes prevent precipitation.
-
Use Co-solvents (For In Vivo or specific In Vitro applications): For animal studies, specific formulations using co-solvents are required. These protocols involve dissolving the compound in DMSO first, then serially adding other solvents like PEG300, Tween-80, or saline. While often not suitable for cell culture due to toxicity, this highlights the principle of using intermediate polarity solvents to bridge the gap between DMSO and water.
-
Slow, Drop-wise Addition: Add the DMSO stock solution to your aqueous buffer very slowly, drop-by-drop, while vigorously vortexing or stirring the buffer. This avoids localized high concentrations of the compound and DMSO, allowing for better dispersion.
Q5: Can I adjust the pH of my buffer to improve this compound solubility?
Experimental Protocols
Protocol 1: Preparation of a 100 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a high-concentration stock solution for subsequent dilution into experimental media.
Materials:
-
Lyophilized this compound powder
-
Anhydrous, sterile-filtered DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Water bath sonicator
Procedure:
-
Equilibrate: Allow the vial of lyophilized this compound to warm to room temperature before opening to prevent condensation.
-
Weigh: Accurately weigh the desired amount of this compound powder in a sterile tube. (Note: this compound has a molecular weight of 494.59 g/mol ).
-
Add Solvent: Add the calculated volume of DMSO to achieve a 100 mM concentration. For example, to 1 mg of powder (0.002022 mmol), add 20.22 µL of DMSO.
-
Dissolve: Vortex the solution vigorously for 1-2 minutes.
-
Apply Sonication/Heat (If Necessary): If the powder is not fully dissolved, place the tube in a water bath sonicator for 10-15 minutes. Alternatively, gently warm the solution to 37°C for 5-10 minutes. Visually inspect for any remaining particulate matter. The final solution should be clear.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C for up to one month or at -80°C for up to six months.
Visualized Workflows and Pathways
Oxytocin Receptor Signaling and this compound Inhibition
This compound acts as a competitive antagonist at the oxytocin receptor (OTR), a G-protein coupled receptor (GPCR). The binding of oxytocin normally activates Gαq and Gαi signaling cascades, leading to downstream effects like uterine contraction. This compound prevents this activation.
Caption: this compound competitively inhibits the OTR, blocking Gαq-PLC signaling.
Troubleshooting Workflow for this compound Dilution
This workflow provides a logical sequence of steps to address the common issue of precipitation when diluting a DMSO stock solution of this compound into an aqueous buffer.
Caption: A step-by-step workflow for resolving this compound precipitation issues.
References
Optimizing (S)-Retosiban concentration in cell culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing the use of (S)-Retosiban in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it relate to Retosiban?
This compound is a specific stereoisomer of Retosiban. Retosiban is a potent and highly selective antagonist of the oxytocin receptor (OTR), with a sub-nanomolar affinity (Ki = 0.65 nM) for the human receptor.[1][2] The (3R, 6R, 7R)-isomer, commonly referred to as Retosiban, is the most active form.[1] The (S)-isomer at the 7-position is 10-fold less potent, and other isomers can be over 500 times less active.[1] Therefore, this compound is often used as a less active or negative control in experiments to confirm that the observed effects are specific to the potent antagonism of the OTR by Retosiban.
Q2: What is the primary mechanism of action for Retosiban?
Retosiban acts as a competitive antagonist at the oxytocin receptor (OTR). It blocks the binding of oxytocin, thereby inhibiting the canonical Gq/11 protein-coupled signaling pathway. This pathway's activation normally leads to the stimulation of Phospholipase C (PLC), production of inositol 1,4,5-trisphosphate (IP3), and a subsequent increase in intracellular calcium, which triggers cellular responses like muscle contraction. Studies also indicate that Retosiban can act as an inverse agonist, meaning it can inhibit the basal, oxytocin-independent activity of the OTR, a mechanism particularly relevant in cells where mechanical stretch can activate the receptor.
Q3: How should I prepare and store this compound stock solutions?
This compound is typically supplied as a powder. For cell culture applications, it is recommended to prepare a high-concentration stock solution in a solvent like dimethyl sulfoxide (DMSO). Stock solutions should be aliquoted into single-use volumes to prevent repeated freeze-thaw cycles. Store these aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).
Q4: What is a good starting concentration range for my cell culture experiments?
The optimal concentration of this compound depends on the cell type, OTR expression level, and the specific assay. Based on studies with the active Retosiban isomer, a broad range from low nanomolar to low micromolar is effective.
-
10 nM Retosiban was shown to prevent stretch-induced stimulation of myometrial contractility and phosphorylation of ERK1/2.
-
0.1-10 µM Retosiban produced concentration-dependent inhibition of oxytocin-induced responses in rat myometrial strips.
-
A concentration of 1 µM Retosiban has also been used effectively in human myometrial explant studies.
It is highly recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental system.
Q5: What is the maximum recommended final concentration of the solvent (e.g., DMSO) in my culture medium?
The final concentration of DMSO in the cell culture medium should be kept as low as possible, typically below 0.1%, to avoid solvent-induced artifacts or cytotoxicity. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any effects of the solvent itself.
Data Presentation
Table 1: Physicochemical and Pharmacological Properties of Retosiban
| Property | Value | Reference |
| Molar Mass | 494.592 g/mol | |
| Mechanism of Action | Competitive Oxytocin Receptor Antagonist, Inverse Agonist | |
| Ki (human OTR) | 0.65 nM | |
| Selectivity | >1400-fold over vasopressin receptors | |
| Aqueous Solubility | > 0.22 mg/mL | |
| Common Stock Solvent | DMSO |
Table 2: Recommended Starting Concentrations for In Vitro Experiments with Retosiban
| Cell/Tissue Type | Concentration Range | Observed Effect | Reference |
| Human Myometrial Explants | 10 nM - 1 µM | Prevention of stretch-induced contractility | |
| Human Myometrial Explants | 10 nM | Inhibition of stretch-induced ERK1/2 phosphorylation | |
| Rat Isolated Myometrial Strips | 0.1 µM - 10 µM | Inhibition of oxytocin-induced contractions | |
| Human Myometrial Smooth Muscle | 1 µM | Inhibition of oxytocin-induced IP3 production |
Table 3: Stock Solution Preparation and Storage Guidelines
| Parameter | Recommendation |
| Solvent | 100% DMSO |
| Stock Concentration | 10-20 mM |
| Preparation | If precipitation occurs, warm to 37°C and use an ultrasonic bath to aid dissolution. |
| Storage | Aliquot into single-use tubes to avoid freeze-thaw cycles. |
| Temperature | -20°C for up to 1 month; -80°C for up to 6 months. |
Troubleshooting Guide
Problem: I am not observing any effect of this compound in my assay.
-
Isomer Potency: Confirm you are aware that this compound is significantly less potent than the primary (3R, 6R, 7R)-Retosiban isomer. If you require potent antagonism, the active Retosiban isomer should be used.
-
OTR Expression: Verify that your cell line expresses the oxytocin receptor at sufficient levels. This can be checked via qPCR, Western blot, or flow cytometry.
-
Concentration Range: You may be using a concentration that is too low. Perform a dose-response experiment, testing a wide range of concentrations (e.g., 1 nM to 10 µM), to determine the IC50 in your system.
-
Compound Integrity: Ensure the compound has been stored correctly and that stock solutions have not undergone multiple freeze-thaw cycles, which can lead to degradation. Prepare fresh dilutions from a properly stored stock aliquot for each experiment.
Problem: My compound precipitated when I added it to the cell culture medium.
-
Stock Concentration: Using a high-concentration stock (e.g., 10-20 mM in DMSO) allows for smaller volumes to be added to the aqueous medium, minimizing the risk of precipitation.
-
Dilution Method: Perform serial dilutions. Do not add the highly concentrated DMSO stock directly into your final large volume of medium. A multi-step dilution, first into a smaller volume of medium, can help.
-
Final Solvent Concentration: Ensure the final DMSO concentration in your culture medium does not exceed 0.1-0.5%. High concentrations of organic solvents can cause compounds to fall out of solution.
Problem: I am seeing a decrease in cell viability in my treated wells.
-
Cytotoxicity of Compound: High concentrations of any small molecule can be toxic. Run a standard cell viability or cytotoxicity assay (e.g., MTT, LDH release, or Calcein-AM staining) with a range of this compound concentrations to determine its toxic threshold in your cell line.
-
Solvent Toxicity: The vehicle (DMSO) can be toxic to cells at concentrations above 0.5%. Ensure your final DMSO concentration is as low as possible (ideally ≤0.1%) and run a vehicle-only control to assess its specific effect on cell viability.
-
Assay Confounding: If your primary assay measures metabolic activity, ensure the observed decrease is not an intended pharmacological effect of OTR antagonism in your specific cell model. Cross-validate with a different type of viability assay (e.g., one that measures membrane integrity).
Problem: My results are inconsistent between experiments.
-
Cell Culture Conditions: Variations in cell passage number, seeding density, and confluency can alter cellular responses. Standardize these parameters for all experiments.
-
Compound Preparation: Always use fresh dilutions for each experiment from a validated stock aliquot. Avoid using previously diluted solutions.
-
Assay Timing: Ensure that the incubation time with this compound and any subsequent stimulation (e.g., with oxytocin) is kept consistent across all experiments.
Visualizations
Caption: Simplified Oxytocin Receptor (OTR) Signaling Pathway.
Caption: Experimental Workflow for Optimizing this compound Concentration.
Caption: Troubleshooting Logic for Lack of Experimental Effect.
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Calculate Mass: Determine the mass of this compound powder needed to make a 10 mM stock solution in DMSO (Molar Mass = 494.59 g/mol ).
-
Dissolution: Add the appropriate volume of 100% DMSO to the powder in a sterile, light-protected tube. Vortex thoroughly. If full dissolution is not achieved, gently warm the tube to 37°C and sonicate for 5-10 minutes.
-
Aliquoting and Storage: Dispense the 10 mM stock solution into single-use, sterile microcentrifuge tubes. Store immediately at -80°C for up to 6 months.
-
Preparing Working Solutions: For an experiment, thaw one aliquot of the 10 mM stock. Perform serial dilutions in cell culture medium to achieve the desired final concentrations. Example: To get a 1 µM final concentration in 1 mL of medium, you could add 1 µL of a 1 mM intermediate dilution (final DMSO 0.1%). Always add the small volume of the drug solution to the larger volume of medium while vortexing gently to ensure rapid mixing and prevent precipitation.
Protocol 2: Determining IC50 with an Oxytocin-Induced Calcium Flux Assay
-
Cell Seeding: Plate cells expressing OTR in a 96-well, black-walled, clear-bottom plate at a pre-determined optimal density and allow them to adhere overnight.
-
Dye Loading: Wash cells once with Hank's Balanced Salt Solution (HBSS). Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's protocol, typically for 30-45 minutes at 37°C in the dark.
-
Pre-incubation with this compound: Wash the cells twice with HBSS to remove excess dye. Add HBSS containing various concentrations of this compound (e.g., from 0.1 nM to 10 µM) and a vehicle control to the respective wells. Incubate for 20-30 minutes at room temperature.
-
Fluorescence Reading: Place the plate in a fluorescence plate reader. Acquire a baseline fluorescence reading for 1-2 minutes.
-
Oxytocin Stimulation: Using the reader's injection system, add a concentration of oxytocin known to elicit a sub-maximal (EC80) response.
-
Data Acquisition: Continue to record fluorescence intensity for several minutes to capture the peak calcium response.
-
Analysis: Calculate the percentage of inhibition of the oxytocin-induced calcium response for each this compound concentration. Plot the percent inhibition against the log of the concentration and fit the data with a non-linear regression model to determine the IC50 value.
Protocol 3: Assessing Cell Viability using an MTT Assay
-
Cell Seeding: Plate cells in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat cells with the same concentrations of this compound and for the same duration as in your primary experiment. Include a "no treatment" control, a "vehicle" control, and a "cell death" control (e.g., 10% DMSO).
-
MTT Addition: After the treatment period, add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well at a final concentration of approximately 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Solubilization: Aspirate the medium and add a solubilization solution (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of ~570 nm using a microplate reader.
-
Analysis: Normalize the absorbance values to the "no treatment" control to calculate the percentage of cell viability for each condition.
Protocol 4: Western Blot for Phospho-ERK1/2 Inhibition
-
Cell Culture and Treatment: Grow cells to 70-80% confluency. Pre-treat the cells with the optimized concentration of this compound or vehicle for a specified time (e.g., 30 minutes).
-
Stimulation: Stimulate the cells with oxytocin for a time known to induce peak ERK1/2 phosphorylation (e.g., 5-10 minutes). Include an unstimulated control.
-
Lysis: Immediately wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Denature equal amounts of protein (e.g., 20-30 µg) and separate them by SDS-PAGE. Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour. Incubate with a primary antibody against phospho-ERK1/2 (p44/42 MAPK) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Stripping and Re-probing: To normalize for protein loading, strip the membrane and re-probe with an antibody for total ERK1/2 or a housekeeping protein like GAPDH.
-
Densitometry: Quantify the band intensities to determine the ratio of phospho-ERK1/2 to total ERK1/2 for each treatment condition.
References
(S)-Retosiban experimental variability and solutions
Welcome to the technical support center for (S)-Retosiban. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments with this compound by providing troubleshooting guidance and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and selective competitive antagonist of the oxytocin receptor (OTR).[1][2] It functions by blocking the binding of the endogenous ligand, oxytocin, to its receptor, thereby inhibiting downstream signaling pathways that lead to uterine muscle contraction.[1][2] Unlike some other oxytocin antagonists, this compound is considered a "pure" antagonist and does not exhibit biased agonism; it does not activate pro-inflammatory signaling pathways.[3]
Q2: What is the binding affinity of this compound for the oxytocin receptor?
This compound has a high affinity for the human oxytocin receptor, with a reported inhibition constant (Ki) of approximately 0.65 nM. Its affinity for the rat oxytocin receptor is slightly lower, with a Ki of about 4.1 nM. This compound demonstrates high selectivity for the oxytocin receptor over the structurally related vasopressin receptors (greater than 1400-fold).
Q3: What are the recommended storage and handling conditions for this compound?
For long-term storage, this compound powder should be stored at -20°C for up to two years or at -80°C for longer periods. Stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month. It is advisable to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles.
Q4: How should I prepare this compound solutions for in vivo experiments?
This compound has good aqueous solubility (>0.22 mg/mL). For in vivo administration, several solvent formulations can be used. Here are two examples:
-
Method 1: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
Method 2: 10% DMSO and 90% (20% SBE-β-CD in saline).
To prepare the solution, add each solvent sequentially and ensure the solution is clear. Gentle heating or sonication can be used to aid dissolution if precipitation occurs.
Troubleshooting Guides
This section addresses common experimental issues encountered when working with this compound and provides potential causes and solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High variability in replicate measurements | 1. Incomplete solubilization of this compound: The compound may not be fully dissolved in the assay buffer, leading to inconsistent concentrations in different wells. 2. Cell health and density variation: Inconsistent cell numbers or poor cell viability across wells can lead to variable responses. 3. Pipetting errors: Inaccurate or inconsistent pipetting, especially of small volumes, can introduce significant variability. | 1. Ensure complete dissolution of the this compound stock solution and final dilutions. Use a vortex mixer and visually inspect for any precipitates. Consider using a solvent system known to be effective for this compound. 2. Use a consistent cell seeding density and ensure even cell distribution in the plates. Monitor cell viability using methods like Trypan Blue exclusion. Only use cells within a specific passage number range. 3. Use calibrated pipettes and proper pipetting techniques. For critical steps, consider using automated liquid handlers. |
| Flat dose-response curve (no inhibition observed) | 1. Incorrect concentration range: The concentrations of this compound used may be too low to elicit an inhibitory effect. 2. Degraded compound: The this compound may have degraded due to improper storage or handling. 3. Low oxytocin receptor expression: The cell line or tissue being used may have very low levels of the oxytocin receptor. 4. High agonist concentration: The concentration of oxytocin used to stimulate the receptor may be too high, making it difficult for the antagonist to compete effectively. | 1. Perform a wider range of serial dilutions, typically covering several orders of magnitude (e.g., from picomolar to micromolar). 2. Use a fresh stock of this compound and follow recommended storage and handling procedures. 3. Verify oxytocin receptor expression in your experimental system using techniques like qPCR, Western blotting, or radioligand binding with a known high-affinity ligand. 4. Use an oxytocin concentration that is at or near its EC50 value for the functional assay to allow for competitive antagonism to be observed. |
| Lower than expected potency (high IC50 value) | 1. Species-specific differences in receptor affinity: The binding affinity of this compound can differ between species. 2. High protein binding in assay medium: this compound may bind to proteins in the cell culture medium (e.g., serum albumin), reducing its free concentration available to bind to the receptor. 3. Suboptimal assay conditions: Factors such as incubation time, temperature, and buffer composition can affect the apparent potency. | 1. Be aware of the reported Ki values for the species you are working with and adjust concentration ranges accordingly. 2. Consider using a serum-free or low-serum medium for the assay, or mathematically correct for protein binding if the fraction bound is known. 3. Optimize assay parameters. Ensure the incubation time is sufficient to reach binding equilibrium. |
| High background signal in functional assays (e.g., IP3/IP1 assay) | 1. Constitutive receptor activity: Some cell lines may exhibit high basal activity of the oxytocin receptor even in the absence of an agonist. 2. Non-specific assay interference: Components of the cell culture medium or the test compound itself may interfere with the assay detection method. 3. Cell stress: Over-confluent or unhealthy cells can lead to elevated basal signaling. | 1. If high basal activity is observed, this compound should still inhibit this as an inverse agonist. If not, consider using a different cell line with lower basal activity. 2. Run appropriate controls, including vehicle-only and compound-only wells, to identify any non-specific effects. 3. Maintain a healthy cell culture and avoid letting cells become over-confluent before the experiment. |
Quantitative Data Summary
The following tables summarize key quantitative data for this compound and other oxytocin receptor antagonists.
Table 1: Binding Affinity (Ki) of Oxytocin Receptor Antagonists
| Compound | Species | Receptor | Ki (nM) | Reference(s) |
| This compound | Human | Oxytocin | 0.65 | |
| This compound | Rat | Oxytocin | 4.1 | |
| Atosiban | Human | Oxytocin | 11.0 - 397.0 |
Table 2: Functional Potency (IC50) of Oxytocin Receptor Antagonists
| Compound | Assay Type | Cell Line/Tissue | IC50 (nM) | Reference(s) |
| Atosiban | Inhibition of oxytocin-induced contractions | Human myometrium | 59.0 - 372.0 | |
| Cligosiban | Inhibition of oxytocin-induced contractions | Not Specified | 63.0 - 600.0 |
Note: IC50 values are highly dependent on the specific experimental conditions and should be determined empirically in your system.
Experimental Protocols
Protocol 1: Radioligand Binding Assay for this compound
This protocol describes a competitive binding assay to determine the affinity of this compound for the oxytocin receptor using a radiolabeled ligand (e.g., [³H]-Oxytocin).
Materials:
-
Cell membranes expressing the human oxytocin receptor
-
[³H]-Oxytocin (Radioligand)
-
This compound
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
-
96-well plates
-
Glass fiber filters (pre-soaked in 0.5% polyethyleneimine)
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Membrane Preparation: Prepare cell membranes from a cell line overexpressing the oxytocin receptor or from tissue known to express the receptor. Homogenize cells or tissue in lysis buffer and pellet the membranes by centrifugation. Resuspend the membrane pellet in assay buffer. Determine the protein concentration using a standard method (e.g., BCA assay).
-
Assay Setup: In a 96-well plate, set up the following reactions in triplicate (final volume of 200 µL):
-
Total Binding: 50 µL of [³H]-Oxytocin (at a concentration near its Kd), 50 µL of assay buffer, and 100 µL of membrane preparation.
-
Non-specific Binding: 50 µL of [³H]-Oxytocin, 50 µL of a high concentration of unlabeled oxytocin (e.g., 1 µM), and 100 µL of membrane preparation.
-
Competition Binding: 50 µL of [³H]-Oxytocin, 50 µL of varying concentrations of this compound, and 100 µL of membrane preparation.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a cell harvester. Wash the filters 3-4 times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve using a non-linear regression model to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: Inositol Phosphate (IP1) Functional Assay
This protocol describes a method to measure the ability of this compound to inhibit oxytocin-induced inositol phosphate (IP1) production, a downstream marker of Gq-coupled receptor activation. This protocol is based on a homogenous time-resolved fluorescence (HTRF) assay format.
Materials:
-
Cells expressing the human oxytocin receptor (e.g., CHO-K1 or HEK293 cells)
-
This compound
-
Oxytocin
-
IP1-Gq HTRF assay kit (containing IP1-d2 conjugate and anti-IP1 cryptate)
-
Cell culture medium
-
Stimulation buffer (provided in the kit or a suitable buffer like HBSS with 10 mM LiCl)
-
384-well white plates
-
HTRF-compatible plate reader
Procedure:
-
Cell Culture and Seeding: Culture the cells according to standard protocols. Seed the cells into 384-well white plates at an appropriate density and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in stimulation buffer.
-
Antagonist Pre-incubation: Remove the cell culture medium and add the this compound dilutions to the respective wells. Incubate for 15-30 minutes at 37°C.
-
Agonist Stimulation: Add oxytocin at a concentration corresponding to its EC80 to all wells except the basal control wells. Incubate for 30-60 minutes at 37°C.
-
Lysis and Detection: Add the IP1-d2 conjugate and anti-IP1 cryptate reagents to all wells as per the kit instructions. Incubate for 60 minutes at room temperature, protected from light.
-
Measurement: Read the plate on an HTRF-compatible plate reader at 620 nm and 665 nm.
-
Data Analysis:
-
Calculate the 665/620 nm ratio for each well.
-
Plot the HTRF ratio against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve using a non-linear regression model to determine the IC50 value.
-
Visualizations
Signaling Pathway of the Oxytocin Receptor
Caption: Signaling pathway of the oxytocin receptor and the inhibitory action of this compound.
Experimental Workflow for Radioligand Binding Assay
Caption: General experimental workflow for a radioligand binding assay with this compound.
Troubleshooting Logic for a Flat Dose-Response Curve
Caption: A logical approach to troubleshooting a flat dose-response curve in an this compound experiment.
References
Technical Support Center: (S)-Retosiban Solution Stability
For researchers, scientists, and drug development professionals utilizing (S)-Retosiban, ensuring its stability in solution is paramount for obtaining accurate and reproducible experimental results. This guide provides detailed troubleshooting advice and frequently asked questions regarding the degradation of this compound in solution.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Solution Preparation and Storage
Q1: My this compound solution appears cloudy or has precipitates. What should I do?
A1: Cloudiness or precipitation can indicate poor solubility or degradation.
-
Immediate Action: Gently warm the solution and/or sonicate to aid dissolution. If the precipitate does not dissolve, it is recommended to prepare a fresh solution.
-
Preventative Measures:
-
Ensure you are using a suitable solvent. Dimethyl sulfoxide (DMSO) is a common solvent for creating stock solutions of Retosiban.[1]
-
For aqueous working solutions, prepare them fresh on the day of use.[2]
-
When preparing dilutions, add co-solvents sequentially and ensure each is fully mixed before adding the next.
-
Q2: What are the recommended storage conditions for this compound stock solutions?
A2: Proper storage is crucial to minimize degradation. For stock solutions, the following conditions are recommended:
It is advisable to store solutions in small aliquots to avoid repeated freeze-thaw cycles.
Q3: Can I store this compound in an aqueous buffer for an extended period?
A3: Long-term storage of peptide-based compounds in aqueous solutions is generally not recommended due to the risk of hydrolysis and other degradation pathways.[3] It is best practice to prepare aqueous working solutions fresh from a stock solution on the day of the experiment.
Chemical Stability and Degradation
Q4: What are the likely degradation pathways for this compound in solution?
A4: this compound contains a diketopiperazine core, which can be susceptible to degradation. While specific degradation pathways for this compound are not extensively published, based on its structure and related compounds, potential degradation routes include:
-
Hydrolysis: The amide bonds within the diketopiperazine ring and the exocyclic amide linkage can be susceptible to hydrolysis, especially under acidic or basic conditions. Hydrolysis of the diketopiperazine ring would lead to the formation of a linear dipeptide.
-
Oxidation: While this compound does not contain highly susceptible residues like methionine or free cysteine, other parts of the molecule could be prone to oxidation over time, especially in the presence of oxidizing agents or metal ions.
-
Photodegradation: Exposure to light, particularly UV light, can induce degradation of photosensitive molecules. It is recommended to protect solutions of this compound from light.
Q5: I suspect my this compound solution has degraded. How can I confirm this?
A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most reliable way to assess the purity of your this compound solution and detect the presence of degradation products. A decrease in the peak area of the parent compound and the appearance of new peaks are indicative of degradation.
Q6: How does pH affect the stability of this compound in solution?
A6: The stability of molecules with amide bonds, such as the diketopiperazine ring in this compound, is often pH-dependent. Generally, extreme pH values (highly acidic or alkaline) can catalyze hydrolysis. For many peptides and related compounds, optimal stability is found in a slightly acidic to neutral pH range (pH 3-8). It is crucial to control the pH of your experimental solutions with a suitable buffer system.
Experimental Best Practices
Q7: What steps can I take to minimize the degradation of this compound during my experiments?
A7: To ensure the integrity of your experimental results, follow these best practices:
-
Fresh Solutions: Always prepare fresh working solutions from a properly stored stock solution on the day of your experiment.
-
pH Control: Use a well-buffered system within a pH range known to be optimal for similar compounds (typically pH 4-7).
-
Temperature Control: Avoid exposing solutions to high temperatures for extended periods. Keep solutions on ice when not in immediate use.
-
Light Protection: Protect solutions from direct light by using amber vials or wrapping containers in aluminum foil.
-
Inert Atmosphere: For long-term experiments or when working with sensitive reagents, consider purging solutions with an inert gas like nitrogen or argon to minimize oxidation.
Experimental Protocols
Protocol 1: General Procedure for a Forced Degradation Study
Forced degradation studies are essential for identifying potential degradation products and establishing a stability-indicating analytical method.
Objective: To generate potential degradation products of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC-grade water, acetonitrile, and methanol
-
Suitable buffer salts (e.g., phosphate, acetate)
Procedure:
-
Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in DMSO).
-
Stress Conditions:
-
Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL. Incubate at 60°C for various time points (e.g., 2, 4, 8, 24 hours). Neutralize with an equivalent amount of 0.1 M NaOH before analysis.
-
Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL. Incubate at 60°C for various time points. Neutralize with an equivalent amount of 0.1 M HCl before analysis.
-
Oxidative Degradation: Dilute the stock solution with 3% H₂O₂ to a final concentration of 100 µg/mL. Incubate at room temperature for various time points.
-
Thermal Degradation: Incubate the stock solution (or a solid sample) at an elevated temperature (e.g., 70°C) for an extended period.
-
Photodegradation: Expose the solution in a photostability chamber to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A dark control sample should be stored under the same conditions but protected from light.
-
-
Analysis: Analyze the stressed samples by a stability-indicating HPLC-UV method.
Protocol 2: Development of a Stability-Indicating HPLC-UV Method
Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Chromatographic Conditions (Example Starting Point):
-
Mobile Phase A: 0.1% Trifluoroacetic acid in water
-
Mobile Phase B: 0.1% Trifluoroacetic acid in acetonitrile
-
Gradient: A linear gradient from 10% to 90% Mobile Phase B over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 220 nm (or a wavelength of maximum absorbance for Retosiban)
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
Method Development and Validation:
-
Inject a standard solution of this compound to determine its retention time.
-
Inject samples from the forced degradation study to assess the separation of degradation products from the parent peak and from each other.
-
Optimize the gradient, mobile phase composition, and other parameters to achieve adequate resolution (Rs > 1.5) between all peaks.
-
Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Data Summary
While specific quantitative data for this compound degradation is not publicly available, the following table summarizes general conditions used in forced degradation studies for related compounds, which can serve as a starting point for your own investigations.
| Stress Condition | Reagent/Parameter | Typical Conditions | Expected Degradation Pathway |
| Acid Hydrolysis | 0.1 M - 1 M HCl | Room Temperature to 80°C | Hydrolysis of amide bonds |
| Base Hydrolysis | 0.1 M - 1 M NaOH | Room Temperature to 80°C | Hydrolysis of amide bonds, epimerization |
| Oxidation | 3% - 30% H₂O₂ | Room Temperature | Oxidation of susceptible functional groups |
| Thermal | Dry Heat | 40°C - 80°C | Various degradation reactions |
| Photostability | UV/Visible Light | >1.2 million lux hours | Photolytic cleavage or rearrangement |
Visualizations
Caption: Workflow for a forced degradation study of this compound.
Caption: Simplified signaling pathway of Retosiban's antagonism at the oxytocin receptor.
References
Technical Support Center: (S)-Retosiban In Vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using (S)-Retosiban in in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (also known as GSK-221,149-A) is a potent, selective, and orally active non-peptide oxytocin receptor (OTR) antagonist.[1] Its primary mechanism of action is to competitively block the oxytocin receptor, thereby inhibiting oxytocin-mediated uterine smooth muscle contractions.[1] This makes it a candidate for the treatment of preterm labor.[1]
Q2: What is the selectivity of this compound for the oxytocin receptor?
This compound exhibits high affinity for the human oxytocin receptor (Ki = 0.65 nM) and has a selectivity of over 1400-fold for the oxytocin receptor compared to the structurally related vasopressin receptors (V1a, V1b, and V2).[2][3]
Q3: What are the known pharmacokinetic properties of this compound in preclinical species?
In rats, this compound has demonstrated good oral bioavailability (approximately 100%) with a half-life of about 1.4 hours. It shows low to moderate intrinsic clearance in microsomes from rats, dogs, and cynomolgus monkeys, and low intrinsic clearance in human microsomes. Additionally, it has low protein binding (<80%) and is predicted to have low penetration into the central nervous system.
Q4: Has this compound been evaluated in clinical trials?
Yes, this compound has been the subject of clinical trials for the treatment of spontaneous preterm labor. Phase 2 trials showed that intravenous administration of retosiban was associated with a significant increase in the time to delivery compared to placebo and had a favorable safety profile. However, Phase 3 trials were terminated early due to slow recruitment and not due to concerns about the drug's safety or efficacy in the enrolled participants.
Troubleshooting Guide
Formulation and Administration Issues
Q5: I am observing precipitation or poor solubility of this compound when preparing it for in vivo administration. What can I do?
This is a common issue with hydrophobic compounds. Here are some troubleshooting steps and validated formulation protocols:
-
Sonication and Heating: If you observe precipitation or phase separation during preparation, gentle heating and/or sonication can help dissolve the compound.
-
Validated Formulations: Several vehicles have been successfully used for in vivo administration of this compound. It is crucial to add each solvent sequentially while ensuring the compound is fully dissolved at each step.
| Protocol | Components | Final Concentration |
| 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL |
| 2 | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL |
| 3 | 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL |
| 4 | 1% (w/v) aqueous methylcellulose with 0.1% (w/v) Tween 80 | Not specified |
Data sourced from MedchemExpress and a study in cynomolgus monkeys.
Q6: What is the recommended storage for this compound stock solutions?
To ensure stability and potency, it is recommended to store stock solutions at -20°C or -80°C. Prepare fresh dilutions for each experiment and avoid repeated freeze-thaw cycles. For in vivo experiments, it is best to use freshly prepared working solutions on the same day.
Efficacy and Variability Issues
Q7: I am observing minimal or no reduction in uterine contractions after administering this compound in my animal model. What are the possible causes and solutions?
Several factors can contribute to a lack of efficacy in in vivo models of uterine contraction.
-
Species-Specific Differences: The affinity of oxytocin receptor antagonists can vary between species. While this compound has a high affinity for the human and rat oxytocin receptors, it's important to consider the specific model being used.
-
Inadequate Dosage: The effective dose can differ based on the animal model, its physiological state (e.g., stage of pregnancy), and the experimental design. A dose-response study is recommended to determine the optimal effective dose in your specific model.
-
Route of Administration: Both intravenous and oral administration have been shown to be effective in rats. The choice of administration route should be guided by the experimental objectives and the pharmacokinetic profile of the compound in the chosen species.
-
Timing of Administration: In clinical studies, immediate intravenous infusion of retosiban was suggested to be more effective in prolonging pregnancy compared to a delayed oral dose. The timing of administration relative to the induction of uterine contractions is critical.
Q8: My results are highly variable between individual animals. How can I reduce this variability?
In vivo studies, particularly those involving reproductive physiology, can be prone to variability. Here are some strategies to minimize it:
-
Standardize Animal Models: Use animals of a specific age, weight, and gestational stage. The hormonal milieu can significantly impact uterine contractility.
-
Controlled Environment: House animals in a controlled environment with consistent light-dark cycles, temperature, and humidity to minimize stress, which can influence hormonal levels.
-
Acclimatization: Ensure animals are properly acclimatized to the experimental procedures and environment to reduce stress-induced physiological changes.
-
Sufficient Sample Size: Use a sufficient number of animals per group to ensure statistical power and to account for biological variability.
Safety and Off-Target Effects
Q9: Are there any known safety concerns or off-target effects of this compound observed in preclinical studies?
Preclinical and clinical studies of this compound have generally shown a favorable safety profile with infrequent adverse events. This compound is highly selective for the oxytocin receptor, which minimizes the likelihood of off-target effects related to vasopressin receptors. In clinical trials, maternal, fetal, and neonatal adverse events were comparable between the retosiban and placebo groups.
Experimental Protocols
Protocol 1: Inhibition of Oxytocin-Induced Uterine Contractions in Non-Pregnant Rats
This protocol is based on preclinical studies demonstrating the efficacy of this compound.
-
Animal Model: Anesthetized, non-pregnant female Sprague-Dawley rats.
-
Anesthesia: Administer a suitable anesthetic agent (e.g., urethane) to maintain a stable level of anesthesia throughout the experiment.
-
Surgical Preparation:
-
Cannulate the jugular vein for intravenous administration of this compound and oxytocin.
-
Insert a pressure-sensitive catheter into the uterine horn to measure intrauterine pressure changes (contractions).
-
-
Baseline Measurement: Record baseline uterine activity for a stable period (e.g., 30 minutes).
-
Induction of Contractions: Administer a bolus of oxytocin intravenously to induce consistent uterine contractions.
-
This compound Administration:
-
Administer this compound intravenously as a single dose. Doses in the range of 1 nM to 1 µM have been shown to be effective.
-
Alternatively, for oral administration studies, administer this compound by oral gavage. A dose of 5 mg/kg has been shown to significantly block oxytocin-induced uterine contractions.
-
-
Data Analysis: Continuously record intrauterine pressure and quantify the frequency, amplitude, and duration of uterine contractions before and after this compound administration. Calculate the percentage inhibition of oxytocin-induced contractions.
Protocol 2: Inhibition of Spontaneous Uterine Contractions in Late-Term Pregnant Rats
-
Animal Model: Late-term pregnant rats (e.g., gestational day 19-21).
-
Anesthesia and Surgical Preparation: As described in Protocol 1.
-
Baseline Measurement: Record spontaneous uterine contractions for a stable baseline period.
-
This compound Administration: Administer this compound intravenously in a dose-dependent manner. Doses ranging from 0.3 to 3 mg/kg have been shown to significantly reduce spontaneous uterine contractions.
-
Data Analysis: Quantify the reduction in the frequency and amplitude of spontaneous uterine contractions following this compound administration compared to the baseline.
Quantitative Data Summary
Table 1: In Vivo Efficacy of this compound in Rats
| Animal Model | Administration Route | Dose | Effect |
| Anesthetized, non-pregnant Sprague-Dawley | Intravenous (i.v.) | 1 nM - 1 µM | Dose-dependent decrease in oxytocin-induced uterine contractions (ID₅₀ = 0.27 mg/kg) |
| Nulliparous female Sprague-Dawley | Oral (p.o.) | 5 mg/kg (once daily for 1 and 4 days) | 72% blockade of oxytocin-induced uterine contractions |
| Late-term pregnant rats | Intravenous (i.v.) | 0.3 - 3 mg/kg | Dose-dependent reduction in spontaneous uterine contractions (26-44%) |
Data sourced from MedchemExpress.
Visualizations
Signaling Pathways and Experimental Workflow
References
Improving the efficacy of (S)-Retosiban in experiments
Welcome to the technical support center for (S)-Retosiban. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments and troubleshooting common issues encountered when working with this potent and selective oxytocin receptor antagonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound, also known as Retosiban or GSK-221149A, is a potent and selective, orally active non-peptide oxytocin receptor antagonist.[1][2][3] Its primary mechanism of action is to competitively block the oxytocin receptor, thereby inhibiting oxytocin-mediated signaling.[4] This antagonism prevents the downstream effects of oxytocin, such as uterine muscle contraction, making it a key area of investigation for conditions like preterm labor.[4]
Q2: What is the selectivity profile of this compound?
This compound exhibits high selectivity for the oxytocin receptor. It has over 1400-fold greater selectivity for the oxytocin receptor compared to the closely related vasopressin receptors (V1a, V1b, and V2). This high selectivity minimizes the potential for off-target effects related to vasopressin receptor antagonism.
Q3: How should I dissolve and store this compound?
Proper dissolution and storage are critical for maintaining the efficacy of this compound.
-
Solubility: this compound has good aqueous solubility (> 0.22 mg/ml). For in vitro experiments, it can be dissolved in DMSO (100 mg/mL with the aid of ultrasound). For in vivo preparations, various solvent systems can be used, such as a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline, which yields a clear solution of at least 2.5 mg/mL. If precipitation occurs during preparation, gentle heating (37°C) and sonication can aid dissolution.
-
Storage: Stock solutions should be stored at -20°C for up to one month or at -80°C for up to six months. It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.
Q4: What is the difference between Retosiban and this compound?
This compound is an isomer of Retosiban. The specific stereochemistry of this compound, particularly the (3R, 6R, 7R)-isomer, is crucial for its high potency as an oxytocin receptor antagonist. The (3R, 6R, 7S)-isomer is 10-fold less potent. For experimental purposes, this compound can be used as an experimental control to investigate stereospecific effects.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no observed efficacy | Improper dissolution or degradation of this compound. | Prepare fresh solutions for each experiment. Confirm complete dissolution using gentle warming and sonication as needed. Ensure proper storage conditions are maintained. |
| Suboptimal concentration. | Perform a dose-response curve to determine the optimal concentration for your specific experimental model. Effective concentrations in the nanomolar range have been reported. | |
| Incorrect experimental model. | Ensure your model system (cell line, tissue) expresses functional oxytocin receptors. Validate receptor expression using techniques like qPCR or western blotting. | |
| High variability in results | Inconsistent solution preparation. | Standardize the protocol for preparing this compound solutions, including solvent composition and handling procedures. |
| Biological variability in tissue samples. | Use a sufficient number of biological replicates to account for inherent variability. For tissue explant studies, consider the influence of factors like gestational age and tissue handling. | |
| Unexpected off-target effects | High concentration leading to non-specific binding. | Reduce the concentration of this compound to within the nanomolar range, where it exhibits high selectivity. |
| Contamination of the compound. | Ensure the purity of the this compound being used. If in doubt, obtain a new batch from a reputable supplier. | |
| Difficulty replicating in vivo results | Poor oral bioavailability in the specific animal model. | While this compound has good oral bioavailability in rats, this can vary between species. Consider alternative routes of administration, such as intravenous injection, which has been shown to be effective. |
| Inappropriate dosing regimen. | Optimize the dosing frequency and amount based on the half-life of this compound (approximately 1.4 hours in rats). |
Quantitative Data Summary
| Parameter | Value | Species/System | Reference |
| Ki (human OT receptor) | 0.65 nM | Human | |
| Ki (rat OT receptor) | 4.1 nM | Rat | |
| Selectivity over Vasopressin Receptors | >1400-fold | Human | |
| Aqueous Solubility | > 0.22 mg/mL | - | |
| Oral Bioavailability (rat) | ~100% | Rat | |
| Half-life (rat) | 1.4 hours | Rat | |
| Half-life (human, oral) | 1.45 hours | Human |
Key Experimental Protocols
In Vitro Myometrial Contraction Assay
This protocol is adapted from studies investigating the effect of this compound on uterine tissue.
-
Tissue Preparation: Obtain myometrial tissue samples and dissect them into strips of a standardized size.
-
Mounting: Mount the tissue strips in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and bubbled with 95% O2/5% CO2.
-
Equilibration: Allow the tissues to equilibrate under a resting tension for a defined period (e.g., 60-90 minutes), with periodic washing.
-
Contraction Induction: Induce contractions using a known concentration of oxytocin.
-
Treatment: Once stable contractions are achieved, add this compound at various concentrations to the organ bath.
-
Data Recording: Record the isometric tension of the myometrial strips throughout the experiment.
-
Analysis: Analyze the data to determine the effect of this compound on the frequency and amplitude of oxytocin-induced contractions.
In Vivo Model of Preterm Labor in Rats
This protocol is based on preclinical studies evaluating the efficacy of this compound.
-
Animal Model: Use late-term pregnant rats (e.g., gestation day 19-21).
-
Route of Administration: this compound can be administered orally (p.o.) or intravenously (i.v.).
-
Dosage: Effective intravenous doses in rats have been reported in the range of 0.3-3 mg/kg. For oral administration, 5 mg/kg has been shown to be effective.
-
Induction of Contractions: Uterine contractions can be induced by administering oxytocin.
-
Monitoring: Monitor uterine activity using appropriate methods, such as a uterine catheter connected to a pressure transducer.
-
Outcome Measures: The primary outcome is the reduction in the frequency and amplitude of uterine contractions following this compound administration.
Visualizations
Caption: Mechanism of this compound in blocking oxytocin-induced uterine contraction.
Caption: Step-by-step workflow for assessing this compound efficacy in vitro.
Caption: A logical guide to troubleshooting low efficacy of this compound.
References
Off-target effects of (S)-Retosiban and how to control for them
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of (S)-Retosiban and methods to control for them.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent, selective, and orally active non-peptide antagonist of the oxytocin receptor (OTR).[1][2] Its primary mechanism of action is to competitively block the binding of oxytocin to its receptor, thereby inhibiting the downstream signaling cascade that leads to uterine smooth muscle contraction.[3][4] This makes it a candidate for the treatment of preterm labor.[3]
Q2: What are the most likely off-target interactions for this compound?
A2: The most likely off-target interactions are with the closely related vasopressin receptors (V1a, V1b, and V2) due to their structural homology with the oxytocin receptor. However, this compound has been engineered for high selectivity, demonstrating over 1400-fold greater affinity for the oxytocin receptor compared to vasopressin receptors. This high degree of selectivity suggests that at typical therapeutic concentrations, off-target effects via vasopressin receptors are minimal.
Q3: Does this compound exhibit biased agonism like other oxytocin antagonists such as Atosiban?
A3: No, current evidence suggests that this compound does not exhibit the biased agonism seen with Atosiban. The oxytocin receptor can couple to both Gq proteins (leading to contraction) and Gi proteins (leading to other signaling events). Atosiban has been shown to antagonize the Gq pathway while simultaneously acting as an agonist on the Gi pathway. In contrast, studies have shown that this compound does not stimulate coupling of the OTR to Gi proteins or activate downstream pathways like ERK1/2 phosphorylation, indicating it is a pure antagonist without significant biased agonist activity.
Q4: Is there any evidence for this compound acting as an inverse agonist?
A4: Yes, there is evidence to suggest that this compound may function as an inverse agonist. This effect is most apparent under conditions where the oxytocin receptor is constitutively active, such as in response to prolonged mechanical stretch of myometrial tissue. In this context, this compound can reduce the basal, agonist-independent activity of the receptor.
Q5: What is the binding affinity of this compound for the human oxytocin receptor?
A5: this compound binds to the human oxytocin receptor with high affinity. The reported inhibition constant (Ki) is consistently around 0.65 nM.
Quantitative Data Summary
The following tables summarize the key pharmacological data for this compound.
Table 1: Binding Affinity and Selectivity of this compound
| Receptor | Species | Binding Affinity (Ki) | Selectivity vs. OTR | Reference |
| Oxytocin (OTR) | Human | 0.65 nM | - | |
| Oxytocin (OTR) | Rat | 4.1 nM | - | |
| Vasopressin (V1a, V1b, V2) | Human | >910 nM | >1400-fold |
Table 2: Functional Activity Profile of this compound vs. Atosiban at the Oxytocin Receptor
| Signaling Pathway | This compound Activity | Atosiban Activity | Reference |
| Gq protein coupling (IP3 production) | Competitive Antagonist, Inverse Agonist | Competitive Antagonist | |
| Gi protein coupling (cAMP inhibition) | No agonist activity | Agonist (Biased Agonist) | |
| ERK1/2 Phosphorylation | No agonist activity | Agonist (Biased Agonist) |
Troubleshooting Guides
This section provides guidance for specific issues that may arise during experiments with this compound.
Issue 1: Unexpected biological response observed, potentially due to off-target binding.
-
Question: My experiment is yielding an unexpected phenotype that cannot be explained by oxytocin receptor antagonism alone. How can I determine if this is due to an off-target effect of this compound?
-
Troubleshooting Workflow:
-
Confirm On-Target Activity: First, ensure that the observed concentration of this compound is appropriate for OTR antagonism. Run a positive control experiment using a known oxytocin-induced response (e.g., myometrial contraction or calcium flux in OTR-expressing cells) to confirm that Retosiban is behaving as expected at its target.
-
Conduct a Broad Receptor Screen: To identify potential off-target interactions, perform a radioligand binding assay screen against a panel of common G-protein coupled receptors (GPCRs), ion channels, and transporters. A typical screening panel should include receptors for which promiscuous binding is often observed (e.g., adrenergic, serotonergic, dopaminergic, and muscarinic receptors).
-
Follow-up with Functional Assays: If the binding screen identifies a potential off-target receptor, you must confirm this interaction with a functional assay.
-
For a Gq-coupled receptor, perform a Calcium Mobilization Assay .
-
For a Gs or Gi-coupled receptor, perform a cAMP Assay .
-
-
Dose-Response Analysis: If a functional off-target effect is confirmed, perform a dose-response curve for this compound at this new target. Compare the potency (EC50 or IC50) at the off-target receptor with its potency at the oxytocin receptor (Ki ≈ 0.65 nM). A significant separation in potency (ideally >1000-fold) is necessary to conclude that the effect is truly "off-target" at the concentrations used for OTR antagonism.
-
Issue 2: Concern about potential biased agonism at the oxytocin receptor.
-
Question: Although studies suggest this compound is not a biased agonist, my experimental system (e.g., a novel cell line) might respond differently. How can I definitively test for biased agonism?
-
Troubleshooting Workflow:
-
Establish Baseline Assays: You will need two distinct functional assays that measure the outputs of Gq and Gi signaling pathways in your OTR-expressing cells.
-
Gq Pathway: Use a Calcium Mobilization Assay or an IP-One assay to measure inositol phosphate accumulation. Stimulate with oxytocin to establish a positive control response.
-
Gi Pathway: Use a cAMP Assay . First, stimulate adenylyl cyclase with forskolin to raise basal cAMP levels. Then, add oxytocin (which couples to Gi, inhibiting adenylyl cyclase) and observe the expected decrease in cAMP.
-
-
Test this compound in Antagonist Mode:
-
In the Gq assay, pre-incubate the cells with increasing concentrations of this compound before adding a fixed, effective concentration (e.g., EC80) of oxytocin. You should observe a dose-dependent inhibition of the oxytocin-induced calcium signal, confirming its antagonist activity.
-
-
Test this compound in Agonist Mode:
-
In the Gi (cAMP) assay, after stimulating with forskolin, add increasing concentrations of this compound alone. If this compound is a biased agonist, it will mimic the effect of oxytocin and cause a dose-dependent decrease in cAMP levels. If it is a neutral antagonist, it will have no effect on the forskolin-stimulated cAMP levels.
-
-
Compare to a Known Biased Agonist: As a positive control for your assay system, run the same experiments with Atosiban, which is known to exhibit Gi-biased agonism.
-
Key Experimental Protocols
Protocol 1: Radioligand Competition Binding Assay
-
Objective: To determine the binding affinity (Ki) of this compound for a specific receptor.
-
Methodology:
-
Receptor Source: Prepare cell membrane homogenates from a cell line stably expressing the receptor of interest (e.g., HEK293 or CHO cells). Determine the total protein concentration using a BCA assay.
-
Reagents:
-
Assay Buffer: 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4.
-
Radioligand: A high-affinity radiolabeled ligand for the target receptor (e.g., [³H]-Oxytocin for OTR), used at a concentration near its Kd.
-
Non-specific Control: A high concentration (e.g., 1-10 µM) of an unlabeled, known ligand for the target receptor.
-
Test Compound: this compound, prepared in serial dilutions.
-
-
Procedure (96-well format):
-
In each well, combine assay buffer, a fixed concentration of radioligand, and the cell membrane preparation (e.g., 10-20 µg protein/well).
-
For "Total Binding" wells, add vehicle.
-
For "Non-specific Binding" wells, add the non-specific control ligand.
-
For "Competition" wells, add this compound at various concentrations.
-
Incubate the plate for 60-120 minutes at room temperature to reach equilibrium.
-
-
Harvesting: Rapidly aspirate the contents of the wells through a glass fiber filter plate (e.g., GF/C) pre-soaked in 0.3% polyethyleneimine to reduce non-specific binding. Wash the filters multiple times with ice-cold wash buffer.
-
Detection: Dry the filter plate, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis: Subtract non-specific binding from all other readings. Plot the percent specific binding against the log concentration of this compound. Fit the data to a one-site competition model to determine the IC50. Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: Gq-Coupled Receptor Calcium Mobilization Assay
-
Objective: To measure the functional effect of this compound on a Gq-coupled receptor.
-
Methodology:
-
Cell Plating: Seed cells expressing the Gq-coupled receptor of interest into a 96-well, black-walled, clear-bottom plate and culture overnight to form a confluent monolayer.
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or the dye from a FLIPR Calcium Assay Kit).
-
Remove the culture medium from the cells and add the dye loading buffer.
-
Incubate for 30-60 minutes at 37°C, protected from light, to allow the cells to take up the dye.
-
-
Compound Addition and Measurement:
-
Place the cell plate into a fluorescence plate reader equipped with an injection system (e.g., a FlexStation or FLIPR).
-
For Antagonist Mode: Inject a solution of this compound (at various concentrations) into the wells and incubate for a defined period. Then, inject a solution of a known agonist for the receptor and immediately begin reading.
-
For Agonist Mode: Establish a baseline fluorescence reading for 15-20 seconds. Inject a solution of this compound (at various concentrations) and continue to record fluorescence intensity every 1-2 seconds for 1-3 minutes.
-
-
Data Analysis: The change in fluorescence intensity (often reported as Relative Fluorescence Units or RFU) over time reflects the change in intracellular calcium concentration. For antagonist mode, calculate the percent inhibition of the agonist response. For agonist mode, determine the EC50 from the dose-response curve of peak fluorescence.
-
Protocol 3: Gi/Gs-Coupled Receptor cAMP Assay
-
Objective: To measure the functional effect of this compound on a Gi or Gs-coupled receptor.
-
Methodology:
-
Cell Culture: Use cells expressing the receptor of interest.
-
Assay Principle: These assays are typically competitive immunoassays (e.g., HTRF, ELISA) where cAMP produced by the cells competes with a labeled cAMP tracer for binding to a specific antibody.
-
Procedure (Gi-coupled receptor example):
-
Harvest and resuspend cells in an appropriate assay buffer.
-
Prepare serial dilutions of this compound.
-
In a 384-well plate, add the this compound dilutions.
-
Prepare a stimulation solution containing forskolin (to stimulate adenylyl cyclase and raise cAMP levels) and, if in antagonist mode, a fixed concentration (EC80) of a known agonist for the target receptor.
-
Add the cell suspension to the wells.
-
Incubate for 30-60 minutes at room temperature.
-
-
Detection: Lyse the cells and add the detection reagents as per the manufacturer's protocol (e.g., HTRF cAMP-d2 and anti-cAMP-cryptate). Incubate for 60 minutes.
-
Measurement: Read the plate on a compatible reader (e.g., an HTRF reader).
-
Data Analysis: Calculate the signal ratio and convert it to cAMP concentration using a standard curve. Plot the cAMP concentration against the log concentration of this compound to determine the IC50 (for antagonists) or EC50 (for agonists).
-
Signaling Pathway Diagrams
References
Interpreting unexpected results with (S)-Retosiban
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing (S)-Retosiban in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and highly selective competitive antagonist of the oxytocin receptor (OTR).[1][2] Its primary mechanism involves blocking the binding of the endogenous ligand, oxytocin, to the OTR, thereby inhibiting downstream signaling pathways that lead to uterine muscle contraction.[1] It has a high affinity for the human oxytocin receptor, with a reported Ki value of 0.65 nM.[1]
Q2: What is the selectivity profile of this compound against related receptors?
A2: this compound exhibits high selectivity for the oxytocin receptor over the closely related vasopressin (AVP) receptors. It is reported to have a greater than 1400-fold selectivity over the human vasopressin V1a, V1b, and V2 receptors.[2] This high selectivity minimizes the potential for off-target effects related to vasopressin signaling.
Q3: Can this compound exhibit partial agonist activity?
A3: Current research indicates that this compound is a pure antagonist and does not exhibit the partial agonist activity that has been observed with other oxytocin receptor antagonists like atosiban at higher concentrations. One study found that while atosiban could stimulate prostaglandin production in human myometrial smooth muscle, this compound did not, highlighting its clean antagonist profile.
Q4: Have there been any unexpected clinical outcomes with this compound?
A4: Phase II clinical trials for the treatment of spontaneous preterm labor showed that intravenous this compound was associated with a longer time to delivery compared to placebo and had a favorable safety profile. However, subsequent Phase III trials were terminated prematurely due to slow recruitment and not due to concerns about the drug's efficacy or safety.
Troubleshooting Guides
Issue 1: Inconsistent or weaker-than-expected inhibition of oxytocin-induced cellular responses.
| Potential Cause | Troubleshooting Step |
| Cellular Health and Receptor Expression: Poor cell health or low oxytocin receptor expression levels can lead to a diminished response to both oxytocin and its antagonists. | - Ensure cells are healthy, within a low passage number, and not over-confluent. - Verify oxytocin receptor expression levels via qPCR, Western blot, or a radioligand binding assay with a saturating concentration of a labeled ligand. |
| Agonist Concentration: The concentration of oxytocin used to stimulate the cells may be too high, requiring a higher concentration of this compound to achieve effective competition. | - Perform a full dose-response curve for oxytocin to determine the EC80 concentration. - Use the EC80 concentration of oxytocin for subsequent inhibition assays to ensure a robust but surmountable signal. |
| Compound Stability: this compound may have degraded due to improper storage or handling. | - Prepare fresh stock solutions of this compound in an appropriate solvent (e.g., DMSO). - Store stock solutions at -20°C or -80°C and avoid repeated freeze-thaw cycles. |
| Assay Conditions: Suboptimal assay conditions, such as incorrect buffer composition or incubation times, can affect the antagonist's potency. | - Optimize incubation times for both the antagonist pre-incubation and the agonist stimulation. - Ensure the assay buffer composition is appropriate for the cell type and the specific assay being performed. |
Issue 2: Observation of a decrease in basal signaling upon addition of this compound alone.
| Potential Cause | Troubleshooting Step |
| Inverse Agonism: this compound may be acting as an inverse agonist, reducing the constitutive (basal) activity of the oxytocin receptor. This has been observed in human myometrial explants under mechanical stretch. | - To confirm inverse agonism, measure the basal activity of a downstream signaling molecule (e.g., IP3, p-ERK) in the absence of any agonist. - Add increasing concentrations of this compound and observe if there is a dose-dependent decrease in the basal signal. - This effect may be more pronounced in systems with high receptor expression or under specific experimental conditions (e.g., mechanical stretch). |
| Assay Artifact: The observed decrease in signal may be an artifact of the detection system or due to cytotoxicity at high concentrations. | - Run a cytotoxicity assay (e.g., MTS or LDH) to rule out cell death as the cause of the signal decrease. - Include a vehicle control to ensure the solvent is not affecting the basal signal. |
Issue 3: Variability in this compound potency between different functional assays (e.g., Calcium flux vs. ERK phosphorylation).
| Potential Cause | Troubleshooting Step |
| Biased Signaling/Differential G-protein Coupling: The oxytocin receptor can couple to different G-proteins (primarily Gq, but also Gi), which can activate distinct downstream pathways. This compound's potency may differ depending on the specific pathway being measured. | - Characterize the G-protein coupling of the oxytocin receptor in your specific cell system using specific inhibitors (e.g., pertussis toxin for Gi). - Acknowledge that the measured potency of an antagonist can be pathway-dependent. |
| Assay-Specific Kinetics: Different signaling pathways have different activation kinetics, which can influence the apparent potency of an antagonist. | - Optimize the agonist stimulation time for each specific assay to ensure you are measuring the peak response. - The pre-incubation time with this compound may also need to be optimized for each assay format. |
Quantitative Data
| Parameter | Value | Species/System | Reference |
| Ki (Oxytocin Receptor) | 0.65 nM | Human | |
| Selectivity | >1400-fold over human vasopressin V1a, V1b, and V2 receptors | Human | |
| Oral Bioavailability | ~100% | Rat | |
| Plasma Half-life | 1.4 hours | Rat | |
| Clinical Trial: Time to Delivery | Mean increase of 8.2 days vs. placebo in a Phase 2 study | Human |
Experimental Protocols
Radioligand Binding Assay (Competitive)
Objective: To determine the binding affinity (Ki) of this compound for the oxytocin receptor.
Materials:
-
Cell membranes expressing the human oxytocin receptor.
-
Radiolabeled ligand (e.g., [³H]-Oxytocin).
-
This compound.
-
Unlabeled oxytocin (for non-specific binding).
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).
-
GF/C filter plates.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, add assay buffer, the radiolabeled ligand at a concentration near its Kd, and either this compound, vehicle, or a high concentration of unlabeled oxytocin (for non-specific binding).
-
Add the cell membrane preparation to initiate the binding reaction.
-
Incubate at room temperature for 60-90 minutes to reach equilibrium.
-
Rapidly filter the plate contents through the GF/C filter plate using a vacuum manifold and wash with ice-cold assay buffer.
-
Dry the filter plate and measure the radioactivity in each well using a scintillation counter.
-
Calculate the specific binding and determine the IC50 of this compound. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
Calcium Flux Assay
Objective: To measure the inhibitory effect of this compound on oxytocin-induced intracellular calcium mobilization.
Materials:
-
Cells expressing the human oxytocin receptor (e.g., CHO-K1/OXTR).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-8 AM).
-
This compound.
-
Oxytocin.
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
Fluorescence plate reader with an injection system.
Procedure:
-
Seed cells in a 96-well black-walled, clear-bottom plate and culture overnight.
-
Load the cells with the calcium-sensitive dye according to the manufacturer's protocol (typically 30-60 minutes at 37°C).
-
Pre-incubate the cells with various concentrations of this compound or vehicle for a specified time (e.g., 15-30 minutes).
-
Place the plate in the fluorescence reader and measure the baseline fluorescence.
-
Inject a pre-determined concentration of oxytocin (e.g., EC80) and immediately begin measuring the fluorescence intensity over time.
-
Calculate the peak fluorescence response and plot the inhibition by this compound to determine its IC50.
ERK Phosphorylation Assay (Cell-based ELISA)
Objective: To assess the effect of this compound on oxytocin-induced ERK1/2 phosphorylation.
Materials:
-
Cells expressing the human oxytocin receptor.
-
This compound.
-
Oxytocin.
-
Fixing solution (e.g., 4% formaldehyde).
-
Permeabilization buffer (e.g., PBS with 0.1% Triton X-100).
-
Blocking buffer (e.g., 5% BSA in PBS).
-
Primary antibodies (anti-phospho-ERK1/2 and anti-total-ERK1/2).
-
HRP-conjugated secondary antibody.
-
Substrate for HRP.
-
Plate reader for absorbance or luminescence.
Procedure:
-
Seed cells in a 96-well plate and serum-starve overnight.
-
Pre-incubate the cells with this compound or vehicle for 1-2 hours.
-
Stimulate with oxytocin for the optimized time (e.g., 5-15 minutes).
-
Fix and permeabilize the cells in the wells.
-
Block non-specific binding sites.
-
Incubate with primary antibodies.
-
Incubate with the HRP-conjugated secondary antibody.
-
Add the substrate and measure the signal.
-
Normalize the phospho-ERK signal to the total-ERK signal and determine the IC50 of this compound.
Visualizations
Caption: Oxytocin Receptor Signaling and Point of Inhibition by this compound.
Caption: General Experimental Workflow for a Calcium Flux Assay.
Caption: Troubleshooting Logic for Inconsistent Inhibition Results.
References
Adjusting (S)-Retosiban protocols for different cell lines
This technical support center provides researchers, scientists, and drug development professionals with detailed protocols, troubleshooting guides, and frequently asked questions (FAQs) for the use of (S)-Retosiban, a potent and selective oxytocin receptor antagonist, in various cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a non-peptide, orally active, and highly selective competitive antagonist of the oxytocin receptor (OTR).[1][2] It binds to the OTR with high affinity, blocking the downstream signaling cascades initiated by the natural ligand, oxytocin.[1] Its primary mechanism involves preventing the Gq/11 protein-coupled activation of phospholipase C (PLC), which in turn inhibits the production of inositol 1,4,5-trisphosphate (IP3) and the subsequent release of intracellular calcium.[3][4]
Q2: In which cell lines can this compound be used?
This compound is effective in any cell line that endogenously or recombinantly expresses the oxytocin receptor. Commonly used cell lines for studying OTR signaling include:
-
Human Embryonic Kidney (HEK293) cells: Often used for stable or transient expression of the human OTR.
-
Chinese Hamster Ovary (CHO) cells: Another common host for recombinant OTR expression, suitable for various functional assays.
-
Human Prostate Cancer (DU145) cells: These cells endogenously express functional oxytocin receptors.
-
Human Myometrial Cells: Primary cells or cell lines derived from the uterus are physiologically relevant for studying the effects of OTR antagonists on uterine contractions.
Q3: What is the recommended solvent and storage condition for this compound?
This compound has good aqueous solubility (>0.22 mg/mL). For cell culture experiments, it is typically dissolved in dimethyl sulfoxide (DMSO) to prepare a concentrated stock solution.
-
Stock Solution Storage: Aliquot and store the DMSO stock solution at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles.
-
Working Solution: Dilute the stock solution in cell culture medium to the final desired concentration immediately before use. The final DMSO concentration in the cell culture should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Q4: What are the known off-target effects of this compound?
This compound is highly selective for the oxytocin receptor, with over 1400-fold selectivity against the closely related vasopressin receptors (V1a, V1b, and V2). At appropriate concentrations, off-target effects are considered minimal.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by this compound and a general workflow for its application in cell-based assays.
Quantitative Data Summary
The following tables summarize key quantitative parameters for this compound and oxytocin in different cell systems.
Table 1: Binding Affinity and Potency of this compound
| Parameter | Value | Cell System | Reference |
| Ki (human OTR) | 0.65 nM | Recombinant | |
| Ki (rat OTR) | 4.1 nM | Recombinant | |
| IC50 (Oxytocin-induced uterine contractions) | 180 nM | Rat tissue |
Table 2: Oxytocin Potency in Different Cell Lines
| Parameter | Value | Cell Line | Reference |
| EC50 (Inositol Phosphate Accumulation) | 4.1 nM | HEK293-OTR | |
| EC50 (Calcium Mobilization) | ~1.5 nM | CHO-OTR | |
| EC50 (Cell Proliferation) | 1-100 nM | H345 |
Experimental Protocols
Calcium Mobilization Assay in CHO-OTR or HEK293-OTR Cells
This protocol measures the ability of this compound to inhibit oxytocin-induced intracellular calcium release.
Materials:
-
CHO or HEK293 cells stably expressing the human oxytocin receptor (OTR).
-
Culture medium (e.g., DMEM/F12 for CHO, DMEM for HEK293) with 10% FBS.
-
This compound stock solution (10 mM in DMSO).
-
Oxytocin stock solution (1 mM in water).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
Black, clear-bottom 96-well or 384-well plates.
-
Fluorescence plate reader with injection capabilities.
Procedure:
-
Cell Seeding: Seed CHO-OTR or HEK293-OTR cells into assay plates at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C, 5% CO2.
-
Dye Loading: Remove the culture medium and load the cells with a calcium-sensitive dye according to the manufacturer's instructions. Typically, this involves a 1-hour incubation at 37°C.
-
Compound Pre-incubation: After dye loading, wash the cells with assay buffer. Add varying concentrations of this compound (e.g., 0.1 nM to 10 µM) to the wells and incubate for 15-30 minutes at 37°C. Include a vehicle control (DMSO).
-
Oxytocin Stimulation: Place the plate in the fluorescence reader. Record a baseline fluorescence for a few seconds, then inject a concentration of oxytocin that elicits a submaximal response (typically EC80, e.g., ~5-10 nM).
-
Data Acquisition: Continue to record the fluorescence signal for 1-2 minutes to capture the peak calcium response.
-
Data Analysis: Determine the inhibitory effect of this compound by calculating the percentage inhibition of the oxytocin-induced calcium response at each concentration. Plot the data to determine the IC50 value.
cAMP Inhibition Assay in HEK293-OTR Cells
This assay is suitable for OTRs coupled to Gi, which inhibits adenylyl cyclase and reduces cAMP levels.
Materials:
-
HEK293 cells stably co-expressing the human OTR and a biosensor for cAMP (e.g., GloSensor).
-
Culture medium (DMEM with 10% FBS).
-
This compound stock solution (10 mM in DMSO).
-
Oxytocin stock solution (1 mM in water).
-
Forskolin stock solution (to stimulate adenylyl cyclase).
-
Luminometer.
-
White, opaque 96-well plates.
Procedure:
-
Cell Seeding: Seed the engineered HEK293 cells in white-walled 96-well plates and incubate overnight.
-
Compound Pre-incubation: Replace the culture medium with assay buffer containing varying concentrations of this compound. Incubate for 15-30 minutes.
-
Stimulation: Add a cocktail of oxytocin and forskolin to the wells. The oxytocin concentration should be at its EC50 for Gi activation, and the forskolin concentration should be sufficient to induce a robust cAMP signal.
-
Signal Detection: Measure the luminescence according to the cAMP biosensor manufacturer's protocol. The signal is inversely proportional to the level of Gi activation.
-
Data Analysis: Calculate the percent inhibition of the oxytocin-mediated decrease in the forskolin-stimulated cAMP signal. Determine the IC50 of this compound.
Cell Proliferation Assay in DU145 Cells
This protocol assesses the effect of this compound on oxytocin-induced changes in cell proliferation.
Materials:
-
DU145 cells.
-
Culture medium (e.g., RPMI-1640 with 10% FBS).
-
This compound stock solution (10 mM in DMSO).
-
Oxytocin stock solution (1 mM in water).
-
Cell proliferation reagent (e.g., MTS, WST-1, or CellTiter-Glo).
-
96-well clear or white plates (depending on the proliferation reagent).
Procedure:
-
Cell Seeding: Seed DU145 cells in 96-well plates at a low density (e.g., 2,000-5,000 cells/well) and allow them to attach overnight.
-
Treatment: Replace the medium with fresh medium containing varying concentrations of this compound, with or without a proliferative concentration of oxytocin (e.g., 10 nM). Include appropriate controls (untreated, oxytocin alone, this compound alone).
-
Incubation: Incubate the cells for 24-72 hours.
-
Proliferation Measurement: Add the cell proliferation reagent to the wells and measure the signal (absorbance or luminescence) according to the manufacturer's instructions.
-
Data Analysis: Normalize the data to the untreated control and determine the effect of this compound on both basal and oxytocin-stimulated cell proliferation.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or low response to Oxytocin | - Low OTR expression in the cell line.- Inactive oxytocin.- Problems with the assay components (e.g., dead cells, expired reagents). | - Verify OTR expression by Western blot or qPCR.- Use a fresh, validated stock of oxytocin.- Check cell viability and ensure all reagents are within their expiration dates. |
| High background signal | - Autofluorescence of the compound.- High basal activity of the signaling pathway. | - Run a control with the compound alone to check for autofluorescence.- Optimize cell seeding density and assay conditions to reduce basal signaling. |
| Inconsistent results between experiments | - Variation in cell passage number.- Inconsistent incubation times or temperatures.- Pipetting errors. | - Use cells within a consistent passage number range.- Standardize all incubation steps precisely.- Use calibrated pipettes and ensure proper mixing. |
| This compound shows agonist activity | - In some systems, antagonists can exhibit biased agonism, activating alternative signaling pathways. | - Investigate other signaling readouts (e.g., ERK phosphorylation) to characterize the compound's full pharmacological profile. |
| Cell detachment during assay | - Toxicity of the compound or solvent.- Excessive washing steps. | - Perform a cytotoxicity assay to determine the non-toxic concentration range of this compound and DMSO.- Minimize the number and vigor of washing steps. |
References
How to minimize batch-to-batch variation of (S)-Retosiban
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing batch-to-batch variation of (S)-Retosiban. The information is presented in a question-and-answer format to directly address specific issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound, also known as GSK-221149-A, is a potent and selective oral antagonist of the oxytocin receptor.[1][2] Its primary mechanism of action is to competitively block the oxytocin receptor, thereby inhibiting the oxytocin-mediated contraction of uterine smooth muscle.[1][3] This makes it a candidate for the treatment of preterm labor by delaying premature birth.[3]
Q2: What are the key structural features of this compound that are critical for its activity?
This compound's structure consists of a central 2,5-diketopiperazine ring with specific stereochemistry that is crucial for its high affinity and selectivity. The key features include an R-indanyl group at the 3-position, an R-(S-secButyl) group at the 6-position (both cis to each other), and an R-2-methyl oxazole ring in the acyclic amide side-chain at the N1-position. Inversion of the stereochemistry at the exocyclic amide position (to the S-isomer) results in a 10-fold decrease in potency.
Q3: What are the known physicochemical properties of this compound?
This compound exists in an uncharged state at physiological pH and exhibits good aqueous solubility. Key properties are summarized in the table below.
Q4: What are the common isomers of Retosiban, and how do they differ in activity?
The primary isomer of interest is this compound, which is the (3R, 6R, 7R)-isomer. This isomer has a high affinity for the oxytocin receptor with a Kᵢ of 0.65 nM. The (3R, 6R, 7S)-isomer, where the stereochemistry in the amide side-chain is inverted, is 10-fold less potent. The (3S, 6S, 7S) isomer is over 500 times less active.
Troubleshooting Guide to Minimize Batch-to-Batch Variation
Q5: We are observing significant variability in the yield of our this compound synthesis. What are the potential causes and how can we address them?
Variability in yield can stem from several factors throughout the synthesis process. Common causes include:
-
Inconsistent Quality of Starting Materials: Impurities in the initial reactants, such as the protected amino acids or the isonitrile, can lead to side reactions and lower yields.
-
Inefficient Coupling Reactions: Incomplete coupling during the formation of the linear peptide can reduce the amount of precursor available for cyclization.
-
Suboptimal Cyclization Conditions: The efficiency of the diketopiperazine ring formation is highly dependent on reaction conditions such as temperature, concentration, and catalyst.
-
Epimerization: Uncontrolled epimerization during the synthesis, particularly at the exocyclic amide position, can lead to a mixture of diastereomers and reduce the yield of the desired (S)-isomer.
Recommended Solutions:
-
Qualify Raw Materials: Implement stringent quality control checks on all starting materials using techniques like HPLC and NMR to ensure purity and identity.
-
Optimize Coupling and Cyclization: Systematically optimize reaction parameters, including solvent, temperature, and reaction time for both the Ugi reaction and the subsequent cyclization step.
-
Control Stereochemistry: Carefully control the pH and temperature during steps where epimerization is possible, such as during hydrolysis of the activated amide.
-
Implement In-Process Controls: Monitor the progress of the reaction at critical stages using HPLC to ensure complete conversion and identify any issues early on.
Q6: Our batches of this compound show different impurity profiles when analyzed by HPLC. What are the likely sources of these impurities?
The presence of varying impurities is a common challenge in multi-step organic synthesis. The sources can be traced back to several stages:
-
Starting Material Impurities: Impurities present in the starting materials can be carried through the synthesis and appear in the final product.
-
By-products of the Ugi Reaction: The four-component Ugi reaction can sometimes lead to the formation of side products if the reaction is not perfectly stoichiometric or if side reactions occur.
-
Incomplete Reactions: Residual unreacted intermediates from any step can appear as impurities in the final product.
-
Degradation Products: this compound may degrade under certain conditions during work-up, purification, or storage, leading to the formation of new impurities.
-
Diastereomers: As mentioned, epimerization can lead to the formation of diastereomeric impurities which may be difficult to separate.
Recommended Solutions:
-
Impurity Profiling: Characterize the structure of recurring impurities using techniques like LC-MS to understand their origin.
-
Process Optimization: Adjust reaction conditions to minimize the formation of specific by-products. This could involve changing the order of addition of reactants, temperature, or solvent.
-
Purification Strategy: Develop a robust purification protocol, likely involving multiple chromatographic steps, to effectively remove identified impurities.
-
Stability Studies: Conduct forced degradation studies to identify potential degradation products and establish appropriate storage and handling conditions.
Q7: We are struggling with inconsistent stereochemical purity across different batches. How can we better control the stereochemistry of this compound?
Controlling stereochemistry is critical for the efficacy of this compound. Inconsistency often arises from:
-
Racemization of Amino Acid Precursors: The stereochemical integrity of the starting amino acids can be compromised during activation or coupling.
-
Epimerization during Synthesis: The stereocenter at the exocyclic amide is particularly susceptible to epimerization, especially under harsh acidic or basic conditions.
-
Purification Issues: Inadequate separation of diastereomers during chromatography can lead to variable stereochemical purity.
Recommended Solutions:
-
Use High-Quality Starting Materials: Ensure the enantiomeric purity of the starting amino acids and other chiral reagents.
-
Mild Reaction Conditions: Employ mild reaction conditions, especially during steps involving the activation of carboxylic acids and during any deprotection or hydrolysis steps.
-
Chiral Chromatography: Develop and validate a chiral HPLC method to accurately quantify the diastereomeric purity of the final product and in-process controls.
-
Crystallization: Explore controlled crystallization as a final purification step, as it can sometimes be effective in isolating the desired stereoisomer.
Data Summary Tables
Table 1: Physicochemical and Pharmacokinetic Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₇H₃₄N₄O₅ | |
| Molar Mass | 494.592 g/mol | |
| Oxytocin Receptor Affinity (Kᵢ) | 0.65 nM | |
| Selectivity over Vasopressin Receptors | >1400-fold | |
| Aqueous Solubility | > 0.22 mg/mL | |
| logD (pH 7.4) | 2.2 | |
| Oral Bioavailability (rat) | ~100% | |
| Half-life (rat) | 1.4 hours |
Table 2: Typical HPLC Parameters for Quality Control of Oxytocin Antagonists
| Parameter | Specification | Reference |
| Column | Inertsil ODS-2, C18 | |
| Mobile Phase A | Water (pH 3.2 with TFA):Acetonitrile:Methanol (77:14:9, v/v/v) | |
| Mobile Phase B | Acetonitrile:Methanol (65:35, v/v) | |
| Flow Rate | 1.0 mL/min | |
| Detection Wavelength | 220 nm | |
| Column Temperature | 35 °C | |
| Limit of Detection (LOD) | Typically in the range of 1-5 mcg/mL | |
| Limit of Quantification (LOQ) | Typically in the range of 4-15 mcg/mL |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling
This protocol is based on established methods for similar peptide-like molecules, such as Atosiban, and is suitable for assessing the purity of this compound and identifying related substance impurities.
-
Instrumentation:
-
A High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.
-
Chromatographic data acquisition and processing software.
-
-
Chromatographic Conditions:
-
Column: Inertsil ODS-2 (4.6 x 250 mm, 5 µm) or equivalent C18 reversed-phase column.
-
Mobile Phase A: Prepare a mixture of water, acetonitrile, and methanol in a 77:14:9 ratio. Adjust the pH to 3.2 with trifluoroacetic acid (TFA).
-
Mobile Phase B: Prepare a mixture of acetonitrile and methanol in a 65:35 ratio.
-
Gradient Program:
-
0-10 min: 100% A
-
10-30 min: Linear gradient to 100% B
-
30-35 min: 100% B
-
35-40 min: Return to 100% A
-
40-45 min: Re-equilibration at 100% A
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Detection: UV at 220 nm.
-
Injection Volume: 20 µL.
-
-
Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve this compound reference standard in a suitable diluent (e.g., 50:50 acetonitrile:water) to a final concentration of 0.5 mg/mL.
-
Sample Solution: Prepare the test batch of this compound in the same manner as the standard solution.
-
-
Analysis:
-
Inject the diluent (blank), followed by the standard solution (at least five replicate injections to establish system suitability) and then the sample solution.
-
System Suitability: The relative standard deviation (RSD) for the peak area of the five replicate standard injections should be less than 2.0%.
-
Calculation: Calculate the purity of the sample by comparing the peak area of the main peak in the sample chromatogram to that of the standard. Quantify impurities using their relative peak areas or against a qualified impurity standard.
-
Visualizations
Caption: Lab-scale synthesis pathway for this compound via the Ugi reaction.
Caption: Troubleshooting workflow for addressing batch-to-batch variation.
Caption: Quality control process flow for manufacturing this compound.
References
Validation & Comparative
A Preclinical Comparative Analysis of (S)-Retosiban and Atosiban for the Management of Preterm Labor
A detailed guide for researchers and drug development professionals on the preclinical profiles of two prominent oxytocin receptor antagonists.
In the landscape of tocolytic agent development, (S)-Retosiban and Atosiban have emerged as significant oxytocin receptor (OTR) antagonists aimed at preventing preterm labor. While both compounds target the same receptor, their distinct molecular structures and pharmacological profiles warrant a detailed preclinical comparison. This guide provides an objective overview of their performance in various preclinical models, supported by experimental data, to aid researchers in their ongoing efforts to address this critical area of unmet medical need.
Mechanism of Action: Targeting the Oxytocin Receptor
Both this compound and Atosiban function as competitive antagonists of the oxytocin receptor, a G-protein coupled receptor (GPCR) pivotal in initiating uterine contractions.[1][2] Binding of oxytocin to its receptor activates the Gq/11 protein, stimulating phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1] IP3 mediates the release of calcium from the sarcoplasmic reticulum, increasing intracellular calcium levels and subsequently activating myosin light-chain kinase (MLCK), which leads to myometrial contraction.[1] By blocking the oxytocin receptor, this compound and Atosiban inhibit this signaling cascade, thereby reducing the frequency and force of uterine contractions.[1]
Comparative Preclinical Data
The following tables summarize the quantitative data gathered from various preclinical studies, offering a side-by-side comparison of this compound and Atosiban.
Table 1: Receptor Binding Affinity
| Compound | Receptor | Species | Ki (nM) | Selectivity vs. Vasopressin Receptors | Reference(s) |
| This compound | Oxytocin Receptor | Human | 0.65 | >1400-fold over V1a, V1b, and V2 | |
| Oxytocin Receptor | Rat | 4.1 | Not Specified | ||
| Atosiban | Oxytocin Receptor | Human | 76.4 | Lower selectivity; also a V1a antagonist | |
| Vasopressin V1a Receptor | Human | 5.1 |
Table 2: In Vitro Functional Activity
| Compound | Assay | Tissue/Cell Type | Parameter | Value | Reference(s) |
| This compound | Inhibition of Oxytocin-induced Contractions | Rat isolated myometrial strips | - | Produces parallel rightward shifts of oxytocin concentration-response curves | |
| Inhibition of Stretch-induced Contractions | Human myometrial explants | - | Prevents stretch-induced stimulation of contractility | ||
| Atosiban | Inhibition of Oxytocin-induced Ca2+ Increase | Myometrial cells | IC50 | 5 nM | |
| Anti-Oxytocin Activity | Uterine tissue (in vitro, no Mg2+) | pA2 | 7.71 |
Table 3: In Vivo Efficacy in Preclinical Models
| Compound | Animal Model | Route of Administration | Dose | Observed Effect | Reference(s) |
| This compound | Oxytocin-induced uterine contractions in non-pregnant rats | Intravenous | 0.1 - 1 mg/kg | Dose-dependent decrease in contractions (ID50 = 0.27 mg/kg) | |
| Spontaneous uterine contractions in late-term pregnant rats | Intravenous | 0.3 - 3 mg/kg | Dose-dependent reduction in contractions | ||
| Spontaneous delivery in cynomolgus monkeys | Oral | Not Specified | Reduced risk of spontaneous delivery | ||
| Atosiban | Mifepristone-induced preterm labor in mice | Subcutaneous | 1.75 mg/kg or 3.5 mg/kg | Reduced preterm birth rate | |
| Oxytocin-induced uterine contractions in rats | Intravenous | 5 µg bolus | Inhibited contractions for up to 2 hours |
Experimental Protocols
Radioligand Binding Assay for Oxytocin Receptor Affinity
This protocol outlines a general procedure for determining the binding affinity of a compound for the oxytocin receptor using a competitive radioligand binding assay.
-
Membrane Preparation:
-
Culture Chinese Hamster Ovary (CHO) cells stably expressing the human oxytocin receptor.
-
Harvest cells and resuspend in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4) containing protease inhibitors.
-
Homogenize the cell suspension using a Dounce homogenizer or similar method.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 48,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.
-
Resuspend the final membrane pellet in an appropriate assay buffer and determine the protein concentration using a standard method (e.g., BCA assay).
-
-
Binding Assay:
-
In a 96-well plate, add a fixed concentration of a radiolabeled oxytocin receptor ligand (e.g., [³H]-Oxytocin).
-
Add increasing concentrations of the unlabeled test compound (this compound or Atosiban).
-
Add the prepared cell membranes to initiate the binding reaction.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Terminate the binding reaction by rapid filtration through a glass fiber filter plate to separate bound from free radioligand.
-
Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding (determined in the presence of a high concentration of unlabeled oxytocin) from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by fitting the data to a sigmoidal dose-response curve.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
In Vitro Myometrial Strip Contractility Assay
This protocol describes a method for assessing the effect of compounds on uterine muscle contractions ex vivo.
-
Tissue Preparation:
-
Obtain uterine tissue from a suitable animal model (e.g., late-pregnant rats) or human biopsies (with appropriate ethical approval).
-
Immediately place the tissue in a cold, oxygenated physiological salt solution (PSS).
-
Under a dissecting microscope, carefully dissect longitudinal strips of myometrium (e.g., 2 mm wide and 10 mm long).
-
-
Contractility Measurement:
-
Mount the myometrial strips in an organ bath containing PSS maintained at 37°C and continuously bubbled with 95% O₂ / 5% CO₂.
-
Attach one end of the strip to a fixed point and the other to an isometric force transducer to record contractile activity.
-
Allow the strips to equilibrate and establish regular spontaneous contractions.
-
To study the effect on agonist-induced contractions, add a fixed concentration of oxytocin to the organ bath to stimulate contractions.
-
Once a stable contractile pattern is established, add increasing concentrations of the test compound (this compound or Atosiban) to the bath in a cumulative manner.
-
Record the changes in the frequency and amplitude of contractions at each concentration.
-
-
Data Analysis:
-
Measure the amplitude and frequency of contractions before and after the addition of the test compound.
-
Express the inhibitory effect as a percentage of the initial contraction (either spontaneous or oxytocin-induced).
-
Construct concentration-response curves and determine the IC₅₀ or pA₂ values to quantify the potency of the antagonist.
-
Visualizing Pathways and Workflows
Oxytocin Receptor Signaling Pathway
Caption: The oxytocin receptor signaling pathway leading to myometrial contraction and its inhibition by antagonists.
Preclinical Evaluation Workflow
Caption: A generalized workflow for the preclinical evaluation of oxytocin receptor antagonists.
References
- 1. Frontiers | Integration of transcriptomics and metabolomics reveals the responses of the maternal circulation and maternal-fetal interface to LPS-induced preterm birth in mice [frontiersin.org]
- 2. Assay: Binding Assay: Membranes were prepared from CHO cells expressing human S1P1. Cells were dissociated in buffer containing 20 mM HEPES, pH 7.5, ... - ChEMBL [ebi.ac.uk]
A Comparative Analysis of (S)-Retosiban and Other Tocolytics for Preterm Labor Management
For Researchers, Scientists, and Drug Development Professionals
Introduction
Preterm birth remains a significant challenge in obstetrics, contributing substantially to neonatal morbidity and mortality worldwide. Tocolytic agents are administered to pregnant women experiencing preterm labor with the primary goal of delaying delivery, thereby allowing for the administration of antenatal corticosteroids to improve fetal lung maturity and for in-utero transfer to a facility with a neonatal intensive care unit. This guide provides a detailed comparison of the efficacy of (S)-Retosiban, a selective oxytocin receptor antagonist, with other commonly used tocolytics, including atosiban, nifedipine, indomethacin, and β-agonists. The information presented is supported by experimental data from preclinical and clinical studies to aid researchers and drug development professionals in their understanding of the current landscape of tocolytic therapy.
Mechanism of Action: A Diverse Approach to Uterine Quiescence
Tocolytic agents employ various mechanisms to inhibit uterine contractions. This compound and atosiban are competitive antagonists of the oxytocin receptor, preventing the binding of endogenous oxytocin and subsequent initiation of the signaling cascade that leads to myometrial cell contraction.[1][2] Nifedipine, a calcium channel blocker, inhibits the influx of calcium ions into myometrial cells, a critical step for muscle contraction.[3] Indomethacin, a non-steroidal anti-inflammatory drug (NSAID), works by inhibiting the synthesis of prostaglandins, which are potent stimulators of uterine contractions.[4] β-agonists, such as terbutaline and ritodrine, stimulate β2-adrenergic receptors on myometrial cells, leading to smooth muscle relaxation.[5]
Comparative Efficacy: Quantitative Data
The following tables summarize the quantitative data on the efficacy of this compound and other tocolytics in delaying delivery and reducing uterine contractions.
Table 1: Prolongation of Pregnancy
| Tocolytic Agent | Mean Prolongation of Pregnancy (Days) | Study Population/Comparator | Citation |
| This compound | 18.9 vs 11.1 (placebo) | Women in spontaneous preterm labor | |
| 32.51 vs 33.71 (atosiban) | Women in spontaneous preterm labor | ||
| Atosiban | 10 (vs. placebo/no treatment) | Network meta-analysis | |
| Nifedipine | 5 (vs. placebo/no treatment) | Network meta-analysis | |
| Indomethacin | 3 (vs. placebo/no treatment) | Network meta-analysis | |
| β-Agonists | 1 (vs. placebo/no treatment) | Network meta-analysis |
Table 2: Reduction of Uterine Contractions
| Tocolytic Agent | Outcome | Percentage of Patients | Comparator | Citation |
| This compound | Uterine quiescence at 6 hours | 63% | Placebo (43%) | |
| ≥50% reduction in contractions at 6 hours | 63% | Placebo (29%) | ||
| Nifedipine | No uterine contractions at 90 minutes | 88.3% | Placebo (69.9%) | |
| Indomethacin | Stopped contractions within 2 hours | 72% | Nifedipine (72%) |
Table 3: Maternal and Fetal Side Effects
| Tocolytic Agent | Common Maternal Side Effects | Incidence (%) | Common Fetal/Neonatal Side Effects | Citation |
| This compound | Adverse events no more common than placebo or atosiban | - | - | |
| Atosiban | Nausea, headache | Low | - | |
| Nifedipine | Hypotension, tachycardia, headache, flushing | 0.9% (serious) | - | |
| Indomethacin | Nausea, heartburn | - | Premature closure of ductus arteriosus, oligohydramnios | |
| β-Agonists | Tachycardia, palpitations, tremor, hyperglycemia | 1.7% (serious) | Fetal tachycardia |
Experimental Protocols
Myometrial Strip Contractility Assay
This ex vivo assay is fundamental for assessing the direct effect of tocolytic agents on uterine muscle contractility.
Methodology:
-
Tissue Preparation: Myometrial biopsies are obtained from women undergoing cesarean section. The tissue is dissected into longitudinal strips of approximately 10 mm in length and 2 mm in width.
-
Mounting: The strips are mounted vertically in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with 95% O2 and 5% CO2. One end of the strip is attached to a fixed hook, and the other to an isometric force transducer.
-
Equilibration: The strips are allowed to equilibrate for at least 60 minutes, during which they are periodically washed with fresh Krebs-Henseleit solution and tension is adjusted.
-
Induction of Contractions: Spontaneous contractions are often observed. Alternatively, contractions can be induced by adding a contractile agonist, such as oxytocin (e.g., 0.5 nM), to the organ bath.
-
Tocolytic Administration: Once stable contractions are established, the tocolytic agent of interest is added to the bath in increasing concentrations.
-
Data Acquisition and Analysis: The force of contraction is recorded by the transducer. The amplitude and frequency of contractions are analyzed to determine the inhibitory effect of the tocolytic agent.
Oxytocin Receptor Binding Assay
This assay is used to determine the affinity of compounds like this compound and atosiban for the oxytocin receptor.
Methodology:
-
Membrane Preparation: Membranes are prepared from cells engineered to express the human oxytocin receptor (e.g., HEK293 or CHO cells) or from myometrial tissue.
-
Radioligand: A radiolabeled ligand with high affinity for the oxytocin receptor, such as [3H]-oxytocin, is used.
-
Competition Binding: The cell membranes are incubated with the radioligand and varying concentrations of the unlabeled test compound (this compound or other antagonists).
-
Separation and Detection: The bound and free radioligand are separated by rapid filtration. The amount of radioactivity bound to the membranes is quantified using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) is then calculated to reflect the affinity of the compound for the receptor.
Signaling Pathways and Experimental Workflow
Oxytocin Receptor Signaling Pathway and the Action of this compound
Caption: Oxytocin receptor signaling pathway and its inhibition by this compound.
Experimental Workflow for Myometrial Strip Contractility Assay
Caption: A simplified workflow for the myometrial strip contractility assay.
Conclusion
The choice of a tocolytic agent for the management of preterm labor involves a careful consideration of its efficacy in prolonging pregnancy and its side-effect profile for both the mother and the fetus. Oxytocin receptor antagonists, including this compound and atosiban, offer a targeted approach with a favorable side-effect profile compared to less specific agents like β-agonists. While clinical trials for this compound were terminated early due to slow recruitment, the available data suggests a potential for efficacy in prolonging pregnancy. Nifedipine and indomethacin are also effective tocolytics, but their use can be associated with maternal cardiovascular effects and fetal complications, respectively. Further well-designed, adequately powered clinical trials are necessary to definitively establish the comparative efficacy and safety of newer agents like this compound in the armamentarium of tocolytic therapies. This guide provides a foundational overview to inform future research and development in this critical area of obstetric medicine.
References
- 1. Treatment of spontaneous preterm labour with retosiban: a phase II pilot dose‐ranging study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. NIFEDIPINE FOR THE MANAGEMENT OF PRETERM LABOR: A SYSTEMATIC REVIEW AND METAANALYSIS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Indomethacin Pharmacokinetics and Pharmacodynamics in Pregnancies with Preterm Labor: The Need for Dose-Ranging Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tocolysis with beta-adrenergic receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
(S)-Retosiban: A Comparative Analysis of its Cross-reactivity with Vasopressin Receptors
(S)-Retosiban, a potent and highly selective oxytocin receptor antagonist, demonstrates minimal cross-reactivity with vasopressin receptors, establishing it as a promising therapeutic agent for conditions such as preterm labor. This guide provides a comprehensive comparison of this compound's interaction with the oxytocin receptor versus the vasopressin receptor subtypes (V1a, V1b, and V2), supported by available experimental data and detailed methodologies.
High Selectivity for the Oxytocin Receptor
This compound, also known as GSK221149A, is a non-peptide, orally active antagonist of the human oxytocin receptor.[1][2] It exhibits a high binding affinity for the oxytocin receptor, with a reported inhibition constant (Ki) of 0.65 nM.[1][2][3] Extensive preclinical data have highlighted its significant selectivity for the oxytocin receptor, showing over 1400-fold greater affinity for this receptor compared to the closely related vasopressin receptors. This high selectivity is a critical attribute, as off-target activation of vasopressin receptors could lead to undesirable side effects related to blood pressure regulation and fluid balance.
Comparative Binding Affinity
While specific binding affinity values (Ki or IC50) for this compound at the individual human vasopressin receptor subtypes (V1a, V1b, and V2) are not widely published, the consistent reporting of a greater than 1400-fold selectivity underscores its specificity for the oxytocin receptor. This indicates that significantly higher concentrations of this compound would be required to elicit any effect at vasopressin receptors.
For comparison, other oxytocin receptor antagonists, such as atosiban, exhibit a less favorable selectivity profile, with some activity at the vasopressin V1a receptor.
Table 1: Comparative Binding Affinity of this compound
| Receptor | Ligand | Binding Affinity (Ki) | Selectivity vs. Vasopressin Receptors |
| Human Oxytocin Receptor | This compound | 0.65 nM | >1400-fold |
| Human Vasopressin V1a Receptor | This compound | Not publicly available | - |
| Human Vasopressin V1b Receptor | This compound | Not publicly available | - |
| Human Vasopressin V2 Receptor | This compound | Not publicly available | - |
Experimental Protocols
The determination of binding affinities for compounds like this compound typically involves competitive radioligand binding assays. Below is a generalized protocol for such an experiment.
Radioligand Binding Assay Protocol
1. Membrane Preparation:
-
Stably express recombinant human oxytocin, V1a, V1b, or V2 receptors in a suitable cell line (e.g., CHO, HEK293).
-
Harvest the cells and homogenize them in a cold lysis buffer to isolate the cell membranes containing the receptors.
-
Centrifuge the homogenate to pellet the membranes, which are then washed and resuspended in an appropriate assay buffer.
-
Determine the protein concentration of the membrane preparation.
2. Competitive Binding Assay:
-
In a multi-well plate, incubate the prepared cell membranes with a fixed concentration of a specific radioligand for the receptor of interest (e.g., [³H]-oxytocin for the oxytocin receptor, [³H]-arginine vasopressin for vasopressin receptors).
-
Add increasing concentrations of the unlabeled test compound (this compound).
-
Incubate the mixture to allow the binding to reach equilibrium.
-
Separate the bound from the free radioligand by rapid filtration through a glass fiber filter.
-
Measure the radioactivity retained on the filter using a scintillation counter.
3. Data Analysis:
-
Plot the percentage of specific binding of the radioligand against the logarithm of the concentration of the test compound to generate a competition curve.
-
Determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Signaling Pathways
The oxytocin and vasopressin receptors are G protein-coupled receptors (GPCRs) that, upon activation, trigger distinct intracellular signaling cascades.
Caption: Simplified signaling pathways of oxytocin and vasopressin receptors.
Experimental Workflow
The process of evaluating the cross-reactivity of a compound like this compound follows a structured workflow.
References
Head-to-Head Comparison: (S)-Retosiban and Barusiban as Oxytocin Receptor Antagonists
A Comprehensive Guide for Researchers and Drug Development Professionals
(S)-Retosiban and Barusiban have emerged as significant oxytocin receptor (OTR) antagonists, representing two distinct chemical classes, with the shared goal of managing preterm labor. This guide provides a detailed, data-driven comparison of their pharmacological profiles, mechanisms of action, and clinical findings to assist researchers and professionals in the fields of obstetrics and drug development.
Overview and Mechanism of Action
Both this compound and Barusiban are competitive antagonists of the oxytocin receptor, a G-protein coupled receptor crucial for uterine contractions during labor.[1] By blocking the binding of endogenous oxytocin to its receptor, these compounds inhibit the downstream signaling cascade that leads to myometrial contractions.[1][2]
This compound is an orally active, non-peptide antagonist.[2][3] Its chemical structure, a 2,5-diketopiperazine derivative, confers favorable pharmacokinetic properties, including good aqueous solubility and low protein binding.
Barusiban , in contrast, is a peptide-based antagonist. It is recognized for its high potency and long duration of action.
The downstream signaling pathway inhibited by both antagonists is depicted below. Oxytocin binding to its receptor typically activates Gαq/11, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from the sarcoplasmic reticulum, and DAG activates protein kinase C (PKC). The increased intracellular calcium binds to calmodulin, activating myosin light chain kinase (MLCK) and resulting in uterine muscle contraction.
Quantitative Pharmacological Data
The following table summarizes the key in vitro pharmacological parameters for this compound and Barusiban, highlighting their affinity for the oxytocin receptor and selectivity over related vasopressin receptors.
| Parameter | This compound | Barusiban | Reference |
| Target Receptor | Oxytocin Receptor (OTR) | Oxytocin Receptor (OTR) | |
| Chemical Class | Non-peptide, 2,5-diketopiperazine | Peptide | |
| Binding Affinity (Ki) | 0.65 nM (human OTR) | 0.8 nM (human OTR in COS cells) | |
| Selectivity | >1400-fold over vasopressin receptors | High selectivity for OTR over V1a receptor | |
| Administration Route | Oral, Intravenous | Intravenous |
Preclinical and Clinical Efficacy
This compound
Preclinical studies in rats demonstrated that both intravenous and oral administration of this compound produced a dose-dependent decrease in oxytocin-induced uterine contractions. In late-term pregnant rats, it significantly reduced spontaneous uterine contractions. A phase II proof-of-concept study in women with spontaneous preterm labor showed that intravenous retosiban was associated with a favorable efficacy and safety profile. This study provided the rationale for further evaluation in phase III trials. However, subsequent phase III trials comparing retosiban to placebo and atosiban were terminated early due to slow recruitment.
Barusiban
In vitro studies using isolated human myometrium showed that Barusiban inhibits oxytocin-induced contractions in tissue from both preterm and term pregnancies, with a potency at least as great as atosiban. In non-human primate models, Barusiban was shown to be three to four times more potent than atosiban and to have a much longer duration of action (>13-15 hours compared to 1-3 hours for atosiban). Despite these promising preclinical and in vitro results, a randomized, double-blind, placebo-controlled trial in women with threatened preterm labor at a late gestational age (34-35 weeks) found that an intravenous bolus of Barusiban was no more effective than placebo in stopping preterm labor.
Experimental Protocols
Radioligand Binding Assay for Receptor Affinity (General Protocol)
A common method to determine the binding affinity (Ki) of a compound for its receptor is a competitive radioligand binding assay. The following provides a generalized protocol.
Detailed Steps:
-
Membrane Preparation: Cells (e.g., CHO or HEK293) stably expressing the human oxytocin receptor are harvested and homogenized in a suitable buffer. The homogenate is then centrifuged to pellet the cell membranes, which are subsequently washed and resuspended.
-
Binding Reaction: In a multi-well plate, the membrane preparation is incubated with a constant concentration of a radiolabeled oxytocin receptor ligand (e.g., [³H]-oxytocin) and a range of concentrations of the unlabeled competitor drug (this compound or Barusiban).
-
Incubation: The reaction is allowed to incubate at a specific temperature for a set period to reach equilibrium.
-
Separation: The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand while allowing the unbound radioligand to pass through.
-
Quantification: The radioactivity on the filters is measured using a scintillation counter.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of the competitor. A sigmoidal dose-response curve is fitted to the data to determine the IC50 value. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation, which also takes into account the concentration and affinity of the radioligand.
In Vitro Myometrial Contraction Assay
This assay assesses the functional effect of the antagonists on uterine muscle contractility.
-
Tissue Preparation: Myometrial biopsies are obtained from pregnant women undergoing cesarean section. Small strips of myometrium are dissected and mounted in organ baths containing a physiological salt solution, maintained at 37°C and aerated with a gas mixture (e.g., 95% O₂, 5% CO₂).
-
Equilibration: The tissue strips are allowed to equilibrate under a resting tension.
-
Contraction Induction: Spontaneous contractions are recorded, or contractions are induced by adding a specific concentration of oxytocin to the bath.
-
Antagonist Application: Once stable contractions are established, increasing concentrations of the antagonist (this compound or Barusiban) are added to the organ bath.
-
Data Recording and Analysis: The isometric tension of the muscle strips is continuously recorded. The inhibitory effect of the antagonist is quantified by measuring the reduction in the amplitude and frequency of contractions.
Summary and Conclusion
This compound and Barusiban are both potent and selective oxytocin receptor antagonists that have been investigated for the treatment of preterm labor. This compound, a non-peptide, orally active compound, showed initial promise in a phase II clinical trial. Barusiban, a peptide antagonist, demonstrated high potency and a long duration of action in preclinical models but did not show efficacy over placebo in a clinical trial in women with threatened preterm labor at a late gestational age.
The differing chemical nature of these two compounds—a small molecule versus a peptide—results in different pharmacokinetic profiles, which may influence their clinical utility. While both effectively block the oxytocin receptor in vitro, their clinical translation has faced challenges. The data presented in this guide provides a basis for understanding the pharmacological distinctions between these two agents and may inform future research and development of tocolytic therapies.
References
(S)-Retosiban: A Comparative Analysis of In Vitro and In Vivo Efficacy in Oxytocin Receptor Antagonism
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro and in vivo activity of (S)-Retosiban, a selective oxytocin receptor antagonist, with the established tocolytic agent, atosiban. The information presented is supported by experimental data to aid in the evaluation of this compound's potential as a therapeutic agent for conditions such as preterm labor.
Executive Summary
This compound is a potent and highly selective competitive antagonist of the oxytocin receptor. In vitro studies demonstrate its high binding affinity for the human oxytocin receptor, with a significantly greater selectivity compared to its affinity for vasopressin receptors. This selectivity profile suggests a lower potential for off-target effects. In vivo studies in animal models have shown that this compound effectively inhibits both spontaneous and oxytocin-induced uterine contractions. When compared to atosiban, another oxytocin receptor antagonist, this compound exhibits a distinct pharmacological profile. This guide will delve into the quantitative data from key preclinical studies, outline the methodologies of these experiments, and provide visual representations of the relevant biological pathways and experimental workflows.
In Vitro Activity Comparison
The in vitro potency and selectivity of this compound and atosiban have been characterized through various assays, including receptor binding and functional antagonism studies.
Table 1: In Vitro Comparison of this compound and Atosiban Activity at the Oxytocin Receptor
| Parameter | This compound | Atosiban | Reference |
| Binding Affinity (Ki) at human OT Receptor | 0.65 nM | ~10 nM | [1][2][3] |
| Binding Affinity (Ki) at rat OT Receptor | 4.1 nM | Not Reported | [2] |
| Functional Antagonism (pA2) in human myometrium | Not Reported | 7.71 (in vitro, no Mg2+) | [4] |
| Selectivity for OT Receptor over Vasopressin (V1a) Receptor | >1400-fold | Mixed V1a/oxytocin receptor antagonist |
Key Findings:
-
This compound demonstrates a higher binding affinity for the human oxytocin receptor (Ki = 0.65 nM) compared to atosiban (Ki ≈ 10 nM).
-
This compound exhibits exceptional selectivity for the oxytocin receptor, being over 1400 times more selective for the oxytocin receptor than for vasopressin receptors. In contrast, atosiban is known to have mixed antagonist activity at both oxytocin and vasopressin V1a receptors.
In Vivo Activity Comparison
The efficacy of this compound in living organisms has been assessed in preclinical models, primarily focusing on its ability to inhibit uterine contractions.
Table 2: In Vivo Efficacy of this compound and Atosiban in Animal Models
| Parameter | This compound | Atosiban | Animal Model | Reference |
| Inhibition of Oxytocin-Induced Uterine Contractions (ID50) | 0.27 mg/kg (i.v.) | Not Reported in a directly comparable rat model | Anesthetized, non-pregnant female rats | |
| Inhibition of Spontaneous Uterine Contractions | Dose-dependent reduction (0.3-3 mg/kg, i.v.) | Effective in a rat preterm labor model | Late-term pregnant rats | |
| Prevention of Preterm Birth | Not Reported | Reduced preterm birth rate (1.75 or 3.5 mg/kg, s.c.) | Mifepristone-induced preterm labor in mice |
Key Findings:
-
Intravenous administration of this compound in rats produces a dose-dependent decrease in oxytocin-induced uterine contractions with an ID50 of 0.27 mg/kg.
-
This compound also significantly reduces spontaneous uterine contractions in late-term pregnant rats.
Experimental Protocols
In Vitro Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound for the oxytocin receptor.
Methodology:
-
Membrane Preparation: Membranes are prepared from cells stably expressing the human or rat oxytocin receptor (e.g., CHO or HEK293 cells).
-
Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2 and 0.1% BSA) is used.
-
Radioligand: A radiolabeled oxytocin receptor antagonist, such as [3H]-oxytocin, is used.
-
Competition Assay: A fixed concentration of the radioligand is incubated with the receptor membranes in the presence of increasing concentrations of the unlabeled test compound (this compound or atosiban).
-
Incubation: The mixture is incubated to allow binding to reach equilibrium.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vitro Myometrial Strip Contraction Assay
Objective: To assess the functional antagonist activity of a test compound on uterine muscle contractions.
Methodology:
-
Tissue Preparation: Myometrial strips are isolated from the uteri of pregnant or non-pregnant rats or from human biopsies obtained during cesarean section.
-
Organ Bath Setup: The strips are mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O2/5% CO2.
-
Tension Recording: The strips are connected to an isometric force transducer to record contractile activity.
-
Agonist Stimulation: After an equilibration period, uterine contractions are induced by adding a specific concentration of oxytocin to the organ bath.
-
Antagonist Application: Once stable contractions are established, increasing concentrations of the antagonist (this compound or atosiban) are added to the bath.
-
Data Analysis: The inhibitory effect of the antagonist on the amplitude and frequency of oxytocin-induced contractions is measured. A Schild analysis can be performed to determine the pA2 value, which is the negative logarithm of the molar concentration of an antagonist that produces a two-fold rightward shift in the agonist's concentration-response curve.
In Vivo LPS-Induced Preterm Labor Model in Rats
Objective: To evaluate the efficacy of a test compound in preventing inflammation-induced preterm labor.
Methodology:
-
Animal Model: Timed-pregnant rats (e.g., Sprague-Dawley) are used.
-
Induction of Preterm Labor: On a specific day of gestation (e.g., day 17), preterm labor is induced by intrauterine or intraperitoneal administration of lipopolysaccharide (LPS).
-
Test Compound Administration: The test compound (this compound or atosiban) or vehicle is administered at various doses and time points relative to the LPS challenge (e.g., subcutaneously or intravenously).
-
Monitoring: The animals are continuously monitored for signs of labor, including delivery of pups.
-
Efficacy Endpoints: The primary endpoints are the latency to delivery (time from LPS injection to the delivery of the first pup) and the percentage of animals that deliver preterm within a specified timeframe (e.g., 24-48 hours). Pup survival can also be assessed.
Mandatory Visualizations
Signaling Pathway of Oxytocin Receptor Activation
Caption: Oxytocin receptor signaling pathway leading to myometrial contraction.
Experimental Workflow for In Vitro Myometrial Strip Contraction Assay
Caption: Workflow for assessing antagonist activity on myometrial contractility.
Conclusion
The available preclinical data indicate that this compound is a highly potent and selective oxytocin receptor antagonist. Its superior binding affinity and selectivity for the human oxytocin receptor compared to atosiban suggest the potential for a more targeted therapeutic effect with a lower risk of off-target effects related to vasopressin receptor blockade. The in vivo data in rats corroborate its potent inhibitory effect on uterine contractions.
Further head-to-head comparative studies, particularly in vivo studies in the same animal model, would be beneficial to more definitively establish the relative potency and efficacy of this compound and atosiban. The detailed experimental protocols and pathway diagrams provided in this guide offer a framework for designing and interpreting such studies. The strong preclinical profile of this compound warrants its continued investigation as a potential therapeutic agent for the management of preterm labor and other conditions driven by oxytocin receptor activation.
References
- 1. Retosiban - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Effect of oxytocin antagonists on the activation of human myometrium in vitro: atosiban prevents oxytocin-induced desensitization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Receptors for and myometrial responses to oxytocin and vasopressin in preterm and term human pregnancy: effects of the oxytocin antagonist atosiban - PubMed [pubmed.ncbi.nlm.nih.gov]
Reproducibility of (S)-Retosiban Experiments: A Comparative Guide
(S)-Retosiban, a selective oral oxytocin receptor antagonist, has been the subject of numerous preclinical and clinical investigations for its potential role in preventing preterm labor. This guide provides a comparative analysis of the available experimental data on this compound, with a focus on the reproducibility of findings and a comparison with the alternative tocolytic agent, Atosiban. The premature termination of pivotal Phase III clinical trials due to recruitment challenges significantly impacts the conclusive assessment of its efficacy and the reproducibility of initial promising results.
Executive Summary
This compound (GSK221149A) is a potent and highly selective antagonist of the oxytocin receptor, demonstrating a high affinity (Ki = 0.65 nM) and over 1400-fold selectivity against the closely related vasopressin receptors.[1][2] Preclinical studies have consistently shown its efficacy in inhibiting uterine contractions. However, the translation of these findings into robust clinical evidence has been hampered by the early termination of large-scale Phase III trials. This guide synthesizes the available data to provide a clear overview for researchers, scientists, and drug development professionals.
Preclinical Data: High Affinity and In Vitro Efficacy
Preclinical investigations have established the fundamental pharmacological profile of this compound.
Table 1: Preclinical Profile of this compound
| Parameter | Finding | Species/Model | Citation |
| Receptor Binding Affinity (Ki) | 0.65 nM for human oxytocin receptor | Human recombinant receptors | [1][2] |
| Receptor Selectivity | >1400-fold selective for oxytocin receptor over vasopressin receptors | Human recombinant receptors | [1] |
| In Vitro Uterine Contractility | Significantly reduced spontaneous and oxytocin-induced myometrial strip contractions | Human and Rat myometrium | |
| In Vivo Uterine Contractility | Dose-dependent decrease in oxytocin-induced uterine contractions | Non-pregnant female rats | |
| In Vivo Spontaneous Contractions | Significantly reduced spontaneous uterine contractions | Late-term pregnant rats | |
| Stretch-Induced Contractions | Prevented stretch-induced stimulation of myometrial contractility | Human myometrial explants | |
| In Vivo Efficacy (Primate Model) | Reduced risk of spontaneous delivery | Cynomolgus monkeys |
These preclinical findings have been largely consistent across different models, demonstrating the potent and specific action of this compound at the oxytocin receptor and its ability to inhibit uterine contractions under various stimuli.
Clinical Data: Challenges in Reproducibility
Phase II Clinical Trial Data
A Phase II, randomized, double-blind, placebo-controlled trial provided initial proof-of-concept for the use of intravenous this compound in women with spontaneous preterm labor.
Table 2: Efficacy and Safety of Intravenous this compound in a Phase II Trial
| Outcome Measure | This compound (n=30) | Placebo (n=34) | Relative Risk (95% CrI) / Mean Difference (95% CrI) | Citation |
| Uterine Quiescence | 62% | 41% | 1.53 (0.98, 2.48) | |
| Mean Time to Delivery | - | - | 8.2 days (2.7, 13.74) longer with Retosiban | |
| Preterm Births | 18.7% | 47.2% | 0.38 (0.15, 0.81) | |
| Maternal Adverse Events | 47% | 50% | - | |
| Maternal Serious Adverse Events | 7% | 6% | - |
Terminated Phase III Clinical Trial Data
The following tables summarize the limited data from the prematurely terminated Phase III trials. It is crucial to interpret these results with caution due to the small sample sizes.
Table 3: this compound vs. Placebo (Terminated Phase III Trial)
| Outcome Measure | This compound (n=10) | Placebo (n=13) | Result | Citation |
| Mean Gestational Age at Randomization | 30.8 weeks | 30.5 weeks | Similar between groups | |
| Mean Time to Delivery/Treatment Failure | 18.9 days | 11.1 days | - |
Table 4: this compound vs. Atosiban (Terminated Phase III Trial)
| Outcome Measure | This compound (n=47) | Atosiban (n=50) | Result | Citation |
| Mean Gestational Age at Randomization | 31.5 weeks | 31.5 weeks | Identical between groups | |
| Adjusted Mean Time to Delivery | 32.51 days | 33.71 days | Not statistically significant (p > 0.05) | |
| Delivery before 37 weeks | 54.3% | 56.0% | - | |
| Drug-Related Maternal Adverse Events | 3 participants | 2 participants | - |
The data from the terminated trials, while not statistically robust, do not suggest a significant superiority of this compound over Atosiban in prolonging pregnancy.
Experimental Protocols
Detailed, step-by-step experimental protocols are proprietary and not fully available in the public domain. However, based on the published literature, the following methodologies were employed in key experiments.
Receptor Binding Assays
-
Objective: To determine the binding affinity (Ki) of this compound to the human oxytocin receptor.
-
Methodology: Competitive radioligand binding assays were likely performed using membranes from cells expressing the recombinant human oxytocin receptor.
-
A radiolabeled ligand with known affinity for the oxytocin receptor is incubated with the receptor preparation in the presence of varying concentrations of unlabeled this compound.
-
The amount of bound radioligand is measured, and the concentration of this compound that inhibits 50% of the specific binding (IC50) is determined.
-
The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
-
In Vitro Uterine Contractility Assays
-
Objective: To assess the ability of this compound to inhibit uterine muscle contractions.
-
Methodology:
-
Myometrial tissue strips were obtained from human biopsies (during cesarean section) or from rats.
-
The strips were mounted in an organ bath containing a physiological salt solution and maintained at 37°C.
-
Spontaneous contractions or contractions induced by oxytocin were recorded isometrically.
-
This compound was added to the bath at various concentrations, and the change in the frequency and amplitude of contractions was measured.
-
Clinical Trial Protocols (General Overview)
-
Phase II and III trials were randomized, double-blind, and multicenter.
-
Inclusion Criteria: Pregnant women with spontaneous preterm labor, typically between 24 and 34 weeks of gestation, with confirmed uterine contractions and cervical changes.
-
Intervention:
-
This compound: Intravenous administration, typically a loading dose followed by a continuous infusion.
-
Atosiban: Administered according to the standard clinical protocol, which includes an initial intravenous bolus followed by a multi-step infusion.
-
Placebo: A matching intravenous infusion (e.g., 0.9% sodium chloride).
-
-
Primary Endpoints:
-
Time to delivery or treatment failure.
-
Uterine quiescence (e.g., ≤ 4 contractions per hour).
-
-
Safety Assessments: Monitoring of maternal, fetal, and neonatal adverse events.
Signaling Pathways and Experimental Workflows
Oxytocin Receptor Signaling Pathway
This compound acts as a competitive antagonist at the oxytocin receptor, which is a G-protein coupled receptor (GPCR). Its activation by oxytocin primarily involves coupling to the Gq alpha subunit, leading to the activation of phospholipase C (PLC) and the subsequent production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, leading to myometrial contraction. This compound blocks this cascade by preventing oxytocin from binding to its receptor.
Caption: Oxytocin receptor signaling pathway and the inhibitory action of this compound.
General Experimental Workflow for Preclinical Evaluation
The preclinical assessment of a novel tocolytic agent like this compound typically follows a structured workflow, from initial target validation to in vivo efficacy studies.
Caption: A typical preclinical experimental workflow for a tocolytic agent.
Conclusion
The available evidence on this compound presents a mixed picture. Preclinical data strongly and consistently support its profile as a potent and selective oxytocin receptor antagonist with clear tocolytic effects in vitro and in animal models. Initial Phase II clinical data were promising, suggesting a potential benefit in prolonging pregnancy. However, the critical issue of reproducibility arises from the premature termination of the larger, more definitive Phase III trials. The limited data from these trials do not provide sufficient evidence to confirm the efficacy of this compound in a clinical setting, nor to establish its superiority over the existing alternative, Atosiban.
For researchers and drug developers, the story of this compound underscores the significant challenges in translating promising preclinical findings into clinically proven therapies, particularly in a complex and difficult-to-recruit patient population such as those in spontaneous preterm labor. Future research in this area will require innovative clinical trial designs and collaborative efforts to overcome recruitment hurdles and definitively assess the clinical utility of novel tocolytic agents.
References
(S)-Retosiban: A Validated Negative Control for Oxytocin Receptor Studies
For researchers in pharmacology, neuroscience, and reproductive biology, the selective oxytocin receptor antagonist (S)-Retosiban provides an essential tool for validating experimental findings. As the significantly less active stereoisomer of the potent antagonist Retosiban ((3R, 6R, 7R)-Retosiban), this compound serves as an ideal negative control to ensure that observed effects are specifically mediated by oxytocin receptor blockade.
This guide provides a comprehensive comparison of this compound with its active counterpart and other common oxytocin receptor antagonists, supported by experimental data and detailed protocols.
Comparative Analysis of Oxytocin Receptor Antagonists
The selection of an appropriate negative control is critical for the rigorous interpretation of experimental data. This compound's utility as a negative control stems from its dramatically reduced affinity for the oxytocin receptor compared to the active (R,R,R)-isomer.
| Compound | Stereochemistry | Receptor Binding Affinity (Ki) | Selectivity vs. Vasopressin Receptors (V1a) | Primary Use in Oxytocin Studies |
| Retosiban | (3R, 6R, 7R) | 0.65 nM (human)[1][2] | >1400-fold[1][2] | Potent, selective antagonist |
| This compound | (3S, 6S, 7S) | >500-fold less active than Retosiban[1] | Not specified, but expected to be low | Negative Control |
| Atosiban | Peptide analog | ~7.71 pA2 (in vitro, no Mg2+) | Lower selectivity, also antagonizes V1a receptor | Non-selective antagonist |
Experimental Evidence Supporting this compound as a Negative Control
The key characteristic that validates this compound as a negative control is its significantly lower binding affinity for the oxytocin receptor. The stereochemistry of the molecule is crucial for its interaction with the receptor's binding pocket. The (3R, 6R, 7R) configuration of Retosiban allows for optimal binding and potent antagonism. In contrast, the (3S, 6S, 7S) stereoisomer, this compound, exhibits a drastically reduced affinity, rendering it largely inactive at concentrations where Retosiban is effective. This stereochemical specificity provides a robust method for demonstrating that the observed biological effects of Retosiban are due to its specific interaction with the oxytocin receptor. Any off-target or non-specific effects would likely be observed with both isomers, while receptor-specific effects will only be present with the active (R,R,R)-isomer.
Oxytocin Receptor Signaling Pathway
The oxytocin receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 pathway. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, leading to various cellular responses, including smooth muscle contraction.
Caption: Oxytocin receptor signaling pathway and points of intervention.
Experimental Workflow for Evaluating Oxytocin Receptor Antagonists
A typical workflow to characterize a novel oxytocin receptor antagonist and validate its specificity using a negative control like this compound involves a series of in vitro assays.
Caption: Experimental workflow for antagonist characterization.
Experimental Protocols
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of test compounds for the oxytocin receptor.
Methodology:
-
Membrane Preparation: Crude membrane fractions are prepared from cells stably expressing the human oxytocin receptor (e.g., CHO or HEK293 cells).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2 and 0.1% BSA.
-
Radioligand: [3H]-Oxytocin is commonly used.
-
Procedure:
-
In a 96-well plate, incubate the cell membranes with a fixed concentration of [3H]-Oxytocin and varying concentrations of the test compound ((R)-Retosiban, this compound, or other antagonists).
-
Total binding is determined in the absence of any competitor, while non-specific binding is measured in the presence of a high concentration of unlabeled oxytocin.
-
Incubate at room temperature for a specified time to reach equilibrium.
-
Separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Measure the radioactivity retained on the filters using liquid scintillation counting.
-
-
Data Analysis: The IC50 value (concentration of competitor that inhibits 50% of specific binding) is determined by non-linear regression analysis of the competition binding curves. The Ki value is then calculated using the Cheng-Prusoff equation.
Inositol Phosphate (IP) Accumulation Assay
Objective: To assess the functional antagonism of the oxytocin receptor by measuring the inhibition of oxytocin-stimulated IP production.
Methodology:
-
Cell Culture: Use cells endogenously or recombinantly expressing the oxytocin receptor.
-
Labeling: Pre-incubate cells with [3H]-myo-inositol to label the cellular phosphoinositide pools.
-
Procedure:
-
Wash the cells and pre-incubate with a buffer containing LiCl (to inhibit inositol monophosphatases).
-
Add the test antagonist at various concentrations, followed by a fixed concentration of oxytocin (typically the EC80).
-
Incubate to allow for IP accumulation.
-
Stop the reaction with a cold acid solution (e.g., perchloric acid).
-
Separate the inositol phosphates from free inositol using anion-exchange chromatography.
-
Quantify the radioactivity of the IP fraction.
-
-
Data Analysis: Plot the inhibition of oxytocin-stimulated IP accumulation against the antagonist concentration to determine the IC50.
In Vitro Uterine Contraction Assay
Objective: To evaluate the effect of antagonists on oxytocin-induced smooth muscle contraction.
Methodology:
-
Tissue Preparation: Obtain myometrial strips from a suitable animal model (e.g., rat or human biopsies).
-
Organ Bath Setup: Mount the tissue strips in an organ bath containing physiological salt solution, maintained at 37°C and aerated with 95% O2/5% CO2.
-
Procedure:
-
Allow the tissues to equilibrate under a resting tension.
-
Record baseline contractile activity.
-
Pre-incubate the tissues with the antagonist ((R)-Retosiban or this compound) for a defined period.
-
Induce contractions with a cumulative concentration-response curve to oxytocin.
-
Record the isometric contractions using a force transducer.
-
-
Data Analysis: Compare the oxytocin concentration-response curves in the presence and absence of the antagonists to determine the potency of the antagonist (often expressed as a pA2 value).
By employing this compound as a negative control in these and other experimental paradigms, researchers can confidently attribute the observed effects of (R)-Retosiban to its specific antagonism of the oxytocin receptor, thereby enhancing the validity and impact of their findings.
References
Assessing the Specificity of (S)-Retosiban's Effects: A Comparative Guide
(S)-Retosiban is a potent and selective oxytocin receptor antagonist that has been investigated for its potential in managing preterm labor. Its efficacy and safety profile are critically dependent on its specificity for the oxytocin receptor (OTR) over other related receptors, particularly the vasopressin (AVP) receptors (V1a, V1b, and V2), due to the high degree of structural homology between these receptors and their ligands. This guide provides a comparative analysis of the specificity of this compound against other oxytocin receptor antagonists, supported by experimental data and detailed methodologies.
Comparative Analysis of Receptor Binding Affinity
The primary measure of a drug's specificity is its binding affinity for its target receptor compared to off-target receptors. This is typically quantified by the inhibition constant (Ki), which represents the concentration of the drug required to occupy 50% of the receptors. A lower Ki value indicates a higher binding affinity.
The following table summarizes the binding affinities of this compound and other oxytocin receptor antagonists for the human oxytocin and vasopressin receptors.
| Compound | OTR (Ki, nM) | V1aR (Ki, nM) | V1bR (Ki, nM) | V2R (Ki, nM) | Selectivity (OTR vs V1aR) |
| This compound | 0.65[1] | >1400-fold less than OTR[1][2] | >1400-fold less than OTR[2] | >1400-fold less than OTR[2] | >1400-fold |
| Atosiban | 7.3 - 76.4 | 4.7 - 5.1 | - | - | ~0.7 - 10.5-fold |
| Barusiban | 0.64 - 0.8 | 11 | - | - | ~13.8 - 17.2-fold |
| Epelsiban | 0.13 | >6500 | >8300 | >4100 | >50,000-fold |
Data presented as Ki values (nM). A lower Ki indicates higher affinity. Selectivity is calculated as the ratio of Ki values (Ki V1aR / Ki OTR).
As the data indicates, this compound demonstrates high affinity for the human oxytocin receptor with a Ki of 0.65 nM. Importantly, it exhibits over 1400-fold selectivity for the OTR over the vasopressin receptors, suggesting a low potential for off-target effects related to vasopressin receptor antagonism. In comparison, Atosiban, a clinically used tocolytic, shows comparable or even slightly higher affinity for the V1a receptor than the oxytocin receptor in some studies. Barusiban shows good selectivity for the OTR over the V1aR, though not as pronounced as this compound. Epelsiban displays the highest in vitro affinity and selectivity of the compounds listed.
Functional Antagonism at the Oxytocin Receptor
Beyond binding affinity, it is crucial to assess the functional consequences of receptor binding. The potency of a competitive antagonist is often expressed as a pA2 value, which is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the agonist concentration-response curve. A higher pA2 value indicates greater antagonist potency.
| Compound | pA2 at Human Myometrium |
| This compound | Not explicitly reported, but demonstrated potent inhibition of oxytocin-induced contractions |
| Atosiban | 7.81 - 7.86 |
| Barusiban | 9.76 - 9.89 |
| Epelsiban | Not explicitly reported, but demonstrated concentration-dependent inhibition of oxytocin-induced contractions |
Studies on isolated human myometrium have shown that Barusiban is a more potent functional antagonist than Atosiban, as indicated by its significantly higher pA2 value. While a specific pA2 value for this compound was not found in the reviewed literature, in vitro pharmacological studies have demonstrated its ability to significantly reduce the contractile activity of both spontaneously active and oxytocin-stimulated human myometrial strips.
Signaling Pathways and Specificity
The oxytocin receptor primarily signals through the Gq/11 protein, leading to the activation of phospholipase C (PLC), production of inositol trisphosphate (IP3), and a subsequent increase in intracellular calcium, which triggers myometrial contraction. However, the OTR can also couple to other G proteins, such as Gi, leading to different downstream effects. The specificity of an antagonist's effect can also be defined by which of these pathways it blocks.
This compound, Barusiban, and Epelsiban are understood to be competitive antagonists at the OTR, primarily blocking the Gq-mediated pathway that leads to uterine contractions. Atosiban, however, has been shown to be a "biased agonist". While it antagonizes the Gq-coupled pathway, it acts as an agonist at the Gi-coupled pathway. This can lead to the activation of downstream signaling molecules like ERK1/2 and may have implications for cell proliferation and inflammation. This biased agonism is a key differentiator in the specificity of Atosiban's effects compared to the more straightforward competitive antagonism of this compound.
Experimental Protocols
The data presented in this guide are primarily derived from two key types of in vitro experiments: radioligand binding assays and functional bioassays.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.
Objective: To determine the inhibition constant (Ki) of a test compound for a specific receptor.
Materials:
-
Cell membranes prepared from cell lines (e.g., HEK293 or CHO) stably expressing the human oxytocin or vasopressin receptors.
-
Radiolabeled ligand (e.g., [3H]-Oxytocin or a selective radiolabeled antagonist).
-
Unlabeled test compounds (this compound, Atosiban, etc.).
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Cells expressing the receptor of interest are harvested, homogenized in a lysis buffer, and centrifuged to pellet the cell membranes. The membranes are then washed and resuspended in the binding buffer. Protein concentration is determined using a standard assay (e.g., BCA assay).
-
Competition Binding: A constant concentration of the radiolabeled ligand is incubated with the cell membranes in the presence of increasing concentrations of the unlabeled test compound.
-
Incubation: The reaction is incubated at a specific temperature (e.g., 25°C) for a set time (e.g., 60-120 minutes) to reach equilibrium.
-
Separation: The incubation is terminated by rapid vacuum filtration through glass fiber filters, which trap the membranes with the bound radioligand. The filters are then washed with ice-cold buffer to remove any unbound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of the test compound. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated from the IC50 using the Cheng-Prusoff equation.
Functional Bioassay (Myometrial Contraction Assay)
This assay is used to determine the functional potency (pA2) of an antagonist in a physiologically relevant tissue.
Objective: To determine the pA2 value of an antagonist for the inhibition of oxytocin-induced myometrial contractions.
Materials:
-
Myometrial tissue strips obtained from biopsies during cesarean sections.
-
Organ bath system with physiological salt solution (e.g., Krebs-Ringer bicarbonate buffer) maintained at 37°C and aerated with 95% O2/5% CO2.
-
Isometric force transducer and data acquisition system.
-
Oxytocin and test antagonists.
Procedure:
-
Tissue Preparation: Myometrial strips are dissected and mounted in the organ baths under a resting tension.
-
Equilibration: The tissues are allowed to equilibrate for a period, during which they may develop spontaneous contractions.
-
Agonist Dose-Response: A cumulative concentration-response curve to oxytocin is generated to determine the baseline contractile response.
-
Antagonist Incubation: The tissues are washed and then incubated with a fixed concentration of the antagonist for a set period.
-
Repeat Agonist Dose-Response: A second cumulative concentration-response curve to oxytocin is generated in the presence of the antagonist.
-
Data Analysis: The dose-response curves for oxytocin in the absence and presence of the antagonist are plotted. The dose ratio (the ratio of the EC50 of oxytocin in the presence and absence of the antagonist) is calculated. The pA2 value is then determined using the Schild equation.
Conclusion
The available experimental data indicates that this compound is a highly potent and selective antagonist of the human oxytocin receptor. Its high selectivity over vasopressin receptors suggests a lower likelihood of off-target effects compared to less selective antagonists like Atosiban. Furthermore, this compound appears to act as a pure competitive antagonist, blocking the primary signaling pathway leading to myometrial contraction without the complicating biased agonism observed with Atosiban. This high degree of specificity for the oxytocin receptor and its primary contractile signaling pathway makes this compound a promising candidate for further investigation as a targeted therapy for conditions such as preterm labor.
References
Retosiban in Preterm Labor: A Comparative Analysis of Clinical Trial Data
An in-depth examination of the clinical trial landscape for Retosiban, an investigatórial oxytocin antagonist, reveals a compound with a favorable safety profile and potential for prolonging pregnancy in women experiencing spontaneous preterm labor. However, the termination of its Phase 3 clinical trial program due to slow recruitment has left its ultimate efficacy and place in therapy unresolved. This guide provides a comprehensive comparison of Retosiban's performance against placebo and the active comparator, Atosiban, supported by available clinical trial data and experimental protocols.
Retosiban, also known as GSK-221,149-A, is a potent and highly selective oral oxytocin receptor antagonist.[1] It works by competitively blocking oxytocin receptors in the uterine smooth muscle, thereby inhibiting the contractions that lead to preterm labor.[2] This mechanism offers a targeted approach to tocolysis, potentially avoiding off-target effects associated with other tocolytic agents.
Comparative Efficacy in Clinical Trials
Clinical studies have evaluated the efficacy of Retosiban in delaying delivery and improving neonatal outcomes. The primary endpoints in these trials typically included the time to delivery and the incidence of neonatal morbidity and mortality.
Retosiban versus Placebo
A Phase 2 proof-of-concept study demonstrated that intravenous Retosiban significantly increased the time to delivery compared to placebo.[3] In this randomized, double-blind, placebo-controlled trial, women treated with Retosiban had a mean increase in time to delivery of 8.2 days.[3] Furthermore, the proportion of preterm births was significantly lower in the Retosiban group (18.7%) compared to the placebo group (47.2%).[3] While the primary endpoint of uterine quiescence was not met with statistical significance, the trend favored Retosiban.
However, a subsequent systematic review and meta-analysis of three randomized clinical trials involving 116 patients concluded that Retosiban showed no clear benefit over placebo in the management of preterm labor. This analysis found no significant differences in births at term, births within 7 days of treatment, or the need for rescue tocolytics. It is important to note that the Phase 3 placebo-controlled trial was terminated early due to slow recruitment, which may have limited the power to detect significant differences.
Retosiban versus Atosiban
A Phase 3 trial was initiated to compare the efficacy and safety of Retosiban with Atosiban, another oxytocin antagonist. This trial was also terminated prematurely due to recruitment challenges. The available data from the 97 enrolled participants showed no statistically significant difference in the time to delivery between the Retosiban and Atosiban groups. The adjusted mean time to delivery was 32.5 days for Retosiban and 33.7 days for Atosiban.
The following table summarizes the key efficacy data from the available clinical trials:
| Outcome | Retosiban | Placebo | Atosiban | Study |
| Mean Time to Delivery (days) | 19.2 | 16.3 | - | Saade et al. (Placebo-controlled) |
| Adjusted Mean Time to Delivery (days) | 32.5 | - | 33.7 | Saade et al. (Atosiban-controlled) |
| Mean Difference in Time to Delivery vs. Placebo (days) | 8.2 | - | - | Brown et al. |
| Proportion of Preterm Births (%) | 18.7 | 47.2 | - | Brown et al. |
| Uterine Quiescence Achieved (%) | 62 | 41 | - | Brown et al. |
Safety and Tolerability Profile
Across the clinical trial program, Retosiban has demonstrated a favorable safety and tolerability profile for both mothers and neonates.
Maternal Safety
In the Phase 2 study, maternal adverse events were comparable between the Retosiban and placebo groups. Similarly, in the prematurely terminated Phase 3 trials, adverse events were no more common with Retosiban than with either placebo or Atosiban.
Neonatal Safety
Neonatal outcomes have been a key focus of the Retosiban development program. The ARIOS follow-up study, which assessed infants whose mothers participated in the Phase 3 trials, showed no unexpected adverse outcomes or impairments with Retosiban exposure. The incidence of serious adverse events was lower in the Retosiban group (6.1%) compared to the comparator group (12.2%). Furthermore, neurodevelopmental assessments at 18 and 24 months did not raise any safety concerns.
The table below summarizes the key safety findings:
| Adverse Event | Retosiban | Placebo | Atosiban | Study |
| Maternal Adverse Events (%) | 47 | 50 | - | Brown et al. |
| Maternal Serious Adverse Events (%) | 7 | 6 | - | Brown et al. |
| Neonatal Adverse Events (%) | 13 | 21 | - | Brown et al. |
| Neonatal Serious Adverse Events (%) | 7 | 9 | - | Brown et al. |
| Neonatal Serious Adverse Events (ARIOS study) (%) | 6.1 | - | 12.2 (Comparator) | Thornton et al. |
Experimental Protocols
Phase 2 Proof-of-Concept Study (Retosiban vs. Placebo)
This was a randomized, double-blind, placebo-controlled trial involving women in spontaneous preterm labor between 30 and 35 weeks' gestation with an uncomplicated singleton pregnancy.
-
Intervention: Intravenous Retosiban or placebo administered for 48 hours.
-
Primary Endpoint: Uterine quiescence.
-
Secondary Endpoints: Days to delivery, preterm delivery, and safety.
Phase 3 Study (Retosiban vs. Atosiban)
This was a randomized, double-blind, double-dummy, multicenter study comparing the efficacy and safety of Retosiban versus Atosiban for women in spontaneous preterm labor.
-
Participants: Women with a singleton pregnancy and intact membranes in spontaneous preterm labor between 24 and 33 weeks' gestation.
-
Intervention: Intravenous Retosiban or Atosiban infusion over 48 hours.
-
Primary Endpoint: Time to delivery.
-
Secondary Endpoints: Neonatal morbidities and mortality.
Signaling Pathway and Experimental Workflow
The mechanism of action of Retosiban involves the blockade of the oxytocin receptor, which is a G-protein coupled receptor. Upon binding of oxytocin, the receptor activates phospholipase C, leading to the production of inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, and DAG activates protein kinase C. This cascade ultimately results in uterine muscle contraction. Retosiban competitively inhibits the binding of oxytocin to its receptor, thus preventing this signaling cascade.
References
Safety Operating Guide
Proper Disposal Procedures for (S)-Retosiban: A Guide for Laboratory Professionals
Disclaimer: This document provides guidance on the proper disposal of (S)-Retosiban based on general principles of laboratory safety and chemical waste management. As no specific disposal protocol for this compound has been published, these recommendations are based on a conservative approach to handling a research-grade pharmaceutical compound with incomplete hazard information. Always consult your institution's Environmental Health and Safety (EHS) department for specific requirements and procedures.
This compound is a potent and selective oxytocin antagonist used for research purposes.[1] Proper disposal is crucial to ensure personnel safety, prevent environmental contamination, and maintain regulatory compliance. This guide provides essential information for researchers, scientists, and drug development professionals on the safe and logistical aspects of this compound disposal.
Waste Characterization and Hazard Assessment
The first step in proper disposal is to characterize the waste. This compound is a research-grade pharmaceutical. While not currently listed on the NIOSH list of hazardous drugs, its status as a potent pharmacological agent necessitates handling it with caution.[1][2] Unused or expired this compound, as well as materials contaminated with it, should be considered chemical waste.
Key Principles for Handling:
-
Avoid Drain Disposal: Never dispose of this compound, or solutions containing it, down the drain.[3][4] This practice can lead to environmental contamination.
-
No Trash Disposal: Do not discard solid this compound or contaminated labware in the regular trash.
-
Assume Hazard: In the absence of complete toxicological data, treat this compound as a potentially hazardous substance.
Segregation and Collection of this compound Waste
Proper segregation of chemical waste is critical. All waste streams containing this compound must be collected separately from general laboratory waste.
Types of this compound Waste:
-
Unused/Expired Solid Compound: The original solid form of this compound.
-
Solutions: Any prepared solutions containing this compound.
-
Contaminated Labware: This includes vials, pipette tips, gloves, bench paper, and any other materials that have come into direct contact with this compound.
Collection Procedures:
-
Designated Waste Containers: Use clearly labeled, dedicated containers for each type of this compound waste. Containers should be made of a compatible material (e.g., polyethylene) and have a secure, leak-proof lid.
-
Labeling: All waste containers must be labeled with a "Hazardous Waste" label. The label should include:
-
The full chemical name: "this compound"
-
The concentration (if in solution)
-
The primary hazard(s) (e.g., "Chemical Waste," "Toxic")
-
The date the waste was first added to the container
-
The Principal Investigator's name and lab location.
-
-
Storage: Store waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory. The SAA should be at or near the point of generation and away from general traffic areas.
Disposal Procedures
The disposal of this compound waste must be handled by a licensed hazardous waste disposal vendor, coordinated through your institution's EHS department.
Step-by-Step Disposal Protocol:
-
Package for Pickup: Ensure all waste containers are securely sealed and properly labeled.
-
Request Pickup: Follow your institution's procedure for requesting a hazardous waste pickup from the EHS department. Do not transport the waste yourself.
-
Documentation: Maintain a log of all this compound waste generated and disposed of, in accordance with your laboratory's standard operating procedures and any institutional requirements.
Spill Management
In the event of a spill, immediate and appropriate action is necessary to minimize exposure and contamination.
-
Alert Personnel: Immediately alert others in the vicinity.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.
-
Personal Protective Equipment (PPE): Before cleaning up a spill, don appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.
-
Containment and Cleanup:
-
For solid spills, carefully sweep or wipe up the material, avoiding dust generation.
-
For liquid spills, absorb the solution with an inert absorbent material (e.g., vermiculite, sand, or a commercial spill kit).
-
-
Decontamination: Clean the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.
-
Disposal: All materials used for spill cleanup must be placed in a labeled hazardous waste container for disposal.
Data Presentation: Pharmaceutical Waste Classification
The following table summarizes the general classification of pharmaceutical waste to aid in understanding the context of this compound disposal.
| Waste Category | Description | Examples | Disposal Route |
| Non-Hazardous Pharmaceutical Waste | Medications that are not classified as hazardous under EPA regulations. | Over-the-counter medications, certain vitamins. | Licensed medical waste incinerator. |
| Hazardous Pharmaceutical Waste (RCRA) | Wastes that are specifically listed by the EPA (P- and U-lists) or exhibit hazardous characteristics (ignitability, corrosivity, reactivity, toxicity). | Certain chemotherapy agents, warfarin, some vaccines with preservatives. | Licensed hazardous waste facility. |
| Trace Chemotherapy Waste | Items contaminated with small amounts of chemotherapy drugs. | Empty vials, syringes, IV bags and tubing. | Segregated containers for incineration. |
| Controlled Substances (DEA) | Drugs regulated by the Drug Enforcement Administration due to potential for abuse. | Opioids, benzodiazepines. | Requires specific procedures for destruction, often involving a reverse distributor and witnessed disposal. |
| Investigational/Research Compounds | New chemical entities with incomplete toxicological data. | This compound , other novel drug candidates. | Treat as hazardous chemical waste and dispose of through an approved hazardous waste vendor. |
Mandatory Visualizations
Diagram 1: this compound Disposal Workflow
Caption: Workflow for the proper disposal of this compound waste.
This guide is intended to provide a framework for the safe handling and disposal of this compound in a laboratory setting. Adherence to these procedures, in conjunction with your institution's specific policies, will help ensure a safe research environment.
References
Essential Safety and Logistics for Handling (S)-Retosiban
Disclaimer: No specific Safety Data Sheet (SDS) for (S)-Retosiban was identified during the information gathering process. The following guidance is based on safety information for its isomer, Retosiban, and other oxytocin receptor antagonists. Researchers should always perform a risk assessment and consult their institution's safety office before handling any new compound.
This document provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The procedural guidance herein is intended to supplement, not replace, institutional safety protocols.
Personal Protective Equipment (PPE)
Consistent use of appropriate personal protective equipment is the first line of defense against potential exposure to this compound. The following table summarizes the recommended PPE for various handling scenarios.
| Operation | Required PPE | Additional Recommendations |
| Receiving and Unpacking | - Laboratory Coat- Safety Glasses with Side Shields- Nitrile Gloves | Inspect package for any signs of damage or leakage. |
| Weighing and Aliquoting (Solid Form) | - Laboratory Coat- Chemical Splash Goggles- Face Shield- Double Nitrile Gloves- Respiratory Protection (e.g., N95 or higher) | Perform in a certified chemical fume hood or a ventilated balance enclosure to minimize inhalation of airborne particles. |
| Solution Preparation and Handling | - Laboratory Coat- Chemical Splash Goggles- Nitrile Gloves | Handle solutions in a chemical fume hood. |
| Spill Cleanup | - Laboratory Coat- Chemical Splash Goggles- Double Nitrile Gloves- Respiratory Protection (as needed) | Refer to the Spill Response Protocol for detailed instructions. |
Operational Plan: From Receipt to Experiment
A systematic approach to handling this compound is crucial for maintaining a safe and efficient laboratory environment.
Receiving and Storage
-
Receipt: Upon receipt, visually inspect the packaging for any signs of damage.
-
Storage of Solid Compound: this compound, like its isomer Retosiban, should be stored under specific temperature conditions to ensure stability.[1][2]
-
Storage of Stock Solutions: Once in solution, storage recommendations are as follows:[1]
-
-80°C for up to 6 months.
-
-20°C for up to 1 month.
-
It is recommended to aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles.
-
Preparation of Stock Solutions
This compound is the isomer of Retosiban and can be used as an experimental control. The following protocol is based on the preparation of Retosiban solutions and should be adapted as necessary based on experimental requirements.
-
Required Equipment:
-
Analytical balance
-
Spatula
-
Weighing paper or boat
-
Appropriate solvent (e.g., DMSO)
-
Vortex mixer
-
Ultrasonic bath (if needed)
-
Sterile, single-use vials for aliquoting
-
-
Step-by-Step Procedure:
-
Ensure all PPE is worn correctly.
-
Perform all weighing and initial solvent addition within a chemical fume hood or ventilated balance enclosure.
-
Tare the analytical balance with the weighing vessel.
-
Carefully weigh the desired amount of this compound powder.
-
Transfer the powder to an appropriate vial.
-
Add the calculated volume of solvent to achieve the desired stock concentration. For example, to prepare a 10 mM stock solution of Retosiban (MW: 494.58 g/mol ), dissolve 4.95 mg in 1 mL of DMSO.
-
Vortex the solution until the solid is completely dissolved. An ultrasonic bath may be used to aid dissolution if necessary.
-
Aliquot the stock solution into single-use vials, label them clearly with the compound name, concentration, date, and your initials.
-
Store the aliquots at the appropriate temperature as outlined in the storage section.
-
Disposal Plan
Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance. As an oxytocin receptor antagonist, it should be handled as potentially hazardous waste.
| Waste Stream | Disposal Procedure |
| Unused Solid this compound | - Dispose of as chemical waste through your institution's hazardous waste management program.- Do not discard in regular trash. |
| Contaminated Labware (e.g., pipette tips, vials, gloves) | - Collect in a designated, labeled hazardous waste container.- Do not mix with non-hazardous waste. |
| Aqueous Solutions containing this compound | - Collect in a labeled hazardous aqueous waste container.- Do not pour down the drain. |
| Contaminated Sharps (e.g., needles, syringes) | - Dispose of in a designated sharps container for hazardous chemical waste. |
General Disposal Guidelines:
-
All waste containers must be clearly labeled with the contents, including "this compound".
-
Follow all local, state, and federal regulations for hazardous waste disposal.
-
Consult your institution's Environmental Health and Safety (EHS) office for specific disposal protocols.
Signaling Pathway
This compound is an isomer of Retosiban, a potent and selective oxytocin receptor antagonist. Oxytocin receptors are G-protein coupled receptors (GPCRs) that primarily signal through the Gq protein pathway. As a competitive antagonist, Retosiban blocks the binding of oxytocin to its receptor, thereby inhibiting the downstream signaling cascade that leads to uterine contractions.
Caption: Oxytocin Receptor Antagonist Signaling Pathway.
Experimental Protocols
While specific experimental protocols for this compound are not widely available in public literature, its use as an experimental control to Retosiban suggests similar handling in in-vitro and in-vivo studies. Researchers have used Retosiban in concentrations ranging from 0.1 µM to 10 µM in isolated rat myometrial strips to study its effect on oxytocin-induced contractions. For in-vivo studies in rats, doses have ranged from 0.1 to 5 mg/kg administered intravenously or orally. When designing experiments, it is crucial to perform dose-response studies to determine the optimal concentration for the specific model system. Always prepare fresh dilutions from a concentrated stock solution for each experiment to ensure accuracy and consistency.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
